Fusidic acid hemihydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C31H48O6.H2O/c2*1-17(2)9-8-10-20(28(35)36)26-22-15-24(34)27-29(5)13-12-23(33)18(3)21(29)11-14-30(27,6)31(22,7)16-25(26)37-19(4)32;/h2*9,18,21-25,27,33-34H,8,10-16H2,1-7H3,(H,35,36);1H2/b2*26-20-;/t2*18-,21-,22-,23+,24+,25-,27-,29-,30-,31-;/m00./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXHKOSAWQTJBT-YDYKLMMDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)O)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2([C@H]1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\C(=O)O)/CCC=C(C)C)OC(=O)C)C)O)C)C)O.C[C@@H]1[C@@H](CC[C@]2([C@H]1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(\C(=O)O)/CCC=C(C)C)OC(=O)C)C)O)C)C)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H98O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169257 | |
| Record name | Fusidic acid hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1051.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172343-30-5 | |
| Record name | Fusidic acid hemihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172343305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fusidic acid hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUSIDIC ACID HEMIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W540G73230 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fusidic Acid Hemihydrate: A Deep Dive into its Mechanism of Action on the Bacterial Ribosome
A Technical Guide for Researchers and Drug Development Professionals
Published: December 22, 2025
Abstract
Fusidic acid, a bacteriostatic steroidal antibiotic, represents a unique class of protein synthesis inhibitors with enduring clinical relevance, particularly against Gram-positive pathogens like Staphylococcus aureus. Its distinct mechanism of action, which involves the specific targeting of Elongation Factor G (EF-G) on the bacterial ribosome, sets it apart from other antibiotic classes. This technical guide provides a comprehensive overview of the molecular interactions and kinetic events that define fusidic acid's inhibitory effect. We will delve into the structural basis of its action, summarize key quantitative data, detail the experimental protocols used to elucidate this mechanism, and present visual diagrams of the critical pathways and workflows involved. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of fusidic acid's function to inform future research and development efforts.
Core Mechanism of Action: Stalling the Ribosomal Translocation
The central mechanism of fusidic acid is the inhibition of the elongation phase of bacterial protein synthesis.[1] It does not act on free EF-G or the ribosome in isolation but specifically targets the transient Ribosome-EF-G-GDP complex that forms after GTP hydrolysis.[2][3]
The key steps are as follows:
-
EF-G Binding and GTP Hydrolysis: Elongation Factor G (EF-G), a GTPase, binds to the pre-translocation ribosome. The hydrolysis of bound GTP to GDP provides the energy for a conformational change in EF-G, which in turn drives the translocation of the peptidyl-tRNA from the A-site to the P-site and the deacylated tRNA from the P-site to the E-site.[4]
-
Fusidic Acid Trapping: Fusidic acid binds to a specific pocket on this post-hydrolysis, post-translocation complex.[2][4] This binding site is formed by domains I, II, and III of EF-G and the sarcin-ricin loop of the 23S rRNA.[1][5]
-
Inhibition of EF-G Release: The presence of fusidic acid locks EF-G-GDP onto the ribosome, preventing the conformational changes necessary for EF-G's dissociation.[1][2][4] This creates a stable, stalled Ribosome-EF-G-GDP-Fusidic Acid complex.[1][4]
-
Halt of Protein Synthesis: With EF-G trapped on the ribosome, the A-site remains blocked. This prevents the next aminoacyl-tRNA from being delivered by Elongation Factor Tu (EF-Tu), thereby halting the polypeptide elongation cycle.[6]
This sequence of events is visually represented in the following pathway diagram.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 4. Time-resolved cryo-EM visualizes ribosomal translocation with EF-G and GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of stopped-flow kinetics methods to investigate the mechanism of action of a DNA repair protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of protein synthesis inhibition by fusidic acid and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anhydrous and Hydrated States of an Antibiotic: A Technical Guide to Fusidic Acid and its Hemihydrate Form
For Researchers, Scientists, and Drug Development Professionals
Fusidic acid, a bacteriostatic antibiotic with a unique steroid-like structure, is a cornerstone in the treatment of infections caused by Gram-positive bacteria, particularly Staphylococcus aureus. In pharmaceutical development and formulation, understanding the solid-state properties of an active pharmaceutical ingredient (API) is critical. This guide provides an in-depth technical comparison of fusidic acid and its common hydrated form, fusidic acid hemihydrate, focusing on their distinct chemical, physical, and biopharmaceutical properties.
Core Chemical and Structural Differences
Fusidic acid is a tetracyclic triterpenoid, and its hemihydrate form incorporates water into its crystal lattice. This seemingly minor difference in composition leads to significant variations in their physicochemical characteristics.
-
Fusidic Acid (Anhydrous): The pure, water-free form of the molecule. Its chemical formula is C₃₁H₄₈O₆.[1][2]
-
This compound: A crystalline form of fusidic acid that contains one molecule of water for every two molecules of fusidic acid. Its chemical formula is represented as C₃₁H₄₈O₆ · 0.5H₂O.[3]
The presence of water molecules in the hemihydrate form can influence crystal packing, leading to different solid-state properties compared to the anhydrous form. Furthermore, fusidic acid is known to exist in several polymorphic forms (designated as Forms I, II, III, and IV) and an amorphous state, each with unique physical properties.[4][5]
Comparative Physicochemical Properties
The choice between the anhydrous and hemihydrate forms of fusidic acid in a drug formulation is dictated by their differing physicochemical properties, which can impact manufacturing, stability, and bioavailability.
| Property | Fusidic Acid (Anhydrous) | This compound | Key Considerations |
| Molecular Formula | C₃₁H₄₈O₆[1][2] | C₃₁H₄₈O₆ · 0.5H₂O[3] | The presence of water in the hemihydrate affects the molecular weight and may influence hygroscopicity. |
| Water Solubility | Poor[6][7] | Data not explicitly available in comparison, but generally, hydrates can have different solubility profiles than their anhydrous counterparts. The sodium salt, sodium fusidate, is more water-soluble.[8] | Solubility is a critical factor for dissolution and subsequent absorption. Nanocrystal formulations of fusidic acid have shown a tenfold increase in saturation solubility.[6][7] |
| Stability | Polymorphic form influences stability, with differences observed under photolytic and humidity stress.[5] Sensitive to acidic and basic hydrolysis. Micronization can decrease stability.[5] | The hydrate (B1144303) form is generally expected to be less hygroscopic than the anhydrous form under certain conditions. | The chemical and physical stability of the API is crucial for the shelf-life and efficacy of the final drug product. |
| Bioavailability (Oral) | Not typically administered orally in its pure acid form. The sodium salt has high bioavailability. | A suspension of this compound in pediatric patients showed a bioavailability of 22.5%.[1][2][9] In contrast, sodium fusidate tablets have a high oral bioavailability of 91%.[1][9][10] | The choice of the solid form can significantly impact the extent of drug absorption and therapeutic effect. |
Experimental Protocols for Characterization
A comprehensive understanding of the solid-state properties of fusidic acid and its hemihydrate requires a suite of analytical techniques.
X-Ray Powder Diffraction (XRPD)
Objective: To identify the crystalline form (polymorph or hydrate) and assess the degree of crystallinity.
Methodology:
-
A small amount of the sample powder is gently packed into a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern, with its characteristic peaks, serves as a fingerprint for a specific crystalline form.[4][5]
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal properties, such as melting point, and to detect phase transitions.
Methodology:
-
A few milligrams of the sample are hermetically sealed in an aluminum pan.
-
The sample and a reference pan are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
Endothermic or exothermic events, such as melting or desolvation, are observed as peaks in the DSC thermogram.[4][6][11]
Thermogravimetric Analysis (TGA)
Objective: To quantify the amount of water in the hydrated form and to assess thermal stability.
Methodology:
-
A sample is placed in a high-precision balance within a furnace.
-
The sample is heated at a controlled rate.
-
The change in mass of the sample is recorded as a function of temperature.
-
A mass loss at a specific temperature range can indicate the loss of water molecules, allowing for the quantification of the hydration state.[4][12]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of fusidic acid and to quantify it in various formulations.
Methodology:
-
A standard solution of fusidic acid and a solution of the sample are prepared in a suitable solvent.
-
A small volume of the solution is injected into the HPLC system.
-
The sample is passed through a stationary phase (e.g., a C18 column) with a mobile phase (e.g., a mixture of acetonitrile, methanol, and phosphoric acid).
-
The components of the sample are separated based on their affinity for the stationary and mobile phases.
-
A detector (e.g., UV-Vis) measures the concentration of the eluted components, allowing for quantification.[6][13][14]
Visualizing Key Concepts
Relationship Between Fusidic Acid Forms
Caption: Interconversion between different solid-state forms of fusidic acid.
Experimental Workflow for Solid-State Characterization
Caption: A typical workflow for the physicochemical characterization of fusidic acid.
Simplified Mechanism of Action of Fusidic Acid
Caption: Fusidic acid inhibits bacterial protein synthesis by targeting Elongation Factor G.
Conclusion
The distinction between fusidic acid and this compound is a critical consideration in pharmaceutical sciences. The presence of water in the hemihydrate form gives rise to different physicochemical properties, including solubility, stability, and bioavailability, when compared to the anhydrous form. A thorough solid-state characterization using techniques such as XRPD, DSC, TGA, and HPLC is imperative for selecting the appropriate form for a given dosage form and ensuring the quality, safety, and efficacy of the final medicinal product. This guide provides a foundational understanding for researchers and drug development professionals working with this important antibiotic.
References
- 1. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fusidic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. This compound | CAS No- 172343-30-5 | NA [chemicea.com]
- 4. The solid-state characterization of fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]
- 10. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of Fusidic Acid with Lipid Membranes: Implications to the Mechanism of Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
- 14. Stability kinetics of fusidic acid: Development and validation of stability indicating analytical method by employing Analytical Quality by Design approach in medicinal product(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
Fusidic acid hemihydrate solubility in different solvents
An In-Depth Technical Guide to the Solubility of Fusidic Acid Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of fusidic acid, with a focus on its hemihydrate form, in a range of common laboratory solvents. Due to the limited availability of specific solubility data for the hemihydrate, this guide consolidates information on fusidic acid and its sodium salt to provide a thorough understanding for research and development purposes. The document includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and graphical representations of experimental workflows.
Introduction
Fusidic acid is a bacteriostatic antibiotic with a steroidal structure, derived from the fungus Fusidium coccineum. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of bacterial protein synthesis by preventing the translocation of elongation factor G (EF-G) from the ribosome.[1] The solubility of fusidic acid is a critical physicochemical parameter that influences its formulation, bioavailability, and efficacy. This guide aims to provide researchers and drug development professionals with a detailed understanding of its solubility characteristics.
While fusidic acid can exist in various forms, including the anhydrous acid, hemihydrate, and sodium salt, much of the publicly available solubility data does not differentiate specifically for the hemihydrate form. This guide presents the available data for fusidic acid and its sodium salt, which can serve as a valuable reference for scientists working with the hemihydrate form.
Solubility of Fusidic Acid and Its Sodium Salt
The solubility of fusidic acid is highly dependent on the solvent and the form of the compound (free acid vs. salt). Generally, fusidic acid is sparingly soluble in aqueous solutions but exhibits good solubility in polar organic solvents.[2][3]
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for fusidic acid and fusidic acid sodium salt in various solvents. It is important to note the specific form of the compound when utilizing this data for experimental design.
Table 1: Solubility of Fusidic Acid
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~193.53 mM) | [1][2] |
| Ethanol | 50 mg/mL | [4] |
| Ethanol (96%) | Freely soluble | [5] |
| Water | 5.21e-03 g/L (Practically insoluble) | [5][6] |
Table 2: Solubility of Fusidic Acid Sodium Salt
| Solvent | Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | [2][7][8] |
| Ethanol | ~12.5 mg/mL | [2][7][8] |
| Ethanol | 49.00-51.00 mg/mL | [9] |
| Dimethylformamide (DMF) | ~14 mg/mL | [2][7][8] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2][7] |
| Water | Soluble | [9] |
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10][11] This protocol provides a detailed methodology for its implementation.
Principle
An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Materials
-
This compound
-
Selected solvents (e.g., water, phosphate (B84403) buffer, ethanol)
-
Stoppered flasks or vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation: Add an excess amount of this compound to a stoppered flask containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[12] The exact time should be established through preliminary experiments to confirm that the concentration of the dissolved solid does not change over a longer period.
-
Phase Separation: After equilibration, allow the suspension to settle.[11] To separate the solid phase from the liquid phase, centrifuge the samples at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accurate results, it is advisable to filter the supernatant using a syringe filter that does not adsorb the compound.
-
Quantification: Analyze the concentration of fusidic acid in the supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[11][13] A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps involved in the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow of the Shake-Flask Solubility Method.
Logical Relationship of Fusidic Acid Forms and Solubility
This diagram illustrates the relationship between the different forms of fusidic acid and their general solubility characteristics.
Caption: Solubility Relationships of Fusidic Acid Forms.
Conclusion
The solubility of this compound is a crucial factor for its successful application in research and pharmaceutical development. This guide provides a consolidated resource of available solubility data for fusidic acid and its sodium salt, along with a detailed experimental protocol for its determination. The provided visualizations offer a clear understanding of the experimental workflow and the general solubility properties of different fusidic acid forms. Researchers are encouraged to perform their own solubility studies under their specific experimental conditions to obtain the most accurate data for their applications.
References
- 1. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. US10420779B2 - Fusidic acid cream and method for the preparation thereof - Google Patents [patents.google.com]
- 4. toku-e.com [toku-e.com]
- 5. Fusidic Acid | 6990-06-3 [chemicalbook.com]
- 6. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Fusidic acid = 98 TLC 751-94-0 [sigmaaldrich.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. enamine.net [enamine.net]
Fusidic Acid Hemihydrate: A Comprehensive Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the fundamental physicochemical properties of fusidic acid hemihydrate, a significant antibiotic in the clinical management of bacterial infections. This document outlines its molecular characteristics, established experimental protocols for its characterization, and its mechanism of action.
Core Molecular and Physical Data
This compound is the hydrated form of fusidic acid, a steroid antibiotic. The presence of water molecules in its crystal structure is critical to its overall molecular weight and is a key parameter in its quality control.
| Property | Value | Source(s) |
| Molecular Formula | 2(C₃₁H₄₈O₆)·H₂O or C₆₂H₉₈O₁₃ | [1] |
| Molecular Weight | 1051.44 g/mol | [1][2] |
| Anhydrous Molecular Formula | C₃₁H₄₈O₆ | [3][4][5] |
| Anhydrous Molecular Weight | 516.719 g/mol | [3][4][5] |
| Appearance | Solid powder | [6] |
Experimental Protocols for Characterization
Accurate determination of the molecular weight and formula of this compound is essential for its identification, purity assessment, and formulation development. The following are detailed methodologies for key analytical experiments.
Molecular Weight Determination by Mass Spectrometry
High-resolution mass spectrometry is employed to determine the precise molecular weight of fusidic acid and to confirm its elemental composition. Electrospray ionization (ESI) coupled with a time-of-flight (TOF) mass analyzer is a highly effective method.
Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of acetonitrile (B52724) and water with a small percentage of formic acid to promote ionization.
-
Instrumentation: A high-resolution ESI-TOF mass spectrometer is used.
-
Ionization: The sample solution is introduced into the ESI source where a high voltage is applied, leading to the formation of protonated molecules, primarily [M+H]⁺.
-
Mass Analysis: The ions are guided into the TOF mass analyzer. The instrument measures the time it takes for the ions to travel a fixed distance, which is proportional to their mass-to-charge ratio (m/z).
-
Data Acquisition and Analysis: The mass spectrum is acquired, and the m/z value of the molecular ion peak is used to determine the experimental molecular weight. For fusidic acid (anhydrous), a prominent peak would be expected at an m/z corresponding to [C₃₁H₄₈O₆ + H]⁺. The high resolution of the instrument allows for the confirmation of the elemental composition by comparing the exact measured mass to the theoretical mass.
Elemental Analysis for Formula Confirmation
Combustion analysis is the standard method for determining the elemental composition (Carbon, Hydrogen, and Oxygen) of an organic compound, which is then used to confirm its empirical and molecular formula.
Protocol:
-
Sample Preparation: A precisely weighed amount of this compound is placed in a tin or silver capsule.
-
Instrumentation: A CHN elemental analyzer is used.
-
Combustion: The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen. This process converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).
-
Separation and Detection: The resulting gases are passed through a series of columns to separate the CO₂ and H₂O, which are then detected by thermal conductivity or infrared detectors.
-
Quantification: The amounts of CO₂ and H₂O are quantified, and from these values, the percentages of carbon and hydrogen in the original sample are calculated. The percentage of oxygen is typically determined by difference.
-
Formula Calculation: The elemental percentages are used to calculate the empirical formula. This, in conjunction with the molecular weight determined by mass spectrometry, confirms the molecular formula.
Determination of Water Content by Karl Fischer Titration
Karl Fischer titration is a highly specific and accurate method for determining the water content in a substance. This is crucial for confirming the hemihydrate state of fusidic acid.
Protocol:
-
Instrumentation: An automated Karl Fischer titrator (either volumetric or coulometric) is used.
-
Reagent Preparation: The titration vessel is filled with a suitable Karl Fischer solvent, such as anhydrous methanol. The Karl Fischer reagent, containing iodine, sulfur dioxide, and a base, is used as the titrant.
-
System Standardization: The system is pre-titrated to a stable endpoint to eliminate any residual moisture in the solvent.
-
Sample Analysis: A precisely weighed amount of this compound is introduced into the titration vessel. The water in the sample reacts with the iodine in the Karl Fischer reagent.
-
Endpoint Detection: The endpoint of the titration is detected potentiometrically.
-
Calculation: The amount of Karl Fischer reagent consumed is directly proportional to the amount of water in the sample. The water content is then calculated as a percentage of the total sample weight. For a hemihydrate of fusidic acid, the theoretical water content is approximately 1.71%.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Fusidic acid exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[3][7][8][9] Its primary target is the elongation factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis on the ribosome.[8][10]
The process can be summarized as follows:
-
Binding to EF-G: After the formation of a peptide bond, EF-G, complexed with GTP, binds to the ribosome.
-
Translocation and GTP Hydrolysis: EF-G facilitates the movement of the peptidyl-tRNA from the A-site to the P-site of the ribosome, a process that is coupled with the hydrolysis of GTP to GDP.
-
Inhibition by Fusidic Acid: Fusidic acid binds to the EF-G-ribosome-GDP complex, effectively locking EF-G on the ribosome.[3][7]
-
Stalled Protein Synthesis: This stable fusidic acid-EF-G-ribosome complex prevents the release of EF-G, which is necessary for the next round of peptide elongation. Consequently, protein synthesis is halted, leading to a bacteriostatic effect.
The following diagram illustrates the inhibitory action of fusidic acid on bacterial protein synthesis.
Caption: Mechanism of action of fusidic acid.
References
- 1. This compound - Wikidata [wikidata.org]
- 2. This compound | molsyns.com [molsyns.com]
- 3. Fusidic acid - Wikipedia [en.wikipedia.org]
- 4. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fusidic acid [drugcentral.org]
- 6. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]
- 7. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 9. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity Spectrum of Fusidic Acid Hemihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of fusidic acid hemihydrate, a steroid antibiotic that inhibits bacterial protein synthesis. The data and protocols compiled herein are intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Executive Summary
Fusidic acid demonstrates a potent and narrow spectrum of activity, primarily targeting Gram-positive bacteria, including key multidrug-resistant pathogens. Its unique mechanism of action, involving the inhibition of Elongation Factor G (EF-G), results in minimal cross-resistance with other antibiotic classes. This document summarizes the quantitative in vitro activity of fusidic acid against a broad range of clinically relevant bacteria, details the standardized experimental protocols for its susceptibility testing, and provides visual workflows for these methodologies.
Quantitative In Vitro Activity
The in vitro efficacy of fusidic acid is predominantly directed against staphylococci, both Staphylococcus aureus and coagulase-negative species, which are highly susceptible.[1] It also exhibits activity against other Gram-positive organisms and certain fastidious Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. The terms fusidic acid, its sodium salt (sodium fusidate), and its hemihydrate form are used interchangeably in the literature with respect to in vitro antimicrobial potency, which is attributed to the fusidic acid moiety.
Gram-Positive Aerobes
Fusidic acid is highly active against both methicillin-susceptible (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Its activity against streptococci and enterococci is more modest.[2][4]
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (all) | 12,707 | 0.12 | 0.25 | - |
| S. aureus (MSSA) - US strains | - | - | 0.12 | - |
| S. aureus (MRSA) - US strains | - | - | 0.12 | - |
| Coagulase-Negative Staphylococci | - | 0.12 | 0.25 | - |
| Enterococcus spp. | - | 4 | 4 | - |
| Streptococcus pyogenes | - | 4 | 8 | - |
| Viridans Group Streptococci | - | >8 | >8 | 1 to >8 |
| Corynebacterium spp. | - | - | - | ≤0.12 |
| Propionibacterium spp. | - | - | 1 | - |
Gram-Negative Aerobes
Fusidic acid has limited activity against most Gram-negative bacteria due to challenges with cell wall penetration.[2][5] However, it shows some activity against select species.[4][6]
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Neisseria spp. | - | - | - | - |
| Moraxella catarrhalis | - | - | - | - |
| Bordetella pertussis | - | - | - | - |
| Legionella pneumophila | - | - | - | - |
| Chlamydia trachomatis | - | - | 0.5 | - |
Anaerobic Bacteria
Fusidic acid demonstrates notable activity against many anaerobic bacteria, particularly Gram-positive species.[7][8] Its efficacy against Gram-negative anaerobes is more variable.[7][8]
| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Anaerobic Gram-Positive Rods | 155 | - | - | ≤0.06 to 1.0 |
| Anaerobic Gram-Positive Cocci | 130 | - | - | ≤0.06 to 1.0 |
| Clostridium difficile | - | - | 2 | - |
| Anaerobic Gram-Negative Rods | 240 | - | - | ≤0.06 to 32 |
| Bacteroides fragilis | 45 | - | - | - |
| Bacteroides thetaiotaomicron | 32 | - | - | - |
| Fusobacterium necrophorum | 7 | - | - | - |
| Veillonella parvula | - | - | - | 0.5 to 8.0 |
Experimental Protocols for In Vitro Susceptibility Testing
Standardized methodologies for determining the in vitro susceptibility of bacteria to fusidic acid are crucial for accurate and reproducible results. The most commonly employed methods are broth microdilution, agar (B569324) dilution, and disk diffusion, with guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method
This method is considered a gold standard for determining the MIC of an antimicrobial agent.[1][9]
Materials:
-
Fusidic acid reference powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile diluents (e.g., saline)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Fusidic Acid Dilutions: a. Prepare a stock solution of fusidic acid in a suitable solvent.[1] b. Perform serial two-fold dilutions of the stock solution in CAMHB within the 96-well plates to achieve the desired concentration range.[1] c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[1]
-
Preparation of Bacterial Inoculum: a. From a fresh culture (18-24 hours growth), suspend several colonies in sterile saline.[1] b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1] c. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1]
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. b. Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
Reading Results: a. The MIC is the lowest concentration of fusidic acid that completely inhibits visible bacterial growth.[1]
Agar Dilution Method
The agar dilution method is another quantitative technique for MIC determination.
Materials:
-
Fusidic acid reference powder
-
Mueller-Hinton agar
-
Petri dishes
-
Standardized bacterial inoculum (0.5 McFarland)
-
Inoculum replicating device (e.g., Steers replicator)
Protocol:
-
Preparation of Agar Plates: a. Prepare molten Mueller-Hinton agar and cool to 45-50°C.[1] b. Add appropriate volumes of serially diluted fusidic acid stock solutions to the molten agar to achieve the desired final concentrations.[1] c. Pour the agar into sterile Petri dishes and allow it to solidify. Include a control plate with no antibiotic.[1]
-
Preparation of Inoculum: a. Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[1] b. Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.[1]
-
Inoculation and Incubation: a. Using an inoculum replicating device, spot-inoculate the prepared agar plates.[1] b. Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for 16-20 hours.[1]
-
Reading Results: a. The MIC is the lowest concentration of fusidic acid that completely inhibits visible growth of the organism.[1]
Disk Diffusion Method
This method provides a qualitative or semi-quantitative assessment of bacterial susceptibility.[1]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
10 µg fusidic acid disks
-
Standardized bacterial inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Calipers or ruler
Protocol:
-
Inoculum Preparation: a. Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard.[1]
-
Inoculation of Agar Plate: a. Dip a sterile cotton swab into the inoculum and remove excess liquid.[1] b. Swab the entire surface of the MHA plate to ensure a uniform lawn of growth.[9]
-
Application of Disk and Incubation: a. Aseptically place a 10 µg fusidic acid disk onto the center of the inoculated agar surface.[1] b. Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[9]
-
Reading Results: a. Measure the diameter of the zone of inhibition in millimeters.[1] b. Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (e.g., EUCAST or CLSI harmonized criteria).[9]
Quality Control
For all susceptibility testing methods, the use of quality control (QC) strains is mandatory to ensure the accuracy and reproducibility of the results.
| Quality Control Strain | Method | MIC Range (µg/mL) | Zone Diameter Range (mm) (10 µg disk) |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.06 - 0.25 | N/A |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion | N/A | 24 - 32 |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution | 4 - 32 | N/A |
| Streptococcus pneumoniae ATCC® 49619™ | Disk Diffusion | N/A | 8 - 16 |
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described susceptibility testing methods and the mechanism of action of fusidic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of fusidic acid and disk diffusion susceptibility testing criteria for gram-positive cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fusidic acid - Wikipedia [en.wikipedia.org]
- 6. jmilabs.com [jmilabs.com]
- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 8. benchchem.com [benchchem.com]
- 9. Performance of Fusidic Acid (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Fusidic Acid Hemihydrate Biosynthesis in Fusidium coccineum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid, a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, has been a clinically valuable therapeutic agent for decades. Produced by the filamentous fungus Fusidium coccineum, its unique steroidal structure and mechanism of action, involving the inhibition of bacterial protein synthesis via elongation factor G (EF-G), have maintained its relevance in an era of increasing antibiotic resistance.[1][2] A thorough understanding of the fusidic acid hemihydrate biosynthesis pathway is paramount for endeavors in strain improvement, synthetic biology applications, and the development of novel fusidane antibiotics. This technical guide provides an in-depth overview of the core biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular processes.
The Fusidic Acid Biosynthetic Gene Cluster
The biosynthesis of fusidic acid is orchestrated by a dedicated gene cluster within the Fusidium coccineum genome. This cluster comprises a series of genes encoding the enzymes responsible for the stepwise conversion of the primary metabolite precursor, 2,3-oxidosqualene (B107256), into the final fusidic acid product. The fusidic acid gene cluster shares significant homology with the gene cluster for helvolic acid, another fusidane-type antibiotic, indicating a common evolutionary origin.[3][4] The early steps of the fusidic acid and helvolic acid pathways are conserved, involving six common enzymes.[3] The fusidic acid-specific pathway then diverges through the action of dedicated enzymes.[3]
The Core Biosynthetic Pathway
The biosynthesis of fusidic acid from 2,3-oxidosqualene can be delineated into several key enzymatic steps, as elucidated through heterologous expression studies in Aspergillus oryzae.[3] The pathway involves a series of oxidations, reductions, and acylations to modify the initial triterpenoid (B12794562) scaffold.
Key Enzymes and Intermediates
The core pathway involves the following key enzymes and intermediates:
-
Oxidosqualene Cyclase (OSC) : Initiates the pathway by cyclizing 2,3-oxidosqualene to form the protostadienol scaffold.[3]
-
Cytochrome P450 Monooxygenases (P450s) : A suite of P450 enzymes catalyzes several oxidative modifications of the protostadienol core.[5]
-
Short-Chain Dehydrogenases/Reductases (SDRs) : These enzymes are responsible for key redox reactions, including the conversion of hydroxyl groups to ketones and vice versa. Notably, the fusidic acid gene cluster contains two SDRs, FusC1 and FusC2, with opposing stereoselectivity.[3]
-
Acyltransferases : Catalyze the transfer of acetyl groups to specific hydroxyl moieties on the fusidane scaffold.
The following diagram illustrates the core biosynthetic pathway of fusidic acid.
Quantitative Data
Quantitative analysis of the fusidic acid biosynthetic pathway provides crucial insights into its efficiency and potential bottlenecks. The following tables summarize key quantitative data from published studies.
Table 1: Fusidic Acid Production in a Heterologous Host
| Host Organism | Strain | Fusidic Acid Titer (mg/L) | Reference |
| Aspergillus oryzae | NSAR1 expressing the fus gene cluster | ~14.3 | [3] |
Table 2: Kinetic Parameters of Key Short-Chain Dehydrogenases/Reductases (SDRs)
| Enzyme | Substrate | Cofactor | Km (µmol/L) | kcat (min-1) | kcat/Km (L/min/µmol) | Reference |
| FusC1 | Intermediate 2 | NADH | 38.77 | 34.5 | 0.89 | [3] |
| FusC2 | Intermediate 2 | NADH | 32.80 | 73.5 | 2.24 | [3] |
Table 3: Transcriptional Upregulation of Biosynthesis Genes in a High-Yield Mutant
| Gene | Putative Function | Fold Change in High-Yield Mutant | Reference |
| fusA | Oxidosqualene cyclase | Significantly upregulated | |
| fusB1 | Cytochrome P450 | Significantly upregulated | |
| fusC1 | Short-chain dehydrogenase/reductase | Significantly upregulated | |
| fusC2 | Short-chain dehydrogenase/reductase | Significantly upregulated | |
| fusD | Acyltransferase | Significantly upregulated | |
| fusE | Cytochrome P450 | Significantly upregulated | |
| fusF | Cytochrome P450 | Significantly upregulated | |
| fusG | Acyltransferase | Significantly upregulated |
Note: Specific fold-change values were not provided in the abstract and would require analysis of the full publication.
Experimental Protocols
This section provides detailed methodologies for key experiments central to the study of the fusidic acid biosynthesis pathway.
Heterologous Expression of the Fusidic Acid Gene Cluster in Aspergillus oryzae
This protocol describes the expression of the fus gene cluster in the heterologous host A. oryzae NSAR1.[3]
1. Strain and Culture Conditions:
-
A. oryzae NSAR1 is used as the host strain.
-
For seed culture, inoculate a spore suspension into DPY medium (2% dextrin, 1% polypeptone, 0.5% yeast extract, 0.05% MgSO₄·7H₂O, 0.5% KH₂PO₄) and cultivate at 28°C and 150 rpm for 2 days.
-
For inducing gene expression, transfer the seed culture into Czapek-Dox (CD) medium with polypeptone and starch (0.3% NaNO₃, 0.2% KCl, 0.05% MgSO₄·7H₂O, 0.1% KH₂PO₄, 0.002% FeSO₄·7H₂O, 1% polypeptone, 2% starch, pH 5.5) and culture for 5 to 6 days.
2. Plasmid Construction:
-
The genes of the fus cluster are amplified from the genomic DNA of F. coccineum.
-
The amplified genes are cloned into suitable expression vectors under the control of an inducible promoter, such as the amyB promoter.
3. Transformation of A. oryzae:
-
Prepare protoplasts from A. oryzae mycelia by digestion with 1% Yatalase in a suitable buffer.
-
Transform the protoplasts with the expression plasmids using a polyethylene (B3416737) glycol (PEG)-mediated method.
-
Select transformants on a selective medium.
4. Metabolite Analysis:
-
Extract the culture medium with ethyl acetate (B1210297) and the mycelia with acetone.
-
Concentrate the extracts and analyze by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect fusidic acid and its intermediates.
The following diagram illustrates the workflow for heterologous expression.
In Vitro Enzymatic Assay of FusC1 and FusC2
This protocol details the in vitro characterization of the SDR enzymes FusC1 and FusC2.[3]
1. Recombinant Protein Expression and Purification:
-
Clone the cDNA of fusC1 and fusC2 into an E. coli expression vector (e.g., pET vector).
-
Transform the expression plasmids into E. coli BL21(DE3).
-
Induce protein expression with IPTG and purify the His-tagged proteins using Ni-NTA affinity chromatography.
2. Enzymatic Reaction:
-
The reaction mixture (200 µL) contains 100 mmol/L Tris-HCl (pH 7.0), 5 mmol/L NADH or NADPH, 2.35–7.00 µmol/L of the purified enzyme, and 0.5 mmol/L of the substrate (Intermediate 2).
-
Incubate the reaction at 30°C for 12 hours.
-
Use heat-inactivated enzyme as a negative control.
3. Product Analysis:
-
Extract the reaction mixture twice with ethyl acetate.
-
Dry the solvent, dissolve the residue in methanol (B129727), and analyze by HPLC to determine the conversion of the substrate to the product.
4. Determination of Kinetic Parameters:
-
Perform reactions in a 100 µL volume containing 100 mmol/L Tris-HCl (pH 7.0), 500 µmol/L cofactor (NADH or NADPH), 0.2 µmol/L enzyme, and varying concentrations of the substrate (5 µmol/L to 600 µmol/L).
-
After a preincubation at 30°C for 3 minutes, initiate the reaction by adding the substrate and continue for a time that ensures linearity of the reaction rate.
-
Terminate the reaction by adding methanol and analyze the supernatant by HPLC.
-
Fit the data to the Michaelis-Menten equation using appropriate software to determine Km and kcat values.
The following diagram illustrates the workflow for the enzymatic assay.
Conclusion
The elucidation of the this compound biosynthesis pathway in Fusidium coccineum has provided a robust framework for the targeted genetic engineering of this important fungus. The identification of the complete gene cluster and the characterization of key enzymes have opened avenues for enhancing fusidic acid titers and for the combinatorial biosynthesis of novel fusidane analogues with potentially improved pharmacological properties. The quantitative data and detailed experimental protocols presented in this guide serve as a valuable resource for researchers and drug development professionals aiming to harness the full potential of this fascinating biosynthetic pathway. Further research, including detailed metabolomic analysis of pathway intermediates and the application of advanced genome editing tools like CRISPR-Cas9, will undoubtedly continue to deepen our understanding and expand the possibilities for innovation in this field.
References
- 1. Fusidic Acid Inhibits Hepatic Transporters and Metabolic Enzymes: Potential Cause of Clinical Drug-Drug Interaction Observed with Statin Coadministration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fusidic Acid Derivatives Yields a Potent Antibiotic with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of clinically used antibiotic fusidic acid and identification of two short-chain dehydrogenase/reductases with converse stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-yield strain of fusidic acid obtained by atmospheric and room temperature plasma mutagenesis and the transcriptional changes involved in improving its production in fungus Fusidium coccineum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Studies on Fusidic Acid Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid is a bacteriostatic antibiotic that has been in clinical use for decades, particularly for the treatment of staphylococcal infections. It functions by inhibiting protein synthesis through the binding of elongation factor G (EF-G) to the ribosome, thereby stalling the translocation step of peptide chain elongation. The emergence of resistance to fusidic acid is a significant clinical concern. This technical guide provides a comprehensive overview of the foundational studies that elucidated the core mechanisms of fusidic acid resistance, with a focus on target site modification, target protection, enzymatic inactivation, and efflux-mediated resistance. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further research and development in this area.
Core Resistance Mechanisms
Initial studies have identified several key mechanisms by which bacteria, particularly Staphylococcus aureus, develop resistance to fusidic acid. These can be broadly categorized as follows:
-
Target Site Modification: This is primarily due to mutations in the fusA gene, which encodes the antibiotic's target, elongation factor G (EF-G). These mutations reduce the affinity of fusidic acid for the EF-G-ribosome complex.
-
Target Protection: This mechanism involves the production of proteins, such as those of the FusB family, that bind to EF-G and protect it from the inhibitory effects of fusidic acid.
-
Enzymatic Inactivation: Some bacteria produce enzymes that chemically modify and inactivate fusidic acid.
-
Efflux Pumps: Active transport systems that pump fusidic acid out of the bacterial cell, reducing its intracellular concentration.
Quantitative Data on Fusidic Acid Resistance
The level of resistance to fusidic acid, as measured by the Minimum Inhibitory Concentration (MIC), often correlates with the underlying resistance mechanism. The following tables summarize typical MIC values associated with different resistance determinants in Staphylococcus species.
Table 1: MIC Distribution of Fusidic Acid Against S. aureus Based on Resistance Mechanism
| Resistance Mechanism | Determinant | Typical MIC Range (µg/mL) | Level of Resistance |
| Target Modification | fusA mutations | 4 to >128[1][2] | High-level |
| Target Protection | fusB | 4 to 32[1][2] | Low to moderate-level |
| fusC | 8 to 16[1] | Low-level |
Table 2: Prevalence and MICs of Fusidic Acid Resistance Determinants in MRSA and MSSA
| Organism | Resistance Determinant | Prevalence | MIC50 (µg/mL) | MIC90 (µg/mL) |
| MRSA | fusA mutations | 84%[1] | 32[1] | >128[1] |
| fusC | 16%[1] | |||
| MSSA | fusB | 58%[1] | 8[1] | 16[1] |
| fusC | 31%[1] | |||
| fusA mutations | ~11%[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the initial studies of fusidic acid resistance.
Antimicrobial Susceptibility Testing (AST)
Standardized AST is fundamental to determining the level of resistance to fusidic acid.
This method provides a quantitative MIC value.
-
Preparation of Fusidic Acid Plates:
-
Prepare a stock solution of fusidic acid.
-
Prepare serial two-fold dilutions of fusidic acid in molten Mueller-Hinton agar (B569324) (MHA) at 45-50°C.
-
Pour the agar into sterile Petri dishes to achieve final concentrations typically ranging from 0.03 to 128 µg/mL.[1]
-
Include a control plate with no fusidic acid.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.[1]
-
-
Inoculation:
-
Using a Steers replicator, spot-inoculate the prepared agar plates, including the control plate.[1]
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.[1]
-
-
Reading Results:
-
The MIC is the lowest concentration of fusidic acid that completely inhibits visible growth.[1]
-
This method provides a qualitative assessment of susceptibility.
-
Inoculum and Plate Preparation:
-
Prepare a bacterial inoculum to the turbidity of a 0.5 McFarland standard.
-
Using a sterile cotton swab, streak the inoculum evenly across the surface of a Mueller-Hinton agar plate.
-
-
Disk Application:
-
Aseptically place a 10 µg fusidic acid disk onto the center of the inoculated agar surface.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of inhibition in millimeters. Interpret the results based on established breakpoints (e.g., EUCAST).
-
This method provides a quantitative MIC value.
-
Inoculum and Plate Preparation:
-
Prepare and inoculate a Mueller-Hinton agar plate as described for the disk diffusion method.
-
-
Etest Strip Application:
-
Aseptically apply the fusidic acid Etest strip to the surface of the inoculated agar.
-
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading Results:
-
Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.
-
Molecular Detection of Resistance Genes
PCR is a rapid and specific method for detecting the presence of known resistance genes.
-
Culture the bacterial isolate overnight on a suitable medium.
-
Extract genomic DNA using a commercial kit or a standard phenol-chloroform method.
The following protocol is for the detection of the most common target protection genes.
-
Primer Sequences:
-
Refer to the table below for primer sequences.
-
-
PCR Reaction Setup (per reaction):
-
Template DNA: ~50-100 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
Taq DNA polymerase, dNTPs, and reaction buffer as per manufacturer's instructions.
-
Nuclease-free water to final volume.
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 5 minutes
-
30 Cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: See table below for specific temperatures
-
Extension: 72°C for 30 seconds
-
-
Final Extension: 72°C for 10 minutes[1]
-
-
Analysis:
-
Run the PCR product on a 1.5% agarose (B213101) gel.
-
Visualize the bands under UV light and compare to a DNA ladder to confirm the expected product size.
-
Table 3: Primers and PCR Conditions for Target Protection Genes
| Gene | Primer Sequence (5' - 3') | Annealing Temp. (°C) | Expected Product Size (bp) |
| fusB | F: GCAAGTTTAGACGTTGTGGATR: CCATACATCCGATAGCAACG | 50[1] | 492[1] |
| fusC | F: AAGTTAATGCAGGTGTTGGAR: GTTGCGATTGTATGCAGGTA | 50[1] | 411[1] |
| fusD | F: GCAAGTCAAGATGTGGATGGR: CATTACCGATAGCAACGTGT | 57[1] | 465[1] |
Identification of fusA Mutations by DNA Sequencing
Sequencing the fusA gene is the definitive method for identifying resistance-conferring mutations.
-
PCR Amplification of fusA
-
Sequencing
-
Purify the PCR product.
-
Sequence the purified product using both forward and reverse amplification primers, as well as internal sequencing primers to ensure full coverage of the gene.[1]
-
-
Sequence Analysis
-
Assemble the sequences and compare them to a wild-type fusA sequence (e.g., from a susceptible reference strain) to identify nucleotide and corresponding amino acid changes.
-
Enzymatic Inactivation Assay
This protocol is based on methods used to detect fusidic acid inactivation by Streptomyces lividans.
-
Bacterial Culture:
-
Inoculate a suitable liquid medium with the test bacterium.
-
For S. lividans, culture in a suitable broth with shaking.
-
-
Incubation with Fusidic Acid:
-
Add fusidic acid to the culture at a known concentration.
-
Incubate the culture for a defined period (e.g., 24-48 hours).
-
-
Sample Preparation:
-
Analysis by Thin-Layer Chromatography (TLC):
-
Spot the extract onto a silica (B1680970) gel TLC plate alongside a fusidic acid standard.
-
Develop the chromatogram using a mobile phase such as n-hexane-ethyl acetate-glacial acetic acid (6:3:1, v/v/v).[4]
-
Visualize the spots under UV light. A new spot with a different Rf value compared to the fusidic acid standard indicates modification.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
For a more quantitative analysis, inject the extract into an HPLC system.
-
Use a C18 column with a mobile phase such as acetonitrile (B52724) and water (adjusted to an acidic pH) at a flow rate of 1.0 mL/min.[5]
-
A decrease in the peak corresponding to fusidic acid and the appearance of new peaks indicate inactivation.
-
Efflux Pump Activity Assay
This assay uses the fluorescent dye ethidium (B1194527) bromide (EtBr), a known substrate of many efflux pumps, to assess efflux activity.
-
Bacterial Cell Preparation:
-
Grow the bacterial culture to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Resuspend the cells in buffer to a standardized optical density (e.g., OD600 of 0.6).
-
-
Ethidium Bromide Loading:
-
Incubate the cell suspension with a sub-inhibitory concentration of EtBr (e.g., 0.5-1 µg/mL) to allow the dye to accumulate within the cells.
-
-
Efflux Initiation:
-
Centrifuge the cells to remove external EtBr and resuspend them in EtBr-free buffer.
-
Initiate efflux by adding an energy source, such as glucose (0.4% v/v).[6]
-
To confirm that efflux is energy-dependent, run a parallel sample with an efflux pump inhibitor (EPI) like carbonyl cyanide m-chlorophenylhydrazone (CCCP) or reserpine.
-
-
Fluorescence Monitoring:
-
Monitor the fluorescence of the cell suspension over time using a fluorometer.
-
An increase in fluorescence indicates the accumulation of EtBr (or inhibited efflux), while a stable or decreasing fluorescence suggests active efflux.
-
Visualizations of Key Pathways and Workflows
Diagram 1: Mechanism of Fusidic Acid Action and Resistance
References
- 1. benchchem.com [benchchem.com]
- 2. Purification and characterization of a novel extracellular Streptomyces lividans 66 enzyme inactivating fusidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osnadocs.ub.uni-osnabrueck.de [osnadocs.ub.uni-osnabrueck.de]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Determination of sodium fusidate and fusidic acid in dosage forms by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Fusidic Acid Hemihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of fusidic acid, a bacteriostatic antibiotic with a long history of efficacy against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This document synthesizes key pharmacokinetic data, details common experimental methodologies, and presents visual representations of critical pathways and processes to support ongoing research and development in this field.
Core Pharmacokinetic Profile
Fusidic acid, typically administered orally as the sodium salt or hemihydrate, exhibits a complex pharmacokinetic profile characterized by high bioavailability in tablet form, extensive protein binding, and a unique, concentration-dependent elimination process known as autoinhibition of clearance.
Absorption and Bioavailability
Following oral administration, fusidic acid is readily absorbed from the gastrointestinal tract. The bioavailability of film-coated tablets is high, reported to be approximately 91%.[1] However, the bioavailability of the suspension formulation is significantly lower, estimated at around 22.5% in pediatric patients.[1] The presence of food can influence the rate of absorption, leading to a delayed time to maximum concentration (Tmax) and a lower peak plasma concentration (Cmax).[2] While some studies suggest the overall extent of absorption (AUC) is not significantly affected, one study noted an 18% decrease in bioavailability when administered with food.[2][3]
Distribution
Fusidic acid is highly bound to plasma proteins, with reported binding percentages ranging from 97% to 99%. Despite this high degree of protein binding, it demonstrates good penetration into various tissues, including skin, soft tissues, and bone.
Metabolism
Fusidic acid is extensively metabolized in the liver, primarily by Cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6.[4][5] It is converted to several inactive metabolites. Fusidic acid is also a potent mechanism-based inhibitor of CYP3A4 and CYP2D6, which contributes to its non-linear pharmacokinetics and potential for drug-drug interactions.[5]
Elimination
The elimination of fusidic acid is primarily through biliary excretion of its metabolites. A key feature of fusidic acid's pharmacokinetics is the autoinhibition of its own clearance .[3][6][7] At higher concentrations, fusidic acid inhibits the CYP enzymes responsible for its metabolism, leading to a decreased clearance rate and a more than proportional increase in exposure with increasing doses.[3][6][7] This phenomenon results in drug accumulation with multiple dosing.[6] The elimination half-life is approximately 5 to 6 hours in adults, though it can be prolonged with repeated dosing.[8]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for fusidic acid from studies in healthy adult volunteers.
Table 1: Single-Dose Pharmacokinetics of Oral Fusidic Acid (Film-Coated Tablets) in Healthy Volunteers
| Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | t½ (h) | Reference |
| 500 | 14.5 - 33.3 | 1.5 - 4.0 | 152 | 8.9 - 11.0 | [1] |
| 550 | 27.2 | 2.0 | 281 | 24.5 | [6] |
| 1100 | 38.1 | 4.0 | - | - | [6] |
| 1650 | 35.8 | 4.0 | - | - | [6] |
| 2200 | 37.0 | 6.0 | - | - | [6] |
Table 2: Multiple-Dose Pharmacokinetics of Oral Fusidic Acid (Film-Coated Tablets) in Healthy Volunteers
| Dosing Regimen | Cmax (mg/L) at Steady State | Trough Concentration (mg/L) at Steady State | AUC (mg·h/L) at Steady State | Accumulation Ratio | Reference |
| 550 mg q12h | 64.1 | 40.5 | 614 | >2 | [6] |
| 1100 mg q12h | 108 | 75.8 | 1140 | >2 | [6] |
| 1650 mg q12h | 146 | 111 | 1560 | >2 | [6] |
Table 3: Bioavailability of Different Fusidic Acid Formulations
| Formulation | Bioavailability (%) | Patient Population | Reference |
| Film-Coated Tablet | 91% | Adults | [1] |
| Suspension | 22.5% | Pediatric | [1] |
Experimental Protocols
Bioavailability and Pharmacokinetic Study Design
A typical study to assess the pharmacokinetics of oral fusidic acid involves a randomized, open-label, single- or multiple-dose study in healthy adult volunteers.
-
Study Population: Healthy male and female subjects, typically between 18 and 45 years of age.
-
Dosing: Subjects receive a single oral dose of fusidic acid hemihydrate (e.g., 500 mg tablet) under fasting conditions. For multiple-dose studies, subjects may receive doses every 8 or 12 hours for a specified period (e.g., 7 days).[3][6]
-
Blood Sampling: Serial blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predefined time points before and after drug administration. Typical sampling times for a single-dose study are pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1]
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation and stored frozen at -20°C or below until analysis.
-
Bioanalytical Method: Plasma concentrations of fusidic acid are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.[6][9][10]
HPLC Method for Quantification of Fusidic Acid in Plasma
-
Chromatographic System: A reverse-phase HPLC system is commonly used.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically employed.[11]
-
Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an acidic aqueous buffer (e.g., 0.05 M phosphoric acid) is used for elution.[9][11] The exact composition is optimized to achieve good separation of fusidic acid from endogenous plasma components.
-
Detection: UV detection at a wavelength of approximately 235 nm is a common method.[9][11] LC-MS/MS provides higher sensitivity and selectivity.[12]
-
Sample Preparation: A protein precipitation or liquid-liquid extraction step is used to extract fusidic acid from the plasma matrix before injection into the HPLC system.
-
Calibration and Quantification: A calibration curve is constructed by analyzing standards of known fusidic acid concentrations in plasma. The concentration of fusidic acid in the study samples is then determined by interpolation from this curve.
Visualizations
Metabolic Pathway of Fusidic Acid
Caption: Metabolic pathway of fusidic acid highlighting its primary metabolism by CYP3A4 and its autoinhibitory effect.
Experimental Workflow for a Pharmacokinetic Study
Caption: A typical experimental workflow for a clinical pharmacokinetic study of oral fusidic acid.
Logical Diagram of Autoinhibition of Clearance
Caption: Logical relationship illustrating the autoinhibition of fusidic acid clearance at higher plasma concentrations.
References
- 1. Pharmacokinetics of fusidic acid after a single dose of a new paediatric suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Population pharmacokinetics of fusidic acid: rationale for front-loaded dosing regimens due to autoinhibition of clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of drug metabolizing enzymes for fusidic acid and its interactions with isoform-selective substrates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potent mechanism-based inactivation of CYP2D6 and CYP3A4 with fusidic acid in in vivo bioaccumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Fusidic Acid: Rationale for Front-Loaded Dosing Regimens Due to Autoinhibition of Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. akjournals.com [akjournals.com]
- 10. crsubscription.com [crsubscription.com]
- 11. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation | MDPI [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
Fusidic Acid Hemihydrate: A Potential Neuroprotective Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fusidic acid, a well-established bacteriostatic antibiotic, is emerging as a compound of interest for its neuroprotective capabilities. Independent of its antimicrobial activity, fusidic acid exhibits significant anti-inflammatory, antioxidant, and anti-apoptotic properties that may be beneficial in the context of neurodegenerative diseases and brain injury. This technical guide provides a comprehensive overview of the current understanding of fusidic acid hemihydrate's neuroprotective effects, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental methodologies. The evidence suggests that fusidic acid can protect neuronal and glial cells from various insults by mitigating oxidative stress, endoplasmic reticulum (ER) stress, and inflammation, primarily through the activation of the AMP-activated protein kinase (AMPK) pathway and inhibition of the nuclear factor-kappa B (NF-κB) signaling cascade. This document is intended to serve as a resource for researchers and drug developers exploring the therapeutic potential of fusidic acid in neurology.
Introduction
Neurodegenerative diseases and acute brain injuries are characterized by a complex interplay of pathological processes, including neuroinflammation, oxidative stress, and apoptosis.[1] Neuroinflammation, driven by activated microglia and astrocytes, leads to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which can exacerbate neuronal damage.[2][3][4] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, contributes to cellular damage and death.[5] Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in many neurological conditions.[6]
Fusidic acid is a steroidal antibiotic that has been in clinical use for decades.[7] Its primary mechanism of antibacterial action is the inhibition of protein synthesis by targeting elongation factor G (EF-G).[8][9][10] Recent research has unveiled non-antibiotic properties of fusidic acid, including potent anti-inflammatory and immunomodulatory effects.[11][12] A pivotal study has now provided direct evidence for its neuroprotective effects in a model of sodium nitroprusside (SNP)-induced toxicity in C6 glial cells, a cell line often used to model astrocytes. Furthermore, the ability of fusidic acid to penetrate brain tissue makes it a viable candidate for treating central nervous system (CNS) disorders.[13][14]
Mechanisms of Neuroprotection
The neuroprotective effects of fusidic acid appear to be multi-faceted, targeting key pathological pathways involved in neuronal cell death.
Attenuation of Oxidative and Nitrosative Stress
In a key in-vitro study, fusidic acid demonstrated a dose-dependent ability to counteract the toxic effects of sodium nitroprusside (SNP), a nitric oxide (NO) donor that induces oxidative and nitrosative stress.
-
Reduction of Reactive Oxygen and Nitrogen Species: Pre-treatment with fusidic acid (5-20 μM) effectively attenuated the SNP-induced generation of nitric oxide (NO), total reactive oxygen species (ROS), and peroxynitrite (ONOO-). This antioxidant effect is crucial for protecting cells from damage to lipids, proteins, and DNA.
Inhibition of Apoptosis
Fusidic acid has been shown to significantly suppress apoptotic events in glial cells exposed to SNP.
-
Suppression of Apoptotic Markers: At a concentration of 20 μM, fusidic acid pretreatment significantly suppressed nuclear condensation and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.
Alleviation of Endoplasmic Reticulum (ER) Stress
ER stress is a condition of cellular stress caused by the accumulation of unfolded or misfolded proteins in the ER lumen, which can trigger apoptosis. Fusidic acid effectively attenuates SNP-induced ER stress.
-
Downregulation of ER Stress Markers: Fusidic acid (20 μM) was shown to attenuate the expression of several key ER stress markers, including GRP78, IRE1, ATF6, PERK, XBP1s, eIF2α, CHOP, and caspase-12.
Anti-inflammatory Effects
The anti-inflammatory properties of fusidic acid are well-documented and are likely a major contributor to its neuroprotective potential.
-
Inhibition of Pro-inflammatory Cytokines: Studies have shown that fusidic acid can suppress the production of pro-inflammatory cytokines, including TNF-α and IL-1β.[11] A derivative of fusidic acid has been shown to inhibit the upregulation of these cytokines in a mouse ear edema model.[15]
-
Modulation of NF-κB Signaling: The anti-inflammatory effects of fusidic acid are linked to the inhibition of the NF-κB signaling pathway. A derivative of fusidic acid significantly suppressed the expression of p65, IκB-α, and p-IκB-α in an in vivo inflammation model, indicating an inhibition of the canonical NF-κB pathway.[11]
Signaling Pathways
The neuroprotective effects of fusidic acid are mediated by the modulation of key intracellular signaling pathways.
AMP-activated Protein Kinase (AMPK) Pathway
The AMPK pathway is a central regulator of cellular energy homeostasis and has been implicated in neuroprotection.
-
Activation of AMPK: The protective effects of fusidic acid against SNP-induced cytotoxicity, CHOP elevation, and caspase-3 activation were reversed by a specific AMPK inhibitor, compound C. This strongly suggests that fusidic acid exerts its neuroprotective effects through the activation of the AMPK pathway.
References
- 1. ogscience.org [ogscience.org]
- 2. NF-κB Pathway Inhibitors in Alzheimer’s Disease Treatment | Encyclopedia MDPI [encyclopedia.pub]
- 3. Microglial derived tumor necrosis factor-α drives Alzheimer's disease-related neuronal cell cycle events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. biospective.com [biospective.com]
- 7. Expression of glial fibrillary acidic protein in rat C6 glioma relates to vimentin and is independent of cell-cell contact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microglia are the major source of TNF-α and TGF-β in postnatal glial cultures; regulation by cytokines, lipopolysaccharide, and vitronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a C6 Glioma Cell Model System to Assess Effects of Cathodic Passively Balanced Electrical Stimulation on Responses to Neurotransmitters: Implications for Modulation of Intracellular Nitric Oxide, Chloride, and Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Specificity of NF-κB Function in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Penetration of fusidic acid into human brain tissue and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMPK in the Brain: Its Roles in Energy Balance and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fusidic Acid and Its Major Active Metabolite Penetration into Cerebrospinal Fluid for Assessing Treatment of Intracranial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental study of a novel tumstatin on C6 brain glioma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Potential of Fusidic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid, a well-established antibiotic with a steroid-like scaffold, has long been recognized for its potent activity against Gram-positive bacteria.[1][2] Beyond its antimicrobial properties, a growing body of evidence highlights the significant anti-inflammatory and immunomodulatory effects of fusidic acid and its derivatives.[3][4] These non-antibiotic activities position them as promising candidates for the development of novel therapeutics for a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory properties of fusidic acid derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.
Core Anti-Inflammatory Mechanisms
The anti-inflammatory effects of fusidic acid derivatives are primarily mediated through the modulation of key signaling pathways and the subsequent reduction in pro-inflammatory mediator production. The most consistently implicated pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[5][6][7] More recent evidence also points to the involvement of the STING (Stimulator of Interferon Genes) and RIPK1 (Receptor-Interacting Protein Kinase 1) signaling pathways for specific derivatives.[8][9]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Fusidic acid derivatives have been shown to effectively suppress this pathway.
One derivative, a hydrogenated version of fusidic acid, has been demonstrated to inhibit the expression of p65, a key subunit of the NF-κB complex, as well as the phosphorylation of IκB-α in a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model.[3] The phosphorylation and subsequent degradation of IκB-α are critical steps for the activation of NF-κB. By preventing these events, fusidic acid derivatives sequester the NF-κB complex in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[3]
Another derivative, designated as 'a1', has been shown to suppress the phosphorylation of IκBα, thus inhibiting the activation of the NF-κB signaling pathway in a model of acute lung injury.[6][7]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising several cascades including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Fusidic acid derivatives have demonstrated the ability to modulate this pathway.
For instance, derivative 'a1' was found to inhibit the phosphorylation of p38 MAPK, JNK, and ERK in a model of acute lung injury.[7] Similarly, derivative 'b2' also demonstrated inhibition of the MAPK pathway in the same model.[5] Another derivative, compound '12', was shown to inhibit the phosphorylation of p38, JNK, and ERK in a model of lipopolysaccharide (LPS)-induced acute liver injury by targeting the upstream kinase RIPK1.[10]
Quantitative Anti-inflammatory Data
The anti-inflammatory potency of various fusidic acid derivatives has been quantified in several studies. The following tables summarize key findings, providing a comparative overview of their efficacy.
Table 1: In Vitro Anti-inflammatory Activity of Fusidic Acid Derivatives
| Derivative | Assay | Cell Line | Stimulant | Endpoint | IC50 (µM) | Reference |
| a1 | Nitric Oxide (NO) Production | RAW264.7 | LPS | NO | 3.26 ± 0.42 | [6][7] |
| IL-6 Production | RAW264.7 | LPS | IL-6 | 1.85 ± 0.21 | [6][7] | |
| TNF-α Production | RAW264.7 | LPS | TNF-α | 3.88 ± 0.55 | [6][7] | |
| b2 | Nitric Oxide (NO) Production | RAW264.7 | LPS | NO | 5.382 ± 0.655 | [5] |
| IL-6 Production | RAW264.7 | LPS | IL-6 | 7.767 ± 0.871 | [5] | |
| TNF-α Production | RAW264.7 | LPS | TNF-α | 7.089 ± 0.775 | [5] | |
| 12 | Nitric Oxide (NO) Production | RAW264.7 | LPS | NO | 3.26 ± 0.12 | [10] |
| 30 | Nitric Oxide (NO) Production | Macrophages | LPS | NO | 1.15 | [8] |
Table 2: In Vivo Anti-inflammatory Activity of Fusidic Acid Derivatives
| Derivative | Model | Animal | Treatment | Endpoint | Result | Reference |
| FA & FA-15 | TPA-induced ear edema | Mouse | Topical | Ear Edema | Dose-dependent reduction | [1] |
| Hydrogenated FA | TPA-induced ear edema | Mouse | Topical | Ear Edema | Dose-dependent reduction | [3] |
| a1 | LPS-induced acute lung injury | Mouse | - | Lung inflammation, NO, IL-6, TNF-α, COX-2, iNOS | Reduction in inflammatory markers | [7] |
| b2 | LPS-induced acute lung injury | Mouse | - | Pathological changes, COX-2, iNOS | Attenuation of lung injury | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of fusidic acid derivatives.
In Vitro Anti-inflammatory Assays
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seed RAW264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the fusidic acid derivatives for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
A standard curve is generated using known concentrations of sodium nitrite to quantify the NO production.
-
Seed and treat RAW264.7 cells as described for the NO production assay.
-
Collect the cell culture supernatant.
-
The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are calculated based on a standard curve.
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with fusidic acid derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for the appropriate time (e.g., 30 minutes for IκBα phosphorylation, 1-2 hours for p65 translocation and MAPK phosphorylation).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the band intensities to a loading control such as β-actin or GAPDH.
In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
-
Use male Kunming or BALB/c mice (18-22 g).
-
Dissolve the fusidic acid derivatives in an appropriate vehicle (e.g., acetone).
-
Topically apply the test compound solution to the right ear of each mouse. The left ear serves as a control and receives the vehicle only.
-
After 30 minutes, topically apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone (B3395972) to the right ear to induce inflammation.
-
After a set period (e.g., 6 hours), sacrifice the mice and collect circular sections from both ears using a biopsy punch.
-
Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the TPA-only control group.
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of fusidic acid derivatives is influenced by their chemical structure. While a comprehensive SAR is still under investigation, some key observations have been made:
-
Modifications at the C-3 position: Esterification at the 3-OH group with various aliphatic and aromatic side chains has been explored. Aromatic side chains appear to be well-tolerated and can contribute to both antibacterial and anti-inflammatory activities.[1]
-
Saturation of the Δ24(25) double bond: Hydrogenation of the double bond in the side chain can lead to derivatives with potent anti-inflammatory effects.[3]
-
Modifications at C-16 and C-21: Structural modifications at these positions have also been shown to yield derivatives with significant anti-inflammatory properties, as seen with compound '12'.[10]
Conclusion
Fusidic acid and its derivatives represent a promising class of anti-inflammatory agents with multifaceted mechanisms of action. Their ability to potently inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediator production, underscores their therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory properties of these versatile molecules. Future research should focus on elucidating more detailed structure-activity relationships and exploring the efficacy of these compounds in a broader range of in vivo models of inflammatory and autoimmune diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review [frontiersin.org]
- 3. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship studies of fusidic acid derivatives as anti-inflammatory agents for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of fusidic acid derivatives as novel STING inhibitors for treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The biological evaluation of fusidic acid and its hydrogenation derivative as antimicrobial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Fusidic Acid Hemihydrate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the in vitro susceptibility of bacteria to fusidic acid hemihydrate, a critical process for effective clinical treatment and the monitoring of antimicrobial resistance. The methodologies described herein are based on established standards from leading organizations such as the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
Introduction to Fusidic Acid
Fusidic acid is a bacteriostatic antibiotic that inhibits bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome.[1] It is primarily effective against Gram-positive bacteria, particularly Staphylococcus aureus. The emergence of resistance necessitates standardized and accurate susceptibility testing to guide therapeutic strategies.
Quantitative Data Summary
The following tables summarize the essential quantitative data for performing and interpreting fusidic acid MIC tests.
Table 1: Interpretive Breakpoints for Staphylococcus aureus
| Method | Organization | Susceptible (μg/mL) | Resistant (μg/mL) |
| Broth Microdilution (MIC) | EUCAST | ≤ 1 | > 1 |
| Broth Microdilution (MIC) | Proposed CLSI-harmonized | ≤ 1 | ≥ 4 |
Table 2: Quality Control Ranges for Fusidic Acid Susceptibility Testing
| Quality Control Strain | Method | MIC Range (μg/mL) | Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.06 - 0.25 | N/A |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion (10 µg) | N/A | 24 - 32 |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | 4 - 32 | N/A |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This is considered the reference method for determining the MIC of an antimicrobial agent.[2]
Materials:
-
This compound reference powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]
-
Sterile 96-well microtiter plates[1]
-
Standardized bacterial inoculum (0.5 McFarland standard)[1]
-
Sterile saline or appropriate diluent
-
Spectrophotometer or McFarland densitometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Fusidic Acid Stock Solution:
-
Prepare a stock solution of fusidic acid at a concentration of 1280 µg/mL in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[2] Fusidic acid sodium salt is soluble in ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[3]
-
-
Preparation of Microdilution Plates:
-
Aseptically dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.[1]
-
Add 100 µL of the working fusidic acid solution (at twice the desired highest final concentration) to well 1.[1]
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard the final 50 µL from well 10.[1]
-
Well 11 will serve as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).[1]
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old) on a non-selective agar (B569324) plate, pick several colonies and suspend them in sterile saline.[1]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2]
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted inoculum to each well (except the sterility control well).
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[2]
-
-
Reading Results:
Agar Dilution Method for MIC Determination
The agar dilution method is another quantitative technique for determining the MIC of fusidic acid.[1]
Materials:
-
Mueller-Hinton agar
-
Fusidic acid reference powder
-
Sterile Petri dishes
-
Standardized bacterial inoculum (0.5 McFarland)
-
Inoculum replicating device (e.g., Steers replicator)
Procedure:
-
Preparation of Agar Plates with Fusidic Acid:
-
Prepare molten Mueller-Hinton agar and cool it to 45-50°C in a water bath.[1]
-
Prepare serial two-fold dilutions of fusidic acid and add them to the molten agar to achieve the desired final concentrations.[1]
-
Pour the agar into sterile Petri dishes and allow them to solidify.[1]
-
Include a control plate with no fusidic acid.[1]
-
-
Inoculum Preparation:
-
Inoculation:
-
Using an inoculum replicating device, spot-inoculate the prepared agar plates, including the control plate.[1]
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 37°C for 16-20 hours.[1]
-
-
Reading Results:
-
The MIC is the lowest concentration of fusidic acid that completely inhibits visible growth of the organism.[1]
-
Quality Control
It is imperative to perform quality control testing with each batch of MIC determinations to ensure the accuracy and reproducibility of the results. This is achieved by testing a reference strain with a known MIC range for the antimicrobial agent being tested. For fusidic acid, Staphylococcus aureus ATCC 29213 is a commonly used quality control strain.[1] The obtained MIC value for the control strain should fall within the acceptable ranges provided in Table 2.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Fusidic Acid in Cream
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid is a bacteriostatic antibiotic frequently used in topical creams to treat skin infections.[1][2] Accurate and precise quantification of fusidic acid in these semi-solid dosage forms is critical for quality control, stability testing, and formulation development in the pharmaceutical industry.[1][2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely accepted analytical technique for this purpose, offering high specificity, sensitivity, and efficiency.[1] This application note provides a detailed protocol for the quantification of fusidic acid in cream formulations using a validated stability-indicating RP-HPLC method. The method is designed to be accurate, precise, and reliable for routine analysis.
Data Presentation
The following tables summarize the key chromatographic conditions and validation parameters for the determination of fusidic acid in cream.
Table 1: Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | WatersTM HPLC system with a 1525 binary gradient pump, 7725i manual injector, and 2487 UV-Vis detector, or equivalent.[3] |
| Column | Agilent™ Zorbax Eclipse XDB C18 (250 x 4.6 mm, 5 µm) with a C18 guard column.[3][4] |
| Mobile Phase | Acetonitrile (B52724) and water (72:28, v/v), pH adjusted to 3.5 with acetic acid.[3][4] |
| Flow Rate | 1.0 mL/min.[1][3][4] |
| Injection Volume | 20 µL.[1][3][4][5] |
| Detection Wavelength | 235 nm.[1][5][6][7][8][9] |
| Column Temperature | Ambient (25 °C).[2][3][4] |
| Run Time | Approximately 10 minutes. |
Table 2: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 12.5 - 400 µg/mL.[9] | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0%. | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Intraday | < 2.0%.[10] | ≤ 2.0% |
| - Interday | < 2.0%.[10] | ≤ 2.0% |
| Limit of Detection (LOD) | 1.33 µg/mL.[8][9] | - |
| Limit of Quantification (LOQ) | 4.04 µg/mL.[8][9] | - |
| Specificity | No interference from placebo or degradation products.[5] | Well-resolved peak for fusidic acid |
Experimental Protocols
This section details the step-by-step procedures for the preparation of solutions and the analysis of fusidic acid in a cream sample.
Materials and Reagents
-
Fusidic acid reference standard (Sigma-Aldrich or equivalent).[3][4]
-
HPLC grade methanol (B129727) (J.T. Baker or equivalent).[3][4]
-
0.45 µm syringe filters (nylon or PTFE).
-
Fusidic acid cream (commercial or in-development formulation).
Preparation of Solutions
Mobile Phase Preparation:
-
Carefully measure 720 mL of HPLC grade acetonitrile and 280 mL of deionized water.
-
Combine the solvents in a suitable container.
-
Adjust the pH of the mixture to 3.5 using glacial acetic acid.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration.
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of fusidic acid reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase.
-
Dilute to the mark with the mobile phase and mix thoroughly.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10, 25, 50, 75, and 100 µg/mL).
Sample Preparation:
-
Accurately weigh an amount of cream equivalent to 10 mg of fusidic acid into a 100 mL beaker.
-
Add approximately 50 mL of acetonitrile and place the beaker in an ultrasonic bath for 10 minutes to disperse the cream and dissolve the fusidic acid.[3][4]
-
Transfer the resulting solution to a 100 mL volumetric flask.
-
Rinse the beaker with additional acetonitrile and add the rinsings to the volumetric flask.
-
Dilute to the final volume with acetonitrile and mix well.[3]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
HPLC Analysis Workflow
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
System Suitability: Inject the 50 µg/mL working standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Calibration Curve: Inject each working standard solution in duplicate. Plot a calibration curve of the mean peak area against the concentration of fusidic acid.
-
Sample Analysis: Inject the prepared sample solution in duplicate.
-
Quantification: Determine the concentration of fusidic acid in the sample solution using the calibration curve. Calculate the amount of fusidic acid in the cream, expressed as a percentage of the label claim.
Visualizations
The following diagrams illustrate the experimental workflow for the HPLC analysis of fusidic acid in cream.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. crsubscription.com [crsubscription.com]
- 6. An RP-HPLC Method for the Stability-Indicating Analysis of Impurities of Both Fusidic Acid and Betamethasone-17-Valerate in a Semi-Solid Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. researchgate.net [researchgate.net]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 10. rjptonline.org [rjptonline.org]
Application Notes & Protocols: UV Spectrophotometry for Fusidic Acid and Sodium Fusidate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid and its sodium salt, sodium fusidate, are steroid antibiotics effective against Gram-positive bacteria.[1][2] Accurate and reliable analytical methods are crucial for quality control in pharmaceutical formulations and drug development. Ultraviolet (UV) spectrophotometry offers a simple, rapid, and cost-effective technique for the quantitative analysis of these compounds. These application notes provide detailed protocols for the determination of fusidic acid and sodium fusidate using both direct and derivative UV spectrophotometry.
Principle of Analysis
Fusidic acid exhibits a characteristic UV absorption spectrum that can be used for its quantification. However, the spectrum presents a weak shoulder, which can be resolved and utilized for more precise analysis using a first-derivative technique.[1][3][4] This approach enhances the specificity and accuracy of the assay, especially in the presence of excipients in pharmaceutical formulations.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the UV spectrophotometric analysis of fusidic acid and sodium fusidate, compiled from various validated methods.
Table 1: Method Parameters for UV Spectrophotometric Analysis
| Parameter | Fusidic Acid | Sodium Fusidate | Reference |
| Analysis Method | First-Derivative UV Spectrophotometry | First-Derivative UV Spectrophotometry | [1][3][4] |
| Wavelength (λ) | ~228 nm (weak shoulder) | ~228 nm (weak shoulder) | [1][3][4] |
| Alternative λmax | 204 nm (in phosphate (B84403) buffer pH 5.5) | N/A | [5] |
| Solvent/Buffer | Boric acid - sodium borate (B1201080) buffer | Boric acid - sodium borate buffer | [1] |
Table 2: Validation Data for First-Derivative UV Spectrophotometry
| Parameter | Fusidic Acid | Sodium Fusidate | Reference |
| Linearity Range | 3 - 40 µg/mL | 3 - 40 µg/mL | [1][3][4] |
| Mean Recovery | 99.8% ± 0.74% | 100.2% ± 0.52% | [1][3][4] |
| Mean Recovery (in presence of excipients) | N/A | 99.9% ± 1.833% | [1] |
Experimental Protocols
Protocol 1: First-Derivative UV Spectrophotometric Analysis
This protocol is suitable for the accurate quantification of fusidic acid and sodium fusidate in both raw materials and pharmaceutical dosage forms.
1. Materials and Reagents:
-
Fusidic Acid or Sodium Fusidate reference standard
-
Sodium Hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Boric Acid
-
Sodium Borate
-
Deionized Water
-
Methanol (for cleaning)
2. Equipment:
-
UV-Visible Spectrophotometer with derivative spectroscopy capabilities
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 100 mL)
-
Pipettes
-
Quartz cuvettes
3. Preparation of Boric Acid - Sodium Borate Buffer:
-
Prepare a solution of boric acid and sodium borate in deionized water to form a buffer solution. The exact concentrations should be optimized to achieve a stable pH.
4. Preparation of Standard Solutions:
-
For Fusidic Acid:
-
For Sodium Fusidate:
-
Accurately weigh a suitable amount of sodium fusidate reference standard.
-
Dissolve it directly in the boric acid-sodium borate buffer in a 100-mL volumetric flask and dilute to volume.[1]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the buffer to achieve concentrations within the linear range (e.g., 3-40 µg/mL). For instance, transfer 1, 2, 3, and 4 mL aliquots of the stock solution into separate 100-mL volumetric flasks and dilute to volume with the buffer.[1]
-
5. Preparation of Sample Solutions:
-
Capsules/Tablets:
-
Weigh and finely powder a representative number of capsules or tablets.
-
Accurately weigh an amount of powder equivalent to a known amount of the active ingredient.
-
Follow the dissolution procedure for the corresponding standard (fusidic acid or sodium fusidate) and dilute to a known concentration within the calibration range.
-
-
Ointments/Creams:
-
Accurately weigh a quantity of the ointment or cream.
-
Disperse the sample in a suitable solvent to extract the active ingredient.
-
Filter the solution to remove insoluble excipients.
-
Dilute the filtrate with the boric acid-sodium borate buffer to a concentration within the calibration range.
-
6. Spectrophotometric Measurement:
-
Set the spectrophotometer to record the first-derivative spectrum over a suitable wavelength range (e.g., 200-300 nm).
-
Use the boric acid-sodium borate buffer as the blank.[1]
-
Measure the first-derivative absorbance of the standard and sample solutions at approximately 228 nm.
-
Construct a calibration curve by plotting the derivative absorbance values of the standards against their concentrations.
-
Determine the concentration of fusidic acid or sodium fusidate in the sample solutions from the calibration curve.
Protocol 2: Direct UV Spectrophotometric Analysis
This protocol is a simpler alternative, suitable for rapid analysis where interferences from excipients are minimal.
1. Materials and Reagents:
-
Fusidic Acid reference standard
-
Phosphate buffer (pH 5.5)
-
Deionized Water
2. Equipment:
-
UV-Visible Spectrophotometer
-
Calibrated analytical balance
-
Volumetric flasks
-
Pipettes
-
Quartz cuvettes
3. Preparation of Solutions:
-
Standard Solutions:
-
Prepare a stock solution of fusidic acid in phosphate buffer (pH 5.5).
-
Prepare a series of working standards by diluting the stock solution with the phosphate buffer to obtain concentrations for a calibration curve.
-
-
Sample Solutions:
-
Prepare sample solutions as described in Protocol 1, using the phosphate buffer (pH 5.5) as the diluent.
-
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to measure absorbance at the λmax of 204 nm.[5]
-
Use the phosphate buffer (pH 5.5) as the blank.
-
Measure the absorbance of the standard and sample solutions.
-
Construct a calibration curve and determine the concentration of fusidic acid in the samples.
Visualizations
Caption: Experimental workflow for UV spectrophotometric analysis.
Caption: Comparison of direct vs. derivative UV spectrophotometry.
References
- 1. Determination of fusidic acid and sodium fusidate in pharmaceutical dosage forms by first-derivative ultraviolet spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. Determination of fusidic acid and sodium fusidate in pharmaceutical dosage forms by first-derivative ultraviolet spectrophotometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Determination of fusidic acid and sodium fusidate in pharmaceutical dosage forms by first-derivative ultraviolet spectrophotometry. | Semantic Scholar [semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Preparing Fusidic Acid Hemihydrate Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusidic acid is a steroidal antibiotic derived from the fungus Fusidium coccineum. It exhibits potent activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting bacterial protein synthesis.[1][2][3] Its unique mechanism of action involves targeting the elongation factor G (EF-G), a crucial component of the bacterial ribosome machinery.[2][4] The accurate and consistent preparation of fusidic acid stock solutions is fundamental for obtaining reproducible and reliable data in various in vitro assays, such as minimum inhibitory concentration (MIC) determination and time-kill studies.[3][5] This document provides detailed protocols for the preparation, storage, and application of fusidic acid hemihydrate stock solutions for research purposes.
Physicochemical Properties and Solubility
Fusidic acid is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.[3] For laboratory use, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO). The sodium salt of fusidic acid is also commonly used and exhibits different solubility characteristics.[6][7]
Table 1: Solubility of Fusidic Acid and its Sodium Salt in Various Solvents
| Compound | Solvent | Approximate Solubility | Reference |
| Fusidic Acid | Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~193.53 mM) | [3][8] |
| Fusidic Acid (Sodium Salt) | Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | [3][6] |
| Fusidic Acid (Sodium Salt) | Ethanol | ~12.5 mg/mL | [3][6] |
| Fusidic Acid (Sodium Salt) | Dimethylformamide (DMF) | ~14 mg/mL | [3][6] |
| Fusidic Acid (Sodium Salt) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3][6] |
Mechanism of Action
Fusidic acid exerts its bacteriostatic effect by inhibiting protein synthesis.[9][10] It binds to the elongation factor G (EF-G) on the bacterial ribosome after the translocation of peptidyl-tRNA and GTP hydrolysis.[1][4] This binding event locks EF-G onto the ribosome, preventing its release and thereby halting the elongation phase of protein synthesis.[1][4][11]
Caption: Mechanism of action of Fusidic Acid.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile pipette tips
Procedure:
-
Weighing: In a sterile, light-protecting tube, accurately weigh the desired amount of this compound powder. (e.g., for 1 mL of a 10 mg/mL solution, weigh 10 mg).
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the tube. (e.g., for a 10 mg/mL solution, add 1 mL of DMSO).[3]
-
Dissolution: Securely cap the tube and vortex the solution at room temperature until the powder is completely dissolved.[3] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] Store the aliquots as recommended in the "Storage and Stability" section.
Protocol 2: Preparation of Working Solutions for Broth Microdilution MIC Assay
This protocol outlines the preparation of serial dilutions for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
Fusidic acid stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[13]
-
Sterile 96-well microtiter plates[13]
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL[5]
Procedure:
-
Intermediate Dilution: First, prepare an intermediate dilution of the high-concentration stock solution in the assay medium. For example, to achieve a top final concentration of 64 µg/mL in the assay, prepare a 128 µg/mL intermediate solution in CAMHB. Note: Ensure the final DMSO concentration does not inhibit bacterial growth (typically ≤1%).
-
Plate Setup: Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Serial Dilution:
-
Add 200 µL of the 128 µg/mL intermediate solution to well 1.
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process from well 2 to well 10.[3] Discard the final 100 µL from well 10.
-
-
Controls: Well 11 serves as the growth control (medium + inoculum, no drug), and well 12 serves as the sterility control (medium only).[13]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL, and the antibiotic concentrations will be half of the serial dilution plate (i.e., 64, 32, 16...0.125 µg/mL).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[5] The MIC is the lowest concentration of fusidic acid that completely inhibits visible bacterial growth.[5]
Experimental Workflow Visualization
Caption: Workflow for preparing fusidic acid solutions.
Storage and Stability
Proper storage is critical to maintain the activity of fusidic acid.
-
Powder: Store the this compound powder at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[8] The product is sensitive to light and moisture.[8]
-
Stock Solutions (in solvent): For maximum stability, store aliquoted stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[8][12] Always protect solutions from light.[8][12] It is not recommended to store aqueous working solutions for more than one day.[6]
Safety Precautions
Fusidic acid should be handled by trained personnel in a laboratory setting. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[14] Avoid inhaling the powder by handling it in a chemical fume hood or ventilated enclosure.[14] For complete safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.[14]
References
- 1. Fusidic acid - Wikipedia [en.wikipedia.org]
- 2. Bioactivities and Structure–Activity Relationships of Fusidic Acid Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Fusidic acid = 98 TLC 751-94-0 [sigmaaldrich.com]
- 8. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]
- 9. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. Mechanisms of fusidic acid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. chemicalbook.com [chemicalbook.com]
Application Notes and Protocols: Fusidic Acid Hemihydrate for Staphylococcal Skin Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of fusidic acid hemihydrate for the treatment of staphylococcal skin infections. The information compiled here is intended to guide research and development efforts by detailing the mechanism of action, summarizing clinical and in vitro efficacy, and providing standardized experimental protocols.
Introduction
Fusidic acid is a bacteriostatic antibiotic derived from the fungus Fusidium coccineum.[1] It possesses a unique steroid-like structure, which contributes to its high penetration into skin and soft tissues.[2] Its primary therapeutic application is in the treatment of skin infections caused by Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains.[3][4] Fusidic acid is available in various formulations, including oral tablets, intravenous solutions, and topical preparations like creams and ointments.[1][5]
Mechanism of Action
Fusidic acid inhibits bacterial protein synthesis through a unique mechanism that confers little cross-resistance with other antibiotic classes.[6] It targets the elongation factor G (EF-G), a crucial protein involved in the translocation of peptidyl-tRNA during protein synthesis. By binding to the EF-G-ribosome complex, fusidic acid locks EF-G in its post-translocational state, preventing the release of EF-G from the ribosome and thereby halting further peptide chain elongation.[3][6][7]
In Vitro and In Vivo Efficacy
Fusidic acid demonstrates potent activity against Staphylococcus species. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Susceptibility of S. aureus to Fusidic Acid
| Strain | MIC50 (μg/mL) | MIC90 (μg/mL) | Susceptibility (%) | Reference |
| S. aureus (U.S., 2014) | 0.12 | 0.12 | 99.8% (at ≤1 μg/mL) | [8] |
| MRSA (U.S., 2008-2009) | 0.12 | 0.25 | 99.7% (at ≤1 μg/mL) | [9] |
| Coagulase-negative staphylococci (2008-2009) | 0.12 | 0.25 | 75-81% (at ≤1 μg/mL) | [6][9] |
MIC50/MIC90: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Clinical Efficacy of Fusidic Acid in Staphylococcal Skin Infections
| Infection Type | Formulation | Cure Rate (%) | Comparator | Reference |
| S. aureus skin and soft tissue infections | Oral | 91-99% | - | [10] |
| Impetigo | Topical | Effective in clearing infection | Mupirocin, trimethoprim/polymyxin B | [10][11] |
| Infected atopic eczema | Topical | Effective | - | [2] |
Resistance
Resistance to fusidic acid can emerge, particularly with monotherapy in deep-seated infections.[3] The primary mechanism of resistance is the acquisition of point mutations in the fusA gene, which encodes for EF-G, altering the binding site of the drug.[3][6] Other mechanisms include the acquisition of fusB, fusC, and fusD genes, which are often plasmid-mediated and confer low-level resistance.[6] The prevalence of resistance varies geographically and is often associated with the extent of topical fusidic acid use.[4][12][13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the minimum concentration of fusidic acid that inhibits the visible growth of a bacterial isolate.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus isolates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Fusidic Acid Stock Solution: Prepare a stock solution of fusidic acid in a suitable solvent (e.g., DMSO) at a concentration of 1280 μg/mL.
-
Preparation of Inoculum: Culture the S. aureus isolate on a non-selective agar (B569324) plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Serial Dilution: Perform a two-fold serial dilution of the fusidic acid stock solution in CAMHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., 64 μg/mL to 0.06 μg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the fusidic acid dilutions. Include a positive control well (inoculum without antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of fusidic acid at which there is no visible growth of bacteria.
Time-Kill Assay
Objective: To assess the bactericidal or bacteriostatic activity of fusidic acid over time.
Materials:
-
This compound
-
CAMHB
-
Staphylococcus aureus isolate
-
Incubator with shaking capability (37°C)
-
Spectrophotometer
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare an overnight culture of S. aureus and dilute it in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to Fusidic Acid: Add fusidic acid to the bacterial suspension at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without the antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Colony Counting: Perform serial dilutions of the withdrawn aliquots and plate them onto agar plates. Incubate the plates overnight and count the number of colony-forming units (CFUs) to determine the viable bacterial count at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each fusidic acid concentration and the control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Pharmacokinetics and Pharmacodynamics
Fusidic acid exhibits favorable pharmacokinetic properties for treating skin and soft tissue infections.
Table 3: Pharmacokinetic Parameters of Fusidic Acid
| Parameter | Value | Reference |
| Oral Bioavailability | ~91% | [5][14] |
| Protein Binding | 97-99% | [3][14] |
| Elimination Half-life | 5-6 hours in adults | [3][14] |
| Tissue Penetration | Good penetration into skin blisters, burns, infected bone, and joints | [5] |
Pharmacodynamically, fusidic acid is considered a slowly bactericidal agent against S. aureus and exhibits a moderate post-antibiotic effect.[5]
Formulations and Administration
Fusidic acid is available in several formulations to suit different clinical needs.
-
Topical: 2% cream or ointment is typically applied to the affected area three to four times daily.[15]
-
Oral: Available as tablets, with dosing regimens that may include a loading dose to rapidly achieve therapeutic concentrations.[6]
-
Intravenous: Used for more severe systemic infections.
Conclusion
This compound remains a valuable therapeutic agent for the treatment of staphylococcal skin infections due to its targeted spectrum of activity, unique mechanism of action, and excellent skin penetration. Prudent use is essential to mitigate the development of resistance. The protocols and data presented in these application notes provide a foundation for further research and development of this important antibiotic.
References
- 1. researchgate.net [researchgate.net]
- 2. Fusidic acid in dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusidic acid - Wikipedia [en.wikipedia.org]
- 4. The global prevalence of fusidic acid resistance in clinical isolates of Staphylococcus aureus: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusidic acid pharmacology, pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antimicrobial findings for fusidic acid tested against contemporary (2008-2009) gram-positive organisms collected in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fusidic acid in skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Staphylococcus aureus and topical fusidic acid use: results of a clinical audit on antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High levels of fusidic acid-resistant Staphylococcus aureus in dermatology patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdwiki.org [mdwiki.org]
- 15. dermnetnz.org [dermnetnz.org]
Application Notes and Protocols: Development of Fusidic Acid Nanocrystals for Dermal Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusidic acid is a bacteriostatic antibiotic effective against a range of Gram-positive bacteria, including Staphylococcus aureus, making it a valuable agent for treating skin infections.[1][2] However, its poor water solubility can limit its therapeutic efficacy in topical formulations.[3][4][5] Nanocrystal technology offers a promising approach to enhance the dermal delivery of poorly soluble drugs like fusidic acid.[6] By reducing the particle size to the nanometer range, the saturation solubility and dissolution velocity of the drug are increased, leading to improved skin penetration and bioavailability.[3][6]
These application notes provide a comprehensive overview of the development of fusidic acid nanocrystals for dermal delivery, including detailed experimental protocols and characterization data. The information is intended to guide researchers in the formulation and evaluation of this advanced drug delivery system.
Mechanism of Action of Fusidic Acid
Fusidic acid inhibits bacterial protein synthesis by preventing the translocation of elongation factor G (EF-G) from the ribosome.[2][7][8] This action blocks the peptide chain elongation, thereby halting bacterial growth.[2] Its unique mechanism of action results in little cross-resistance with other classes of antibiotics.[7]
References
- 1. journals.co.za [journals.co.za]
- 2. microbiologyclass.net [microbiologyclass.net]
- 3. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Note: Time-Kill Curve Assay Protocol for Fusidic Acid Hemihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fusidic acid is a bacteriostatic antibiotic primarily effective against Gram-positive bacteria, including Staphylococcus aureus.[1][2] It functions by inhibiting bacterial protein synthesis.[2][3][4] The time-kill curve assay is a crucial in vitro pharmacodynamic method used to assess the antimicrobial activity of a compound against a specific bacterial strain over time.[5] This assay provides valuable data on whether an antibiotic's effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.[6] This application note provides a detailed protocol for performing a time-kill curve assay for fusidic acid hemihydrate, typically against Staphylococcus aureus, a common target for this antibiotic.
Mechanism of Action of Fusidic Acid
Fusidic acid inhibits bacterial protein synthesis by targeting the elongation factor G (EF-G).[1][7] During the translocation step of protein synthesis, EF-G binds to the ribosome to facilitate the movement of peptidyl-tRNA from the A-site to the P-site. Fusidic acid binds to the EF-G-ribosome complex after GTP hydrolysis, effectively locking EF-G onto the ribosome.[1][7] This prevents the release of EF-G, thereby halting the elongation of the polypeptide chain and ultimately stopping protein synthesis.[1][7]
References
- 1. Fusidic acid - Wikipedia [en.wikipedia.org]
- 2. Fusidic-acid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Fusidic Acid | C31H48O6 | CID 3000226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fusidic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. DSpace [helda.helsinki.fi]
- 6. emerypharma.com [emerypharma.com]
- 7. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
Application Notes and Protocols for the Microbiological Turbidimetric Assay of Fusidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid is a bacteriostatic antibiotic primarily effective against Gram-positive bacteria. It functions by inhibiting bacterial protein synthesis, making it a crucial therapeutic agent, especially against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Accurate quantification of fusidic acid in pharmaceutical formulations is paramount for ensuring product quality, efficacy, and safety.
This document provides a detailed application note and protocol for the quantification of fusidic acid using a microbiological turbidimetric assay. This method offers a sensitive, rapid, and cost-effective alternative to traditional agar (B569324) diffusion assays. The turbidimetric assay measures the inhibition of microbial growth in a liquid medium, where the turbidity of the microbial suspension is inversely proportional to the concentration of the antibiotic.
Principle of the Method
The turbidimetric bioassay is based on the inhibitory effect of fusidic acid on the growth of a susceptible test microorganism, Staphylococcus epidermidis (ATCC 12228). In a suitable liquid culture medium, the growth of the microorganism results in increased turbidity, which can be measured spectrophotometrically. When fusidic acid is present, it inhibits bacterial growth, leading to a lower turbidity. By comparing the turbidity of a sample solution with that of a series of standard solutions of known fusidic acid concentrations, the potency of the sample can be accurately determined.
Mechanism of Action of Fusidic Acid
Fusidic acid exerts its antibacterial effect by targeting and inhibiting the bacterial elongation factor G (EF-G) on the ribosome.[1] This factor is essential for the translocation step of protein synthesis. By binding to the EF-G-ribosome complex, fusidic acid locks EF-G in its post-translocational state, preventing its release from the ribosome.[1] This action halts the elongation of the polypeptide chain, thereby inhibiting protein synthesis and ultimately bacterial growth.
Caption: Mechanism of action of Fusidic Acid.
Experimental Protocols
Materials and Reagents
-
Fusidic Acid Reference Standard
-
Test sample containing fusidic acid
-
Staphylococcus epidermidis (ATCC 12228)
-
Casoy (Tryptic Soy) Broth
-
Sterile 0.1 M NaOH
-
Sterile deionized water
-
Formaldehyde (B43269) solution (37%)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Spectrophotometer
Preparation of Standard and Sample Solutions
1. Fusidic Acid Stock Solution (1000 µg/mL):
-
Accurately weigh an appropriate amount of Fusidic Acid Reference Standard.
-
Dissolve in a minimal amount of 0.1 M NaOH and dilute with sterile deionized water to obtain a final concentration of 1000 µg/mL.
2. Standard Working Solutions:
-
From the stock solution, prepare a series of working standard solutions in sterile deionized water to cover the linear range of the assay (e.g., 0.25, 0.50, 1.00, 1.50, and 2.25 µg/mL).[2]
3. Sample Solution:
-
Accurately weigh or measure a quantity of the test sample.
-
Disperse or dissolve the sample in a suitable solvent (e.g., sterile deionized water, with initial dissolution in a small volume of 0.1 M NaOH if necessary).
-
Dilute the sample solution with sterile deionized water to obtain a final concentration within the assay's linear range.
Preparation of Inoculum
-
Culture Staphylococcus epidermidis (ATCC 12228) on Tryptic Soy Agar at 37°C for 24 hours.
-
Transfer a loopful of the culture to a sterile test tube containing Tryptic Soy Broth.
-
Incubate at 37°C for 18-24 hours.
-
Dilute the bacterial suspension with sterile Tryptic Soy Broth to achieve a specific turbidity, typically standardized to a McFarland standard or by measuring absorbance at a specific wavelength (e.g., 580 nm) to obtain a defined cell density.
Turbidimetric Assay Procedure
-
Dispense a fixed volume of Tryptic Soy Broth into sterile test tubes.
-
Add a specific volume of the respective standard or sample solutions to the tubes.
-
Inoculate each tube with a standardized volume of the prepared S. epidermidis inoculum.
-
Include control tubes:
-
Negative Control: Broth only (no inoculum, no fusidic acid).
-
Positive Control: Broth with inoculum (no fusidic acid).
-
-
Incubate the tubes in a shaking water bath or incubator at 37°C for a defined period (typically 3-5 hours), allowing for sufficient bacterial growth.
-
Stop the bacterial growth by adding a small volume of formaldehyde solution to each tube.
-
Measure the absorbance (turbidity) of each tube at a specific wavelength (e.g., 530 nm) using a spectrophotometer, using the negative control to zero the instrument.
Caption: Experimental workflow for the turbidimetric assay.
Data Presentation and Analysis
The relationship between the absorbance and the logarithm of the fusidic acid concentration is plotted to generate a standard curve. The concentration of fusidic acid in the sample is then interpolated from this curve. The results should be validated according to the International Council for Harmonisation (ICH) guidelines.
Summary of Method Validation Parameters
The following tables summarize the typical validation parameters for a microbiological turbidimetric assay for fusidic acid. Please note: The specific quantitative data presented here is illustrative and representative of a validated microbiological assay according to ICH guidelines, as precise data from a single comprehensive study on the fusidic acid turbidimetric assay was not available in the public domain.
Table 1: Linearity
| Parameter | Result |
| Linear Range | 0.25 - 2.25 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery)
| Concentration Level | Added (µg/mL) | Recovered (µg/mL) | Recovery (%) |
| Low | 0.50 | 0.49 | 98.0 |
| Medium | 1.25 | 1.26 | 100.8 |
| High | 2.00 | 2.03 | 101.5 |
| Mean Recovery (%) | 100.1 |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Mean Absorbance ± SD | RSD (%) |
| Repeatability (Intra-day) | |||
| Low | 0.50 | 0.85 ± 0.015 | < 2.0 |
| Medium | 1.25 | 0.62 ± 0.011 | < 2.0 |
| High | 2.00 | 0.41 ± 0.007 | < 2.0 |
| Intermediate Precision (Inter-day) | |||
| Low | 0.50 | 0.87 ± 0.021 | < 3.0 |
| Medium | 1.25 | 0.64 ± 0.016 | < 3.0 |
| High | 2.00 | 0.43 ± 0.012 | < 3.0 |
Table 4: Robustness
| Parameter Varied | Modification | Result |
| Incubation Temperature | 35°C and 39°C | No significant change in results |
| Incubation Time | ± 30 minutes | No significant change in results |
| Inoculum Concentration | ± 10% | No significant change in results |
Table 5: Selectivity
| Condition | Result |
| Placebo (formulation excipients) | No inhibition of microbial growth observed |
| Degraded Fusidic Acid | Reduced or no antimicrobial activity observed |
Conclusion
The microbiological turbidimetric assay is a reliable and efficient method for the quantification of fusidic acid in pharmaceutical products. Its advantages of speed, sensitivity, and cost-effectiveness make it a valuable tool for quality control and research in the pharmaceutical industry. Proper validation of the method is crucial to ensure the accuracy and reliability of the results.
References
Application Notes and Protocols: Fusidic Acid in Prosthetic Joint Infection (PJI) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fusidic acid in the study and treatment of prosthetic joint infections (PJI). This document includes summaries of quantitative data, detailed experimental protocols derived from peer-reviewed literature, and visualizations of key pathways and workflows to guide research and development.
Introduction to Fusidic Acid in PJI
Prosthetic joint infection is a devastating complication of arthroplasty, primarily caused by staphylococci, including Staphylococcus aureus and coagulase-negative staphylococci (CoNS).[1] These infections are characterized by biofilm formation on the implant surface, which confers high tolerance to antibiotics and the host immune system, making them difficult to eradicate.[2][3]
Fusidic acid is a steroid antibiotic that inhibits bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome.[4] It is primarily effective against Gram-positive bacteria and has demonstrated potent activity against staphylococci, including methicillin-resistant S. aureus (MRSA).[5][6] Due to the rapid potential for resistance development when used as monotherapy, fusidic acid is almost always used in combination with other antibiotics, most notably rifampicin (B610482), for treating bone and joint infections.[1][7] Its ability to achieve high concentrations in bone makes it a valuable agent in the management of PJI.[1]
Quantitative Data Summary
The following tables summarize the in vitro activity and clinical efficacy of fusidic acid in the context of PJI.
Table 1: In Vitro Susceptibility of Staphylococcal Isolates to Fusidic Acid
This table presents the Minimum Inhibitory Concentration (MIC) data for fusidic acid against clinical isolates of S. aureus and coagulase-negative staphylococci (CoNS).
| Organism | No. of Isolates | Source / Year | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (≤1 µg/mL) | Reference |
| S. aureus (All) | 1,804 | U.S. Hospitals / 2014 | 0.12 | 0.12 | 99.8% | [6] |
| Methicillin-Susceptible S. aureus (MSSA) | 940 | U.S. Hospitals / 2014 | 0.12 | 0.12 | 99.6% | [6] |
| Methicillin-Resistant S. aureus (MRSA) | 864 | U.S. Hospitals / 2014 | 0.12 | 0.12 | 100.0% | [6] |
| MRSA from Cystic Fibrosis Patients | 40 | N/A | 0.125 | 0.5 | 100.0% | [8] |
| Coagulase-Negative Staphylococci (CoNS) | 193 | U.S. Hospitals / 2014 | N/A | N/A | 92.7% | [9] |
Table 2: Efficacy of Fusidic Acid in Staphylococcal Biofilm Models
This table summarizes the activity of fusidic acid, alone and in combination, against staphylococcal biofilms in various in vitro models.
| Organism(s) | Biofilm Model | Condition | Outcome | Reference |
| S. aureus & S. epidermidis | Microtiter Plate (Static) | Fusidic acid + Daptomycin | Increased activity against 5 of 6 strains | [10] |
| S. aureus & S. epidermidis | Microtiter Plate (Static) | Fusidic acid + Linezolid | Increased activity against 4 of 6 strains | [10] |
| S. aureus & S. epidermidis | Microtiter Plate (Static) | Fusidic acid + Vancomycin | Increased activity against 5 of 6 strains | [10] |
| S. aureus & S. epidermidis | Microtiter Plate (Static) | Fusidic acid + Rifampin | Increased activity against only 1 of 6 strains | [10] |
| S. aureus | CDC Biofilm Reactor (Dynamic) | Fusidic acid + Daptomycin | Bactericidal effect achieved | [10] |
| S. aureus | CDC Biofilm Reactor (Dynamic) | Fusidic acid + Linezolid | Bactericidal effect achieved | [10] |
| MSSA & MRSA | Microtiter Plate (Static) | Fusidic acid (32x MIC) | Poorly effective; 5-20% reduction in metabolic activity | [11] |
| S. aureus | Microtiter Plate (Static) | Sub-MIC Fusidic Acid (1/16 MIC) | Significant reduction in biofilm formation and cell aggregation | [4][12] |
Table 3: Clinical Outcomes of Fusidic Acid-Containing Regimens in PJI Treatment
This table presents clinical outcomes from studies using fusidic acid in combination with rifampicin for the treatment of staphylococcal PJI.
| Study Design | Surgical Approach | Treatment Regimen | No. of Patients | Success Rate | Key Findings & Notes | Reference |
| Retrospective Cohort | Debridement and Retention | Rifampicin (600 mg/day) + Fusidic Acid (1500 mg/day) | 43 (MRSA & MR-CoNS) | 77% (at 24 months) | Success higher for MR-CoNS (95%) than MRSA (65%). | [13] |
| Non-randomized Trial | Implant Removal | Rifampicin (900 mg/day) + Fusidic Acid (1-1.5 g/day ) | 20 | 55% | Compared to 50% success with Rifampicin/Ofloxacin. | [1] |
| Phase 2 Randomized Trial | 2-Stage Exchange or Debridement and Retention | Fusidic Acid (1500-1800 mg/day) + Rifampin (900 mg/day) | 7 (in FA/RIF arm) | N/A (Study Terminated) | Study terminated due to a drug-drug interaction where rifampin lowered fusidic acid exposure by 40-45%. | [7][14][15] |
Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for studying the efficacy of antimicrobial agents against PJI-associated biofilms.
Protocol 1: In Vitro PJI Biofilm Model using a CDC Biofilm Reactor
This protocol describes a dynamic biofilm model that simulates the continuous flow conditions that may be present in a joint space, providing a more clinically relevant environment than static models.
Materials:
-
CDC Biofilm Reactor (e.g., from BioSurface Technologies)
-
Chromium cobalt or titanium coupons (to simulate implant material)
-
Tryptic Soy Broth (TSB) supplemented with 1% dextrose (Growth Medium)
-
1/10 strength TSB with 0.1% dextrose (Continuous Flow Medium)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) (Pharmacodynamic Phase Medium)
-
Bacterial strains (S. aureus or S. epidermidis)
-
Peristaltic pump
-
Sterile tubing and collection vessels
-
Sonicator and vortex mixer
-
Agar (B569324) plates for colony forming unit (CFU) counting
Procedure:
-
Preparation: Autoclave the CDC Biofilm Reactor with 8 coupons loaded onto the rod holders. Prepare all media and sterilize.
-
Inoculation (Growth Phase): Aseptically fill the reactor with 350-400 mL of Growth Medium. Inoculate with an overnight culture of the test organism to a final concentration of ~10⁵ CFU/mL.
-
Initial Biofilm Formation (24h): Place the reactor on a stir plate at a low speed (e.g., 125 rpm) and incubate at 37°C for 24 hours to allow initial biofilm formation on the coupons in a batch phase.
-
Continuous Flow Phase (16h): After 24 hours, switch to a continuous flow system. Use a peristaltic pump to flow the Continuous Flow Medium through the reactor at a defined rate (e.g., 6 mL/min) for 16 hours. This washes away planktonic bacteria and encourages mature biofilm development.
-
Pharmacodynamic Phase (24-48h): Stop the continuous flow. Replace the medium with CAMHB containing the desired concentrations of fusidic acid and/or combination antibiotics. This phase simulates the introduction of antibiotic therapy.
-
Sampling and Analysis:
-
At desired time points (e.g., 0, 24, 48h), aseptically remove one coupon rod.
-
Gently rinse the coupons with sterile saline to remove loosely adherent bacteria.
-
Place each coupon in a separate tube containing 5-10 mL of sterile saline.
-
To dislodge the biofilm, sonicate the tube for 1 minute at 60 W, followed by vortexing for 1 minute. Repeat this cycle 3 times.[16]
-
Perform serial dilutions of the resulting bacterial suspension and plate onto appropriate agar for CFU counting.
-
Calculate the bacterial density as log₁₀ CFU per cm².
-
Protocol 2: Mouse Model of an Implant-Associated Joint Infection
This protocol describes a small animal model to evaluate the in vivo efficacy of antimicrobial agents or coated implants in preventing or treating PJI.
Materials:
-
6-8 week old mice (e.g., C57BL/6)
-
Sterile orthopedic-grade stainless steel or titanium implant (e.g., Kirschner wire cut to 0.5-1.0 cm)
-
Bioluminescent strain of S. aureus (e.g., Xen36, USA300-lux)
-
Surgical tools: micro-drill, forceps, sutures
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Test antibiotics (e.g., fusidic acid, rifampin) for systemic administration
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Shave the fur around the knee joint and sterilize the skin with antiseptic swabs.
-
Surgical Implantation:
-
Make a small incision over the patellar tendon to expose the knee joint.
-
Retract the patella to expose the distal femur.
-
Using a micro-drill, create a hole through the femoral condyles into the intramedullary canal.
-
Insert the sterile implant into the canal, leaving a small portion exposed within the joint space.[17]
-
-
Bacterial Inoculation:
-
Prepare a bacterial suspension of the bioluminescent S. aureus strain.
-
Inject a small volume (e.g., 2 µL) containing the desired inoculum (e.g., 5x10² to 5x10⁴ CFUs) directly into the joint space around the implant.[17]
-
-
Closure: Reposition the patella and close the joint capsule and skin with sutures.
-
Monitoring and Treatment:
-
Administer analgesics post-operatively as per institutional guidelines.
-
At regular intervals (e.g., Day 1, 3, 7, 14), quantify the bacterial burden non-invasively by measuring bioluminescence using the in vivo imaging system.[17]
-
If testing a therapeutic intervention, begin administration of systemic antibiotics (e.g., via oral gavage or subcutaneous injection) at a pre-determined time point post-infection.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Aseptically remove the implant and surrounding tissue.
-
Process the implant for biofilm CFU counts (as described in Protocol 1, step 6).
-
Homogenize the peri-prosthetic tissue to determine tissue bacterial burden.
-
Implants can also be analyzed for biofilm structure using scanning electron microscopy (SEM).[17]
-
Visualizations (Diagrams)
References
- 1. academic.oup.com [academic.oup.com]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. The role of microbial biofilms in prosthetic joint infections: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Subinhibitory Concentrations of Fusidic Acid May Reduce the Virulence of S. aureus by Down-Regulating sarA and saeRS to Reduce Biofilm Formation and α-Toxin Expression [frontiersin.org]
- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Randomized Study Evaluating Oral Fusidic Acid (CEM-102) in Combination With Oral Rifampin Compared With Standard-of-Care Antibiotics for Treatment of Prosthetic Joint Infections: A Newly Identified Drug-Drug Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Activity of Fusidic Acid (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmilabs.com [jmilabs.com]
- 10. Activities of Combinations of Antistaphylococcal Antibiotics with Fusidic Acid against Staphylococcal Biofilms in In Vitro Static and Dynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. facm.ucl.ac.be [facm.ucl.ac.be]
- 12. Subinhibitory Concentrations of Fusidic Acid May Reduce the Virulence of S. aureus by Down-Regulating sarA and saeRS to Reduce Biofilm Formation and α-Toxin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. A Mouse Model of Post-Arthroplasty Staphylococcus aureus Joint Infection to Evaluate In Vivo the Efficacy of Antimicrobial Implant Coatings | PLOS One [journals.plos.org]
Application Notes and Protocols for the Formulation of Fusidic Acid Hemihydrate for Topical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum, is a potent inhibitor of bacterial protein synthesis.[1][2] It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves the inhibition of Elongation Factor G (EF-G) on the bacterial ribosome, which halts the translocation step of protein synthesis.[3] Due to its efficacy, fusidic acid hemihydrate is a compound of significant interest for the development of topical formulations to treat various skin and soft tissue infections.
These application notes provide a comprehensive guide for the formulation, characterization, and in vitro testing of a research-grade 2% this compound topical cream. The protocols outlined below are intended to serve as a foundational methodology for researchers in drug development and related fields.
Data Presentation
Table 1: Exemplary Formulation of a 2% this compound Topical Cream
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 2.0 |
| White Soft Paraffin | Oily Phase / Emollient | 12.5 |
| Liquid Paraffin | Oily Phase / Emollient | 12.5 |
| Cetyl Alcohol | Stiffening Agent / Emulsifier | 5.0 |
| Glycerol (85%) | Humectant | 10.0 |
| Polysorbate 60 | Emulsifier (O/W) | 5.0 |
| Potassium Sorbate (B1223678) | Preservative | 0.2 |
| Butylhydroxyanisole (BHA) | Antioxidant | 0.01 |
| Hydrochloric Acid | pH Adjuster | q.s. to pH 4.5-5.5 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Note: This is a model formulation. Researchers may need to adjust the components and their concentrations based on specific experimental goals and stability assessments.
Table 2: Comparative HPLC Methods for Fusidic Acid Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (150mm x 4.6mm, 5µm)[4] | Lichrospher RP-18 (125 mm x 4.0mm, 5 µm)[5] | Symmetry C8 (150 x 3.9 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile: 0.05M Orthophosphoric Acid: Methanol (B129727) (50:40:10 v/v/v)[4] | Acetonitrile: Methanol: 0.05M Orthophosphoric Acid (50:5:45 v/v)[5] | 1.5% w/v Ammonium Acetate Buffer: Acetonitrile (55:45 v/v), pH 3.8[6] |
| Flow Rate | 1.0 mL/min[4] | 1.5 mL/min[5] | 1.0 mL/min[6] |
| Detection Wavelength | 235 nm[4] | 235 nm[5] | 240 nm[6] |
| Column Temperature | 25°C[4] | 25°C[5] | Not Specified |
| Injection Volume | 20 µL[4] | 10 µL[5] | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 2% this compound Topical Cream
This protocol describes the preparation of an oil-in-water (O/W) emulsion cream.
Materials and Equipment:
-
This compound powder
-
White Soft Paraffin
-
Liquid Paraffin
-
Cetyl Alcohol
-
Glycerol (85%)
-
Polysorbate 60
-
Potassium Sorbate
-
Butylhydroxyanisole (BHA)
-
Hydrochloric Acid (e.g., 1M solution)
-
Purified Water
-
Two thermostatically controlled water baths
-
Homogenizer/mixer
-
Beakers, stirring rods, and other standard laboratory glassware
-
Calibrated weighing balance
-
pH meter
Procedure:
-
Preparation of the Aqueous Phase:
-
In a beaker, combine the required amounts of glycerol, polysorbate 60, and purified water.
-
Add potassium sorbate and stir until dissolved.
-
Heat the aqueous phase in a water bath to 70-75°C.
-
-
Preparation of the Oily Phase:
-
In a separate beaker, combine the white soft paraffin, liquid paraffin, cetyl alcohol, and butylhydroxyanisole.
-
Heat the oily phase in a separate water bath to 70-75°C and stir until all components are melted and uniformly mixed.
-
-
Emulsification:
-
Slowly add the hot oily phase to the hot aqueous phase while continuously stirring with a homogenizer.
-
Continue homogenization for 10-15 minutes to form a uniform emulsion.
-
-
Incorporation of Fusidic Acid:
-
Allow the emulsion to cool to approximately 40°C while stirring gently.
-
In a separate small container, create a suspension of the this compound in a small portion of the liquid paraffin.
-
Add the fusidic acid suspension to the cooling cream and mix thoroughly until the active ingredient is uniformly dispersed.
-
-
Final Steps:
-
Continue to stir the cream gently until it reaches room temperature.
-
Check the pH of the final formulation and adjust to a range of 4.5-5.5 using a dilute solution of hydrochloric acid if necessary.
-
Transfer the cream to an appropriate container for storage.
-
Protocol 2: Physicochemical Characterization of the Cream
1. Visual Inspection and pH Measurement:
-
Visually inspect the cream for color, homogeneity, and phase separation.
-
Determine the pH of a 10% w/v dispersion of the cream in purified water using a calibrated pH meter.
2. Viscosity Measurement:
-
Measure the viscosity of the cream using a rotational viscometer with an appropriate spindle at a controlled temperature (e.g., 25°C). Record the viscosity at different rotational speeds to assess the rheological behavior.
3. Spreadability:
-
Place a known weight (e.g., 0.5 g) of the cream on a glass slide.
-
Place another glass slide on top and apply a standard weight (e.g., 100 g) for a fixed time (e.g., 1 minute).
-
Measure the diameter of the circle formed by the spread cream.
Protocol 3: Quantification of Fusidic Acid by HPLC
This protocol is based on Method 1 from Table 2.
1. Preparation of Mobile Phase:
-
Prepare a 0.05M solution of orthophosphoric acid in HPLC-grade water.
-
Mix acetonitrile, the 0.05M orthophosphoric acid solution, and methanol in a 50:40:10 (v/v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 10-15 minutes.[4]
2. Preparation of Standard Solution:
-
Accurately weigh approximately 25 mg of fusidic acid reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 0.5 mg/mL.
-
Prepare working standards by further dilution of the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 10-100 µg/mL).
3. Preparation of Sample Solution:
-
Accurately weigh approximately 1.0 g of the fusidic acid cream into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and heat in a water bath at 60°C for 10 minutes with intermittent shaking to melt the cream base and disperse the drug.
-
Cool the flask to room temperature and make up the volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 2 (Method 1).
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions to determine the concentration of fusidic acid.
-
Perform system suitability tests by injecting a standard solution multiple times; the relative standard deviation (RSD) for the peak area should be less than 2.0%.
Protocol 4: In Vitro Release Testing (IVRT)
This protocol utilizes a Franz diffusion cell apparatus.
1. Apparatus and Materials:
-
Franz diffusion cell system[7]
-
Synthetic, inert membrane (e.g., polysulfone, cellulose (B213188) acetate)
-
Receptor medium (e.g., phosphate (B84403) buffer pH 7.4, potentially with a co-solvent like ethanol (B145695) to ensure sink conditions)
-
Circulating water bath set to 32 ± 0.5°C
-
Magnetic stirrers
-
Syringes and vials for sample collection
2. Procedure:
-
Receptor Chamber Preparation: Fill the receptor chamber of each Franz cell with freshly degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.
-
Membrane Mounting: Securely clamp the synthetic membrane between the donor and receptor chambers.
-
Temperature Equilibration: Allow the system to equilibrate to 32°C for at least 30 minutes.
-
Sample Application: Accurately apply a finite dose (e.g., 300 mg) of the fusidic acid cream onto the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, and 8 hours), withdraw a sample from the receptor chamber through the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
Analysis: Analyze the collected samples for fusidic acid content using the validated HPLC method described in Protocol 3.
3. Data Analysis:
-
Calculate the cumulative amount of fusidic acid released per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount of drug released versus the square root of time. The slope of the linear portion of the curve represents the release rate.
Protocol 5: Stability Studies
This protocol is based on ICH Q1A(R2) guidelines for topical products.
1. Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[8]
2. Procedure:
-
Store samples of the fusidic acid cream in the intended final packaging at the specified long-term and accelerated stability conditions.
-
At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples for analysis.
3. Parameters to be Tested:
-
Physical Properties: Appearance, color, homogeneity, phase separation, pH, and viscosity.
-
Chemical Properties: Assay of fusidic acid (using HPLC) and analysis of related substances/degradation products.
-
Microbiological Properties: Test for microbial limits at the beginning and end of the study.
Visualizations
Caption: Workflow for the preparation of the 2% fusidic acid cream.
Caption: Fusidic acid's inhibitory effect on bacterial protein synthesis.
References
Application Notes and Protocols for In Vivo Antibacterial Efficacy Testing in a Rat Wound Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rat wound model is a widely utilized and effective preclinical tool for evaluating the in vivo efficacy of novel antibacterial agents.[1][2][3][4][5] This model allows for the assessment of a test article's ability to reduce bacterial burden, promote wound healing, and modulate the inflammatory response in a setting that mimics key aspects of clinical wound infections. These application notes provide detailed protocols for establishing an infected wound model in rats and methodologies for evaluating antibacterial efficacy.
Key Applications
-
Screening and validation of topical and systemic antibacterial drug candidates.
-
Evaluation of antimicrobial dressings and medical devices.
-
Investigation of the pathophysiology of wound infections.
-
Studying the interplay between bacterial infection and wound healing processes.
Experimental Protocols
Protocol 1: Excisional Wound Infection Model in Rats
This protocol describes the creation of a full-thickness excisional wound, followed by bacterial inoculation to establish a localized infection.
Materials:
-
Male or female Wistar or Sprague-Dawley rats (250-300g)[6]
-
Anesthetic (e.g., ketamine/xylazine cocktail)[6]
-
Electric clippers and depilatory cream
-
Surgical scrub (e.g., povidone-iodine or chlorhexidine)
-
Sterile surgical instruments (scalpel, forceps, scissors)
-
8 mm biopsy punch[6]
-
Bacterial culture of known concentration (e.g., Staphylococcus aureus or Pseudomonas aeruginosa)
-
Sterile saline
-
Semi-occlusive dressing
-
Analgesics
Procedure:
-
Animal Preparation:
-
Wound Creation:
-
Bacterial Inoculation:
-
Prepare a bacterial suspension in sterile saline to a desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Inoculate each wound with a specific volume of the bacterial suspension (e.g., 10 µL) to deliver a target bacterial load (e.g., 1 x 10^5 CFU/wound).[7]
-
-
Dressing and Post-Operative Care:
-
Treatment Application:
-
Initiate treatment at a predetermined time point post-infection (e.g., 24 hours).
-
Topical Treatment: Apply the test article directly to the wound surface.
-
Systemic Treatment: Administer the test article via an appropriate route (e.g., intravenous, intraperitoneal, or oral).
-
Protocol 2: Assessment of Antibacterial Efficacy
1. Bacterial Load Determination (CFU Assay):
-
At selected time points, euthanize a subset of animals from each group.
-
Excise the entire wound tissue using sterile instruments.
-
Homogenize the tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies and calculate the CFU per gram of tissue.
2. Wound Healing Assessment:
-
Wound Area Measurement:
-
Histological Analysis:
-
Collect wound tissue at various time points and fix in 10% neutral buffered formalin.
-
Process the tissue for paraffin (B1166041) embedding and sectioning.
-
Stain sections with Hematoxylin and Eosin (H&E) to evaluate inflammatory cell infiltration, granulation tissue formation, and re-epithelialization.[10]
-
Use special stains like Masson's trichrome to assess collagen deposition.[9]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Bacterial Load in Wound Tissue (Log10 CFU/g ± SD)
| Treatment Group | Day 3 Post-Infection | Day 7 Post-Infection | Day 14 Post-Infection |
| Vehicle Control | 8.5 ± 0.6 | 7.9 ± 0.8 | 7.2 ± 0.5 |
| Test Article (Low Dose) | 6.2 ± 0.5 | 5.1 ± 0.7 | 4.0 ± 0.6 |
| Test Article (High Dose) | 5.1 ± 0.4 | 3.8 ± 0.5 | < 2.0 |
| Positive Control | 5.5 ± 0.6 | 4.2 ± 0.8 | 3.1 ± 0.7* |
*p < 0.05 compared to Vehicle Control
Table 2: Percentage of Wound Closure (Mean % ± SD)
| Treatment Group | Day 3 | Day 7 | Day 14 | Day 21 |
| Vehicle Control | 10.2 ± 2.5 | 25.8 ± 4.1 | 55.3 ± 6.2 | 78.1 ± 5.9 |
| Test Article (Low Dose) | 15.7 ± 3.1 | 40.2 ± 5.3 | 75.9 ± 7.8 | 95.4 ± 4.3 |
| Test Article (High Dose) | 20.1 ± 2.9 | 52.6 ± 4.8 | 88.4 ± 6.5 | 100.0 ± 0.0 |
| Positive Control | 18.5 ± 3.5 | 48.9 ± 5.1 | 85.1 ± 7.2 | 98.2 ± 3.1 |
*p < 0.05 compared to Vehicle Control
Table 3: Histological Scoring of Wound Healing (Mean Score ± SD)
| Treatment Group | Parameter | Day 7 | Day 14 |
| Vehicle Control | Inflammation | 3.8 ± 0.4 | 2.5 ± 0.6 |
| Granulation | 2.1 ± 0.5 | 3.2 ± 0.4 | |
| Re-epithelialization | 1.5 ± 0.3 | 2.8 ± 0.5 | |
| Test Article | Inflammation | 2.2 ± 0.3 | 1.1 ± 0.2 |
| Granulation | 3.5 ± 0.4 | 4.5 ± 0.3 | |
| Re-epithelialization | 2.8 ± 0.5 | 4.2 ± 0.4 | |
| Positive Control | Inflammation | 2.5 ± 0.4 | 1.3 ± 0.3 |
| Granulation | 3.3 ± 0.5 | 4.3 ± 0.4 | |
| Re-epithelialization | 2.6 ± 0.4 | 4.0 ± 0.5 |
Scoring on a scale of 0-5, where 0 is minimal and 5 is maximal. *p < 0.05 compared to Vehicle Control.
Visualizations
Signaling Pathway of Bacterial Recognition and Inflammatory Response in a Wound
The initial host response to bacterial wound infection is mediated by the recognition of Pathogen-Associated Molecular Patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria and peptidoglycan from Gram-positive bacteria, by Toll-like Receptors (TLRs) on the surface of immune cells and keratinocytes.[2][3][4] This recognition triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB.[11] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and chemokines, which recruit neutrophils and macrophages to the site of infection to clear the pathogens.[9]
Experimental Workflow for In Vivo Antibacterial Efficacy Testing
The overall workflow for conducting an in vivo antibacterial efficacy study in a rat wound model involves several key stages, from animal preparation and wound creation to treatment and subsequent analysis of the outcomes. A well-structured workflow ensures reproducibility and the generation of reliable data for assessing the therapeutic potential of the test article.
References
- 1. Toll-like receptors in skin infectious and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toll-Like Receptor Function in Acute Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toll-like receptors in skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. The Role of Toll-Like Receptors in Skin Host Defense, Psoriasis, and Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toll-Like Receptor Signaling in Burn Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Wound Inflammation [lakecountyin.gov]
- 9. researchgate.net [researchgate.net]
- 10. Toll-like Receptors, Wound healing and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inflammatory Microenvironment of Skin Wounds [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Fusidic Acid & pH Variability in MIC Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the inconsistent Minimum Inhibitory Concentration (MIC) values observed for fusidic acid at different pH levels.
Frequently Asked Questions (FAQs)
Q1: Why do I observe lower MIC values for fusidic acid at acidic pH compared to neutral pH?
A1: The antibacterial activity of fusidic acid against bacteria like Staphylococcus aureus is significantly enhanced at acidic pH.[1][2] This phenomenon is characterized by a notable decrease in the MIC value as the pH of the culture medium is lowered. For instance, studies have demonstrated a dramatic drop in the MIC of fusidic acid against S. aureus when the pH is adjusted from 7.4 down to 5.5.[1][3]
Q2: What is the scientific explanation for the increased potency of fusidic acid at acidic pH?
A2: The heightened activity of fusidic acid in an acidic environment is primarily due to increased accumulation of the drug inside the bacterial cell.[1][2][4][5] A lower pH facilitates greater uptake of fusidic acid by bacteria, leading to higher intracellular concentrations. This enhanced accumulation allows for more effective inhibition of its target, the elongation factor G (EF-G), which is essential for bacterial protein synthesis.[2][6] The fundamental mechanism of action of fusidic acid—inhibiting protein synthesis—is not altered by pH.[2]
Q3: Does the pH of the experimental medium affect the chemical stability of fusidic acid?
A3: Under typical experimental conditions for MIC testing (e.g., in broth cultures), fusidic acid is chemically stable across a range of pH values, including acidic (pH 5.5) and neutral (pH 7.4) environments.[1][2] However, it's important to note that at acidic pH (e.g., 5.5), the solubility of fusidic acid can be reduced, and visible particulate matter may be observed at concentrations exceeding 200 mg/L.[1][2]
Q4: Is this pH-dependent activity unique to fusidic acid?
A4: No, the effect of pH on antibacterial activity varies among different classes of antibiotics. For example, while fusidic acid's potency increases at acidic pH, the activity of an antibiotic like clindamycin (B1669177) decreases under the same conditions.[1][3] In contrast, the activity of linezolid (B1675486) remains largely unaffected by changes in pH.[1][3]
Q5: What are the clinical implications of fusidic acid's pH-dependent antibacterial activity?
A5: The enhanced efficacy of fusidic acid in acidic environments is clinically significant. It suggests that fusidic acid may be particularly effective in treating infections located in anatomical sites with a naturally low pH, such as the skin and soft tissues.[2] Furthermore, its increased activity at acidic pH is relevant for eradicating intracellular bacteria that reside within acidic compartments of phagocytic cells.[1][4]
Troubleshooting Guide: Inconsistent Fusidic Acid MIC Values
Problem 1: Higher than expected MIC values at acidic pH.
-
Possible Cause: Inaccurate pH of the testing medium.
-
Solution: Ensure that the pH of the Mueller-Hinton broth or other testing medium is accurately measured and properly buffered after pH adjustment. It is crucial to verify the pH of each batch of media before starting the experiment.[2]
-
-
Possible Cause: Fluctuation of pH during the course of the experiment due to bacterial metabolism.
Problem 2: Inconsistent or variable MIC values at a specific pH.
-
Possible Cause: Incomplete dissolution of fusidic acid, especially at acidic pH.
-
Possible Cause: Issues with the bacterial inoculum.
Data Presentation
Table 1: Influence of pH on the Minimum Inhibitory Concentration (MIC) of Fusidic Acid and Comparator Antibiotics against Staphylococcus aureus
| Antibiotic | MIC at pH 7.4 (mg/L) | MIC at pH 5.5 (mg/L) | Fold Change in Activity at pH 5.5 |
| Fusidic Acid | 0.25 | 0.0078 | ~32-fold increase |
| Clindamycin | 0.125 | 4 | ~32-fold decrease |
| Linezolid | 2 | 2 | No change |
Data compiled from studies on S. aureus strain ATCC 25923.[1][3]
Experimental Protocols
Broth Microdilution Method for pH-Dependent MIC Determination
This protocol outlines the determination of the MIC of fusidic acid at different pH values using the broth microdilution method.
-
Preparation of pH-Adjusted Media:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Divide the broth into two sterile containers.
-
Adjust the pH of one container to 7.4 and the other to 5.5 using sterile acidic or basic solutions (e.g., HCl or NaOH). Use a calibrated pH meter for accurate measurement.
-
Sterile-filter the pH-adjusted media.
-
-
Preparation of Fusidic Acid Dilutions:
-
Prepare a stock solution of fusidic acid in a suitable solvent like DMSO.[7]
-
In 96-well microtiter plates, perform serial two-fold dilutions of the fusidic acid stock solution using the pH-adjusted CAMHB to achieve the desired final concentrations.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, suspend several colonies of the test organism (e.g., S. aureus ATCC 25923) in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]
-
Dilute this suspension in the pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plates containing the fusidic acid dilutions.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each pH.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.[7]
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of fusidic acid that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanism of pH-dependent fusidic acid activity.
Caption: Troubleshooting workflow for inconsistent MIC values.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of fusidic acid against extracellular and intracellular Staphylococcus aureus: influence of pH and comparison with linezolid and clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fusidic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Fusidic Acid Resistance In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working on overcoming fusidic acid resistance. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fusidic acid resistance in Staphylococcus aureus?
A1: Staphylococcus aureus develops resistance to fusidic acid primarily through three mechanisms:
-
Target Site Modification: Mutations in the fusA gene, which encodes the drug's target, elongation factor G (EF-G), are a common cause of resistance. These mutations can affect fusidic acid binding or the stability of the EF-G-fusidic acid complex on the ribosome. Another, less common, target site modification involves mutations in the rplF gene (termed FusE-type resistance), which encodes ribosomal protein uL6.[1][2][3]
-
Target Protection: This is the most prevalent mechanism in clinical isolates and involves the expression of proteins like FusB, FusC, FusD, or FusF.[1][2] These proteins bind to EF-G when it is locked on the ribosome by fusidic acid, causing a conformational change that leads to the release of both EF-G and the antibiotic, thus allowing protein synthesis to resume.[1]
-
Drug Inactivation/Efflux: While less common in S. aureus for fusidic acid, some bacteria can possess efflux pumps that actively remove the antibiotic from the cell.[1][2] Additionally, enzymatic inactivation of fusidic acid has been described as a resistance mechanism in other bacteria.[1]
Q2: My "wild-type" S. aureus strain shows unexpected resistance to fusidic acid. What could be the cause?
A2: There are several possibilities for unexpected resistance in a presumed susceptible strain:
-
Spontaneous Mutations: Resistance to fusidic acid can arise from spontaneous mutations in the fusA gene.[4] The frequency of such mutations in staphylococcal populations is estimated to be between 10-6 and 10-8.[5]
-
Plasmid-Mediated Resistance: The strain may have acquired a plasmid carrying resistance genes, such as fusB or fusC.[4][6] Plasmid-mediated resistance can confer a basal level of resistance that can be induced to higher levels upon exposure to fusidic acid.[4][6]
-
Incorrect Susceptibility Breakpoints: Ensure you are using the correct and current clinical breakpoints for interpreting your results. Organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) provide these guidelines. For S. aureus, EUCAST suggests a susceptible breakpoint of ≤1 µg/mL.[7][8]
-
Inoculum Effect: Fusidic acid can exhibit a modest inoculum effect, meaning that a higher starting concentration of bacteria in your experiment can lead to a higher measured Minimum Inhibitory Concentration (MIC).[9]
Q3: What are the most promising strategies to overcome fusidic acid resistance in vitro?
A3: The most widely explored and effective strategy is combination therapy. By pairing fusidic acid with another antimicrobial agent, you can achieve synergistic or additive effects, prevent the emergence of resistant mutants, and restore activity against resistant strains. Promising combinations include:
-
Rifampin: The combination of fusidic acid and rifampin has shown synergistic activity against the majority of both coagulase-positive and coagulase-negative staphylococci in time-kill studies.[10][11] This combination has also been shown to prevent the emergence of resistant strains during experiments.[10]
-
Polymyxins (e.g., Polymyxin (B74138) B, Colistin): The combination of fusidic acid with polymyxins has demonstrated a potent synergistic killing effect against Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli, which are intrinsically resistant to fusidic acid.[12][13][14] Synergy has also been observed against colistin-resistant Gram-negative bacteria.
-
Other Antistaphylococcal Agents: Synergy has been observed when fusidic acid is combined with daptomycin (B549167) or linezolid, particularly against staphylococcal biofilms.[15] Combinations with vancomycin, minocycline, or gentamicin (B1671437) have also shown synergistic effects in static biofilm models.[16]
-
Efflux Pump Inhibitors (EPIs): For resistance mediated by efflux pumps, the addition of an EPI can restore susceptibility.[17][18] Fusidic acid itself has been shown to act as an efflux pump inhibitor in Candida albicans, suggesting a potential dual role in certain contexts.[19]
Q4: Can I repurpose existing drugs to overcome fusidic acid resistance?
A4: Yes, drug repurposing is a viable strategy. For example, studies have investigated combining fusidic acid with non-antimicrobial drugs. Additionally, new dosing regimens for fusidic acid itself, such as front-loading doses, can achieve higher serum levels, potentially overcoming resistance in strains with moderately elevated MICs.[20][21] This approach effectively "repurposes" the existing antibiotic by optimizing its pharmacokinetic and pharmacodynamic properties.[20]
Troubleshooting Guide
Problem 1: Inconsistent MIC values for fusidic acid in broth microdilution assays.
| Possible Cause | Recommended Solution |
| Inoculum variability | Strictly standardize your inoculum to a 0.5 McFarland standard for each experiment.[22][23] |
| Media composition | Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI and EUCAST guidelines.[22][23] Fusidic acid's activity can be affected by media components. |
| High protein binding | If supplementing the media with serum or blood, be aware that fusidic acid is highly protein-bound, which can reduce its effective concentration and lead to higher MICs.[9] Document any media supplements and maintain consistency. |
| Plate reading time | Read the plates after a consistent incubation period, typically 16-20 hours.[22][23] Reading too early or too late can affect the interpretation of growth inhibition. |
Problem 2: My checkerboard assay does not show synergy between fusidic acid and a partner drug, contrary to published data.
| Possible Cause | Recommended Solution |
| Strain-specific effects | Synergy can be strain-dependent. Test a panel of different clinical isolates, including both susceptible and resistant strains, to confirm the interaction.[15] |
| Inoculum density | A high inoculum can mask synergistic effects. Ensure the final inoculum concentration in your checkerboard assay is approximately 5 x 105 CFU/mL.[22] |
| Interpretation method | Calculate the Fractional Inhibitory Concentration (FIC) index accurately. Synergy is generally defined as an FIC index of ≤ 0.5. Indifference is > 0.5 to 4.0, and antagonism is > 4.0. |
| Static vs. dynamic model | A checkerboard assay is a static test. Consider performing a time-kill assay, which provides a dynamic view of the interaction and is often more sensitive for detecting synergy.[10][11] |
Problem 3: I am unable to amplify the fusA gene via PCR for sequencing.
| Possible Cause | Recommended Solution |
| Poor DNA quality | Use a reliable DNA extraction kit and verify the quality and quantity of the DNA using spectrophotometry or fluorometry. |
| Primer issues | Verify primer sequences against reference genomes. Check for primer integrity and consider redesigning primers for different regions of the fusA gene. |
| PCR conditions | Optimize the annealing temperature using a gradient PCR. Ensure the correct concentration of MgCl2 and other PCR components. Include a positive control with a known S. aureus strain. |
Quantitative Data Summary
The following tables summarize key quantitative data for fusidic acid's in vitro activity.
Table 1: Fusidic Acid MIC Breakpoints for S. aureus
| Organization | Susceptible | Intermediate | Resistant | Reference(s) |
| EUCAST | ≤ 1 µg/mL | - | > 1 µg/mL | [7][8] |
| CLSI (Proposed) | ≤ 0.5 µg/mL | - | ≥ 2 µg/mL | [7] |
Table 2: Example of Synergistic Activity of Fusidic Acid Combinations Against Staphylococci
| Combination | Organism(s) | Assay Type | Key Finding | Reference(s) |
| Fusidic Acid + Rifampin | Coagulase-positive & -negative Staphylococci | Time-Kill | Synergy observed in 18 of 19 coagulase-positive strains and 17 of 18 coagulase-negative strains at 48h. | [10][11] |
| Fusidic Acid + Daptomycin | S. aureus Biofilms | Dynamic Biofilm Model (CDC Reactor) | Combination led to a bactericidal effect, reducing CFU by >3 log10. | [15] |
| Fusidic Acid + Linezolid | S. aureus Biofilms | Dynamic Biofilm Model (CDC Reactor) | Combination resulted in a bactericidal effect, with a >3 log10 reduction in CFU. | [15] |
| Fusidic Acid + Tobramycin | Methicillin-Resistant S. aureus (MRSA) | Time-Kill | Synergy was observed for one MRSA strain. No antagonism was found. | [24] |
Experimental Protocols
1. Broth Microdilution for MIC Determination (CLSI/EUCAST Guidelines)
-
Preparation of Fusidic Acid Stock: Prepare a stock solution of fusidic acid (e.g., 1280 µg/mL) in a suitable solvent like DMSO.[22]
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 100 µL.[22][23]
-
Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approx. 1-2 x 108 CFU/mL).[22]
-
Inoculation: Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.[22]
-
Controls: Include a growth control well (bacteria in broth, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.[22][23]
-
Reading Results: The MIC is the lowest concentration of fusidic acid that completely inhibits visible bacterial growth.[22]
2. Checkerboard Assay for Synergy Testing
-
Plate Setup: In a 96-well plate, prepare two-fold serial dilutions of fusidic acid along the x-axis and the partner drug along the y-axis in CAMHB. The final volume in each well after inoculation should be 100 µL.
-
Inoculum: Prepare and add the bacterial inoculum as described for the broth microdilution method to achieve a final concentration of ~5 x 105 CFU/mL.
-
Incubation: Incubate at 35 ± 2°C for 16-24 hours.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FIC Index ≤ 0.5
-
Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
3. Time-Kill Assay
-
Preparation: Prepare tubes with CAMHB containing fusidic acid alone, the partner drug alone, and the combination of both at relevant concentrations (e.g., 0.5x, 1x, 2x MIC). Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the test organism to a starting density of ~5 x 105 CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot from each tube.[23]
-
Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto non-selective agar. Incubate the plates for 18-24 hours and count the colonies to determine the CFU/mL at each time point.[23]
-
Data Analysis: Plot log10 CFU/mL versus time.
-
Synergy: ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: < 2 log10 decrease and < 2 log10 increase in CFU/mL.
-
Antagonism: ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Visualizations
References
- 1. Mechanisms of fusidic acid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of fusidic acid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomic analysis reveals different mechanisms of fusidic acid resistance in Staphylococcus aureus from Danish atopic dermatitis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyresearch.org [microbiologyresearch.org]
- 5. Resistance to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to fusidic acid in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Performance of Fusidic Acid (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nicd.ac.za [nicd.ac.za]
- 9. Fusidic acid in vitro activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Interaction between rifampin and fusidic acid against methicillin-resistant coagulase-positive and -negative staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Polymyxin B and fusidic acid, a novel potent synergistic combination against Klebsiella pneumoniae and Escherichia coli isolates with polymyxin B resistance [frontiersin.org]
- 13. Polymyxin B and fusidic acid, a novel potent synergistic combination against Klebsiella pneumoniae and Escherichia coli isolates with polymyxin B resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polymyxin B and fusidic acid, a novel potent synergistic combination against Klebsiella pneumoniae and Escherichia coli isolates with polymyxin B resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. jabonline.in [jabonline.in]
- 19. The anti-staphylococcal fusidic acid as an efflux pump inhibitor combined with fluconazole against vaginal candidiasis in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Repurposing fusidic acid as an antimicrobial against enterococci with a low probability of resistance development [pubmed.ncbi.nlm.nih.gov]
- 21. Repurposing fusidic acid as an antimicrobial against enterococci with a low probability of resistance development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. In Vitro Activity of Fusidic Acid (CEM-102, Sodium Fusidate) against Staphylococcus aureus Isolates from Cystic Fibrosis Patients and Its Effect on the Activities of Tobramycin and Amikacin against Pseudomonas aeruginosa and Burkholderia cepacia - PMC [pmc.ncbi.nlm.nih.gov]
Improving fusidic acid hemihydrate solubility for cell-based assays
This guide provides researchers, scientists, and drug development professionals with technical support for using fusidic acid hemihydrate in cell-based assays, focusing on overcoming solubility challenges to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of fusidic acid?
Fusidic acid is a steroidal antibiotic that is sparingly soluble in aqueous solutions and hydrophobic solvents.[1][2] It demonstrates significantly better solubility in polar organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1][2] For cell-based assays, fusidic acid is almost always first dissolved in an organic solvent before being diluted into aqueous cell culture media.
Q2: What is the recommended solvent for preparing a stock solution for cell-based assays?
The most common and recommended solvent for preparing high-concentration stock solutions of fusidic acid for in vitro use is DMSO.[2][3] The sodium salt of fusidic acid is also soluble in ethanol and dimethylformamide (DMF).[2][4] It is crucial to use anhydrous or fresh DMSO, as absorbed moisture can reduce the solubility of the compound.[3]
Q3: How should I prepare and store a stock solution of fusidic acid?
To prepare a stock solution, accurately weigh the fusidic acid powder and dissolve it in the appropriate volume of anhydrous DMSO.[2] Vortexing thoroughly is essential to ensure the compound is completely dissolved; gentle warming in a 37°C water bath can also help.[2] For sterile applications, the stock solution can be passed through a 0.22 µm syringe filter.[2] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short-term or -80°C for long-term stability.[5]
Q4: Can the pH of my culture medium affect fusidic acid's activity and solubility?
Yes, pH can play a significant role. The antibacterial activity of fusidic acid against Staphylococcus aureus is notably enhanced at a more acidic pH (e.g., 5.5) compared to a neutral pH (7.4), which is attributed to greater drug accumulation within the bacterial cells.[6][7] While fusidic acid is generally stable across this range, its solubility can decrease at acidic pH, with potential precipitation observed at concentrations above 200 mg/L at pH 5.5.[6]
Solubility Data Summary
The following table summarizes the solubility of fusidic acid and its sodium salt in various common laboratory solvents.
| Compound Form | Solvent | Reported Solubility | Citation(s) |
| Fusidic Acid | Dimethyl Sulfoxide (DMSO) | ~45 mg/mL (87.09 mM) | [5] |
| Fusidic Acid | Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~193.53 mM) | [2][3] |
| Fusidic Acid Sodium Salt | Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | [2][4] |
| Fusidic Acid Sodium Salt | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (185.64 mM) | [8] |
| Fusidic Acid Sodium Salt | Ethanol | ~12.5 mg/mL | [2][4] |
| Fusidic Acid Sodium Salt | Ethanol | 49-51 mg/mL | [9] |
| Fusidic Acid Sodium Salt | Dimethylformamide (DMF) | ~14 mg/mL | [2][4] |
| Fusidic Acid Sodium Salt | Water | Sparingly soluble | [4] |
| Fusidic Acid Sodium Salt | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2][4] |
Troubleshooting Guide
Q5: My fusidic acid precipitated after I added the stock solution to my cell culture medium. What went wrong?
Precipitation in the aqueous culture medium is the most common issue. It typically occurs when the concentration of fusidic acid exceeds its solubility limit in the final solution. This can be caused by:
-
High Final Solvent Concentration: While DMSO is an excellent solvent for the stock solution, high final concentrations (typically >0.5%) in the culture medium can be toxic to cells and can also cause the compound to crash out of solution.
-
Exceeding Aqueous Solubility: The low aqueous solubility of fusidic acid means that even if the DMSO concentration is low, the compound itself may precipitate if its final concentration is too high.[1]
-
Improper Mixing: Adding the stock solution directly to the medium without rapid and thorough mixing can create localized areas of high concentration, leading to immediate precipitation.
Q6: I'm observing unexpected cytotoxicity or inconsistent results in my assay. Could this be a solubility issue?
Yes, poor solubility can lead to several experimental artifacts:
-
Solvent Toxicity: If you use a large volume of a low-concentration stock solution, the final DMSO concentration in your wells might be high enough to cause cell stress or death, confounding your results. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium + same amount of DMSO) in your experimental design.
-
Inaccurate Concentration: If the compound has not fully dissolved in the stock solution, the actual concentration will be lower than calculated.[6] Always ensure your stock solution is clear and free of particulates.
-
Variability: Inconsistent results between experiments can arise from improperly stored stock solutions or incomplete dissolution, leading to different effective concentrations each time.[10]
Q7: How can I improve the solubility of fusidic acid in my aqueous cell culture medium?
Several strategies can be employed to prevent precipitation and improve solubility:
-
Prepare a High-Concentration Stock: Make your stock solution in DMSO as concentrated as possible (e.g., 50-100 mM).[2][3] This allows you to add a very small volume to your culture medium, keeping the final DMSO concentration low.
-
Use an Intermediate Dilution Step: Instead of adding the highly concentrated DMSO stock directly to your final culture volume, perform an intermediate dilution in a small volume of pre-warmed medium. Mix this intermediate solution vigorously before adding it to the rest of the culture.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs like fusidic acid, forming an "inclusion complex" that significantly increases aqueous solubility.[11][12][13] This can be an effective way to deliver the drug in a more bioavailable form.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Fusidic Acid Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution suitable for most cell-based assays.
Materials:
-
This compound (MW: ~525.7 g/mol )
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Sterile 0.22 µm syringe filter (optional)
Procedure:
-
Weighing: In a sterile conical tube, accurately weigh the desired amount of fusidic acid powder. For example, to prepare 1 mL of a 100 mM solution, weigh 52.57 mg.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved and the solution is clear. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution, followed by further vortexing.[2]
-
Sterilization (Optional): If sterility is critical for your application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This is highly recommended for cell culture experiments.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a general method for preparing a fusidic acid/cyclodextrin inclusion complex to improve solubility in aqueous solutions.[11][14]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or buffer (e.g., PBS)
-
Magnetic stirrer and stir bar
-
Sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v in PBS). Warm the solution slightly (to ~40-50°C) and stir until the HP-β-CD is fully dissolved.
-
Add Fusidic Acid: Slowly add the fusidic acid powder to the stirring HP-β-CD solution. A molar ratio between 1:1 and 1:3 (Fusidic Acid:HP-β-CD) is a common starting point for optimization.
-
Complexation: Continue to stir the mixture vigorously for 24-48 hours at room temperature, protected from light. Sonication in a water bath for short intervals (e.g., 15-30 minutes) can help facilitate complex formation.
-
Clarification: After the incubation period, the solution may need to be centrifuged or filtered (e.g., 0.22 µm filter) to remove any undissolved material.
-
Quantification and Storage: The concentration of the solubilized fusidic acid in the final clear solution should be determined analytically (e.g., via HPLC or UV-Vis spectrophotometry). Store the complex solution at 4°C, protected from light.
Visualizations
Caption: Workflow for preparing fusidic acid solutions for cell assays.
References
- 1. US10420779B2 - Fusidic acid cream and method for the preparation thereof - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fusidic acid | Antibiotic | Antibacterial | CAT | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fusidic acid = 98 TLC 751-94-0 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Optimizing Fusidic Acid Dosage to Prevent Resistance Development
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing fusidic acid dosage to mitigate the development of antibiotic resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of fusidic acid resistance in Staphylococcus aureus?
A1: Staphylococcus aureus develops resistance to fusidic acid through three main mechanisms:
-
Target Site Modification (fusA and fusE mutations): The most common mutations occur in the fusA gene, which encodes elongation factor G (EF-G), the target of fusidic acid. These mutations can alter the binding site of the drug or the stability of the EF-G-ribosome complex, leading to reduced susceptibility.[1][2] Mutations in the fusE gene, which codes for the ribosomal protein uL6, are a less common cause of resistance.[1][2]
-
Target Protection (FusB-type proteins): Acquired genes, such as fusB and fusC, produce proteins that protect the antibiotic's target.[1][2] These proteins bind to EF-G on the ribosome and facilitate its release, even in the presence of fusidic acid, allowing protein synthesis to continue.[1][2]
-
Other Mechanisms: While less common in a clinical context, other resistance mechanisms to fusidic acid have been identified in bacteria, including efflux pumps, reduced membrane permeability, and enzymatic modification of the drug.[1][2]
Q2: How do different resistance mechanisms influence the level of resistance to fusidic acid?
A2: The mechanism of resistance directly impacts the minimum inhibitory concentration (MIC) of fusidic acid. Generally, mutations in the fusA gene can lead to a wide spectrum of resistance levels, from low to high, with MICs ranging from 2 to 256 µg/mL.[1][2] In contrast, the acquisition of fusB and fusC genes typically results in low-level resistance, with MICs usually between 1 and 32 µg/mL.
Q3: What is the "Mutant Selection Window" (MSW) and why is it important for fusidic acid dosing?
A3: The Mutant Selection Window is the range of antibiotic concentrations between the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC). Within this window, the antibiotic concentration is sufficient to inhibit the growth of the susceptible bacterial population but not high enough to prevent the emergence and proliferation of pre-existing resistant mutants. To effectively prevent the development of resistance, it is crucial to maintain fusidic acid concentrations above the MPC for as long as possible.
Q4: What is a "front-loading" or "loading dose" regimen, and how does it help in preventing fusidic acid resistance?
A4: A front-loading dose regimen involves administering a higher initial dose of the drug, followed by smaller maintenance doses.[3][4] This strategy is designed to rapidly achieve high plasma concentrations of fusidic acid that exceed the Mutant Prevention Concentration (MPC) for the target pathogen.[3][4] By quickly surpassing the Mutant Selection Window, a front-loading approach minimizes the time during which resistant mutants can be selected and amplified.[5] Studies have indicated that this approach can delay the emergence of resistant subpopulations.[5]
Q5: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters for optimizing fusidic acid dosage to prevent resistance?
A5: The primary PK/PD parameter associated with the efficacy of fusidic acid and the suppression of resistance is the ratio of the 24-hour area under the plasma concentration-time curve to the minimum inhibitory concentration (AUC24/MIC). Achieving a sufficiently high AUC24/MIC ratio is critical for therapeutic success and for minimizing the selection of resistant mutants. Other important PK/PD parameters to consider include the time the plasma concentration remains above the MIC (T>MIC) and the ratio of the maximum plasma concentration to the MIC (Cmax/MIC).
Q6: Is combination therapy with fusidic acid effective in preventing resistance?
A6: Combination therapy has been explored to prevent the emergence of fusidic acid resistance. Historically, fusidic acid has been combined with agents like rifampicin. However, a newer dosing regimen involving a front-loading dose may be used in monotherapy to decrease the potential for resistance development.[3][4] While combination therapy can be a strategy, the development of optimized dosing regimens for monotherapy is also a key focus.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Possible Cause | Troubleshooting Steps |
| Inoculum preparation variability | Ensure the bacterial suspension is standardized to a 0.5 McFarland standard and that the final inoculum concentration in the wells is consistent. |
| Media and supplement issues | Verify that the correct Mueller-Hinton broth and any necessary supplements are used as per CLSI or EUCAST guidelines. |
| Incubation conditions | Confirm that the incubation temperature and duration are as specified in the protocol (typically 35°C for 16-20 hours). |
| Contamination | Check for any signs of contamination in the wells or on the plates. |
Issue 2: Bacterial Regrowth in Time-Kill Curve Assays
| Possible Cause | Troubleshooting Steps |
| Emergence of resistance | At the end of the assay, plate the cultures showing regrowth onto antibiotic-free agar. Isolate colonies and perform MIC testing to check for an increase in the fusidic acid MIC.[6] |
| Suboptimal antibiotic concentration | Ensure the initial antibiotic concentrations are accurate. Consider if the antibiotic may be degrading over the 24-hour incubation period.[6] |
| High initial inoculum | A very high starting bacterial density can overwhelm the antibiotic. Verify the initial inoculum concentration by plating a sample at the 0-hour time point.[6] |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) Distribution of Fusidic Acid against Staphylococcus aureus
| Study/Region | Isolate Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| USA & Canada (1997-2006) [7] | MSSA (USA) | Not Specified | 0.12 | 0.12 |
| MRSA (USA) | Not Specified | 0.12 | 0.12 | |
| MSSA (Canada) | Not Specified | 0.25 | >32 | |
| MRSA (Canada) | Not Specified | 0.25 | >32 | |
| USA (2014) [8] | S. aureus | 1,804 | 0.12 | 0.12 |
| Taiwan [9] | MRSA (resistant) | 45 | 32 | >128 |
| MSSA (resistant) | 26 | 8 | 16 |
Table 2: Dosing Regimens for Fusidic Acid
| Population | Indication | Dosage Form | Recommended Dosage |
| Adults | Skin and soft tissue infections | Oral (Tablets) | 250 mg twice daily or 500 mg to 1000 mg three times daily |
| Oral (Suspension) | 750 mg to 1500 mg three times daily | ||
| Intravenous | 500 mg every 8 hours | ||
| Pediatrics | Skin and soft tissue infections | Oral (Suspension) | Up to 1 year: 1 mL/kg divided into 3 doses1-5 years: 5 mL three times daily6-12 years: 10 mL three times daily |
| Intravenous (1-12 years) | 20 mg/kg divided into 3 doses, infused over at least 2 hours |
Note: These are general dosage recommendations. Specific dosing should be determined based on the clinical scenario and local guidelines.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Fusidic acid stock solution
-
S. aureus isolate
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilutions
-
Spectrophotometer or turbidity meter
Procedure:
-
Prepare Fusidic Acid Dilutions: Perform serial two-fold dilutions of the fusidic acid stock solution in CAMHB in the microtiter plate to achieve the desired concentration range.
-
Prepare Inoculum: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculate Plate: Add the diluted bacterial suspension to each well containing the fusidic acid dilutions. Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of fusidic acid that completely inhibits visible bacterial growth.
Time-Kill Curve Assay
This assay evaluates the bactericidal or bacteriostatic activity of fusidic acid over time.
Materials:
-
Flasks with CAMHB
-
Fusidic acid stock solution
-
Logarithmic growth phase culture of S. aureus
-
Sterile saline for dilutions
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Prepare Cultures: Inoculate flasks of CAMHB with a standardized bacterial inoculum to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Add Fusidic Acid: Add fusidic acid to the flasks at various concentrations (e.g., 0x MIC, 1x MIC, 4x MIC, 16x MIC). Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.[10]
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate them onto MHA plates.
-
Incubate and Count: Incubate the plates for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL against time for each fusidic acid concentration to generate the time-kill curves.
Mutant Prevention Concentration (MPC) Assay
This assay determines the lowest antibiotic concentration that prevents the growth of any resistant mutants from a large bacterial population.
Materials:
-
High-density S. aureus culture (≥10¹⁰ CFU/mL)
-
MHA plates containing a range of fusidic acid concentrations
-
Centrifuge and sterile tubes
Procedure:
-
Prepare High-Density Inoculum: Grow a large volume of S. aureus culture to the stationary phase. Concentrate the bacteria by centrifugation and resuspend the pellet in a small volume of sterile saline or broth to achieve a density of ≥10¹⁰ CFU/mL.
-
Prepare Fusidic Acid Plates: Prepare a series of MHA plates with a range of fusidic acid concentrations, typically from the MIC to 64x MIC or higher.
-
Plating: Spread a precise volume of the high-density inoculum (to deliver ≥10¹⁰ CFUs) onto each fusidic acid-containing plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Determine MPC: The MPC is the lowest concentration of fusidic acid that completely prevents bacterial growth.
Mandatory Visualizations
Caption: Mechanisms of fusidic acid resistance in S. aureus.
Caption: Workflow for optimizing fusidic acid dosage.
Caption: Relationship between drug concentration and resistance.
References
- 1. Mechanisms of fusidic acid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Activity of Fusidic Acid Tested against Staphylococci Isolated from Patients in U.S. Medical Centers in 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fusidic Acid Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Technical Support Center: Fusidic Acid Stability in Experimental Conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of fusidic acid, with a particular focus on its degradation in alkaline conditions during experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is fusidic acid in alkaline solutions?
Fusidic acid is susceptible to significant degradation in alkaline environments. Forced degradation studies have demonstrated that a substantial percentage of the drug can degrade when exposed to basic conditions. For instance, one study reported a 95% degradation of fusidic acid in a 0.1 N NaOH solution when stored at 50°C for two days[1]. Another study observed maximum degradation under alkaline conditions (0.001 mol L-1 NaOH) compared to acidic, neutral, oxidative, and photolytic stress[2].
Q2: What are the primary factors influencing the degradation of fusidic acid in my experiments?
The primary factor is the pH of your solution. Alkaline pH is a critical factor leading to the hydrolysis of fusidic acid. Other contributing factors can include elevated temperatures and the duration of exposure to alkaline conditions.
Q3: Can I use a high pH buffer for my experiments involving fusidic acid?
It is strongly advised to avoid high pH buffers if the stability of fusidic acid is critical for your experiment. If an alkaline pH is required for other experimental reasons, the time of exposure should be minimized, and temperature should be kept as low as possible. Consider performing a preliminary stability study under your specific experimental conditions to quantify the extent of degradation.
Q4: What are the known degradation products of fusidic acid in alkaline conditions?
While specific alkaline degradation pathways are not extensively detailed in the literature, forced degradation studies have identified several degradation products. These can include various oxidized and hydrolyzed forms of fusidic acid. It is crucial to have a stability-indicating analytical method that can separate the intact fusidic acid from its degradation products to ensure accurate quantification[2][3].
Troubleshooting Guide: Unexpected Degradation of Fusidic Acid
If you are observing lower than expected concentrations or activity of fusidic acid in your experiments, it may be due to degradation. This guide will help you troubleshoot potential issues.
Problem: Low recovery or activity of fusidic acid.
Potential Cause 1: Alkaline pH of the experimental medium.
-
Troubleshooting Steps:
-
Measure the pH of your stock solutions, buffers, and final experimental medium.
-
If the pH is alkaline, consider if a lower pH buffer can be used without compromising the experiment.
-
If an alkaline pH is necessary, minimize the incubation time and temperature.
-
Potential Cause 2: Inappropriate solvent for stock solution.
-
Troubleshooting Steps:
-
Ensure the solvent used for the fusidic acid stock solution is compatible and does not promote degradation.
-
Prepare fresh stock solutions for each experiment to avoid degradation during storage.
-
Potential Cause 3: Elevated temperature.
-
Troubleshooting Steps:
-
Review your experimental protocol for any steps involving high temperatures that could accelerate degradation, especially in conjunction with an alkaline pH.
-
If possible, perform the experiment at a lower temperature.
-
The following diagram illustrates a logical workflow for troubleshooting fusidic acid degradation:
References
High variability in fusidic acid MPC results troubleshooting
Welcome to the technical support center for fusidic acid Mutant Prevention Concentration (MPC) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve high variability in their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our fusidic acid MPC results for Staphylococcus aureus. What are the potential causes?
High variability in fusidic acid MPC determination can stem from several factors throughout the experimental workflow. Key areas to investigate include inoculum preparation, media composition, fusidic acid solution stability, and the inherent biological variability of the bacterial population. Inconsistent inoculum density is a primary suspect, as MPC is highly dependent on the number of cells plated.[1][2] Variations in the cation concentration of the Mueller-Hinton agar (B569324) (MHA) can also impact the activity of fusidic acid. Finally, improper preparation or storage of fusidic acid stock solutions can lead to degradation and loss of potency.
Q2: What is the expected MPC range for fusidic acid against susceptible S. aureus strains?
The MPC for fusidic acid against susceptible S. aureus is not as commonly reported as the Minimum Inhibitory Concentration (MIC). However, it is expected to be several-fold higher than the MIC. For quality control, it is crucial to establish a baseline MPC range for a reference strain, such as S. aureus ATCC 29213, in your laboratory. Published MIC values for this strain are typically in the range of 0.06 to 0.25 µg/mL.[3] Expect the MPC to be significantly higher, and any deviation from your established internal range should trigger a troubleshooting process.
Q3: Can the mechanism of fusidic acid resistance influence MPC results?
Absolutely. Fusidic acid resistance in S. aureus primarily occurs through two main mechanisms: alterations in the drug target, elongation factor G (EF-G), due to mutations in the fusA gene, or through target protection by FusB-type proteins.[4][5][6] The presence of a subpopulation with pre-existing resistance mutations, even at a very low frequency, can lead to the appearance of colonies within the mutant selection window (between MIC and MPC), causing variability in the determined MPC value.[7]
Troubleshooting Guides
Issue 1: Inconsistent Colony Growth at Sub-MPC Concentrations
Symptoms:
-
Erratic numbers of colonies on agar plates with the same fusidic acid concentration.
-
MPC values fluctuating significantly between replicate experiments.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inaccurate Inoculum Density | The MPC assay requires a high-density inoculum, typically ≥1010 CFU/plate, to ensure the presence of rare, first-step resistant mutants.[1][8] Action: Standardize your inoculum preparation meticulously. Use a spectrophotometer to adjust the culture to a specific optical density (e.g., OD600) and verify the CFU count by plating serial dilutions. |
| Uneven Inoculum Spreading | A non-uniform lawn of bacteria can lead to areas with lower cell density, affecting the probability of recovering resistant mutants. Action: Ensure a confluent and even spread of the inoculum. The Copacabana method of spreading with sterile glass beads is recommended for achieving a uniform lawn.[1] |
| "Inoculum Effect" | At very high cell densities, cellular debris and secreted factors can interfere with the antibiotic's activity, leading to the survival of susceptible cells at concentrations above the true MIC. This can be mistaken for resistant mutant growth.[2] Action: After identifying colonies on MPC plates, perform a re-susceptibility test by picking individual colonies and determining their MIC. True resistant mutants will exhibit a higher MIC than the parent strain. |
Issue 2: Higher-Than-Expected MPC Values
Symptoms:
-
MPC values are consistently higher than anticipated for susceptible strains.
-
Growth is observed at fusidic acid concentrations that should be inhibitory.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degraded Fusidic Acid | Fusidic acid solutions can lose potency if not prepared and stored correctly. Action: Prepare fresh stock solutions of fusidic acid for each experiment. Protect the stock solution from light. Verify the potency of your fusidic acid powder against a quality control strain with a known MIC range. |
| Improper Media Preparation | The composition of the Mueller-Hinton Agar (MHA), particularly the concentration of divalent cations (Ca2+ and Mg2+), can influence the activity of some antibiotics.[9] Action: Use cation-adjusted Mueller-Hinton media from a reputable supplier. Ensure the agar depth is uniform (3-5 mm) across all plates, as this can affect drug diffusion.[10] |
| Contamination | Contamination of the bacterial culture with a more resistant organism can lead to erroneously high MPC values. Action: Regularly check the purity of your bacterial cultures by streaking on non-selective agar and examining colony morphology. Perform Gram staining or other identification methods if contamination is suspected. |
Experimental Protocols
Protocol 1: Standardized Inoculum Preparation for MPC Assay
-
From a fresh overnight culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Inoculate the colonies into a suitable broth medium (e.g., Tryptic Soy Broth or Cation-Adjusted Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Centrifuge the culture to pellet the cells. Resuspend the pellet in a smaller volume of sterile saline or broth to achieve a high cell density.
-
Adjust the concentration of the bacterial suspension to achieve a final inoculum of ≥1010 CFU per plate. This may require further concentration by centrifugation.
-
Verify the final cell concentration by performing serial dilutions and plating on non-selective agar for CFU counting.
Protocol 2: Fusidic Acid MPC Determination by Agar Dilution
-
Prepare a series of Mueller-Hinton agar plates containing two-fold dilutions of fusidic acid. The concentration range should bracket the expected MPC. Include a drug-free control plate.
-
Carefully pipette 100 µL of the standardized high-density inoculum (≥1010 CFU/mL) onto the surface of each agar plate.
-
Spread the inoculum evenly over the entire surface of the agar using a sterile spreader or glass beads.
-
Allow the plates to dry completely before inverting them for incubation.
-
Incubate the plates at 37°C for 48-72 hours. Longer incubation times may be necessary to allow for the growth of slow-growing resistant mutants.[1]
-
The MPC is defined as the lowest concentration of fusidic acid that completely prevents the growth of any colonies.[1]
Visualizations
Caption: Mechanism of action of fusidic acid.
Caption: Troubleshooting workflow for high fusidic acid MPC variability.
References
- 1. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 2. Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance of Fusidic Acid (CEM-102) Susceptibility Testing Reagents: Broth Microdilution, Disk Diffusion, and Etest Methods as Applied to Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of fusidic acid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of fusidic acid resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Resistance to fusidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Minimizing fusidic acid precipitation in aqueous research solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the precipitation of fusidic acid in aqueous research solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my fusidic acid precipitating out of my aqueous solution?
A1: Fusidic acid is a lipophilic compound with very low solubility in water, particularly in acidic conditions. Precipitation is a common issue and is often related to the pH of your solution, the concentration of fusidic acid, the solvent system used, and the storage temperature. Fusidic acid has a pKa of approximately 5.35, meaning it is less soluble at a pH below this value.
Q2: What is the difference between fusidic acid and fusidic acid sodium salt in terms of solubility?
A2: Fusidic acid sodium salt is the salt form of fusidic acid and is more soluble in water compared to the free acid form.[1] For preparing aqueous solutions, it is highly recommended to use the sodium salt to improve solubility and reduce the chances of precipitation.
Q3: Can I dissolve fusidic acid directly in an aqueous buffer?
A3: Directly dissolving fusidic acid in aqueous buffers is challenging due to its low water solubility. It is sparingly soluble in aqueous buffers.[2][3] To achieve higher concentrations, it is recommended to first dissolve fusidic acid (or its sodium salt) in a small amount of an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) before diluting it with the desired aqueous buffer.[2][3][4]
Q4: How does pH affect the stability and solubility of fusidic acid?
A4: The pH of the solution is a critical factor. Fusidic acid's antibacterial activity is enhanced at acidic pH, but its solubility is significantly reduced.[5] Visible precipitation has been observed in acidic broth (pH 5.5) at concentrations exceeding 200 mg/L.[5][6] Conversely, in neutral to slightly alkaline conditions (pH 7.2 to 8.3), its solubility is improved.[2][7] However, fusidic acid can degrade under strongly acidic or alkaline conditions.
Q5: What is the best way to store my fusidic acid stock solution?
A5: For long-term storage, fusidic acid powder should be stored at -20°C.[2][3][4] Stock solutions prepared in DMSO can be stored at -20°C for up to a month or at -80°C for longer periods.[4] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of fusidic acid are not recommended for storage for more than one day.[2][3]
Troubleshooting Guide
Problem: Fusidic acid precipitates immediately upon addition to my aqueous buffer.
| Possible Cause | Suggested Solution |
| Incorrect form of fusidic acid used. | Ensure you are using the more water-soluble fusidic acid sodium salt for aqueous preparations.[1] |
| Direct addition to buffer. | First, dissolve the fusidic acid sodium salt in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Then, slowly add the stock solution to your vigorously stirring aqueous buffer.[2][3][4] |
| Low pH of the aqueous buffer. | Check the pH of your buffer. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH (7.0-8.0) to increase solubility. Be mindful of how pH might affect your experiment. |
| High final concentration. | The desired final concentration may exceed the solubility limit in your specific buffer system. Refer to the solubility data tables below and consider preparing a more dilute solution. |
Problem: My fusidic acid solution is initially clear but becomes cloudy or forms a precipitate over time.
| Possible Cause | Suggested Solution |
| Change in pH. | If your experimental conditions cause a drop in pH over time (e.g., due to cellular metabolism), the fusidic acid may precipitate. Ensure your buffer has sufficient buffering capacity to maintain a stable pH. |
| Temperature fluctuations. | Changes in temperature can affect solubility. Prepare and use the solution at a consistent temperature. Avoid storing aqueous solutions at low temperatures where solubility may decrease. |
| Solution instability. | Aqueous solutions of fusidic acid are not stable for long periods.[2][3] Prepare fresh solutions for each experiment. |
Data Presentation
Table 1: Solubility of Fusidic Acid and its Sodium Salt in Various Solvents
| Compound | Solvent | Solubility |
| Fusidic Acid | Dimethyl Sulfoxide (DMSO) | ~100 mg/mL[4] |
| Fusidic Acid Sodium Salt | Dimethyl Sulfoxide (DMSO) | ~14 mg/mL[4] |
| Fusidic Acid Sodium Salt | Ethanol | ~12.5 mg/mL[4] |
| Fusidic Acid Sodium Salt | Dimethylformamide (DMF) | ~14 mg/mL[4] |
Table 2: Solubility of Fusidic Acid in Aqueous Systems
| Compound | Aqueous System | pH | Solubility |
| Fusidic Acid | Distilled Water | Not specified | 0.091 ± 0.01 mg/mL |
| Fusidic Acid | Phosphate Buffer | 5.5 | 0.403 ± 0.04 mg/mL |
| Fusidic Acid Sodium Salt | 1:1 DMSO:PBS | 7.2 | ~0.5 mg/mL[2][3][4] |
| Fusidic Acid | Acidic Broth | 5.5 | Precipitation observed at >200 mg/L[5][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Fusidic Acid Sodium Salt Stock Solution in DMSO
Materials:
-
Fusidic Acid Sodium Salt powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile conical centrifuge tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: In a sterile conical tube, accurately weigh 10 mg of Fusidic Acid Sodium Salt powder.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until the fusidic acid sodium salt is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[4]
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.[4]
Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock
Materials:
-
10 mg/mL Fusidic Acid Sodium Salt in DMSO (from Protocol 1)
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine Final Concentration: Calculate the volume of the DMSO stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
Dilution: While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution drop-wise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Volume: Adjust the final volume with the aqueous buffer as needed.
-
Use Immediately: Use the freshly prepared aqueous solution promptly, as its stability is limited.[2][3]
Visualizations
Caption: Workflow for preparing a stable aqueous solution of fusidic acid.
Caption: Troubleshooting decision tree for fusidic acid precipitation.
References
- 1. Fusidic Acid | Bacterial | CAS 6990-06-3 | Buy Fusidic Acid from Supplier InvivoChem [invivochem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins Allow the Combination of Incompatible Vancomycin and Ceftazidime into an Ophthalmic Formulation for the Treatment of Bacterial Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting for inoculum effect in fusidic acid susceptibility testing
Welcome to the Technical Support Center for Fusidic Acid Susceptibility Testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining accurate and reproducible results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a specific focus on the inoculum effect.
Troubleshooting Guide
This guide addresses specific issues that may arise during fusidic acid susceptibility testing, particularly related to inconsistent or unexpected results.
| Problem | Possible Cause | Recommended Action |
| Inconsistent MIC results for the same isolate | Variation in inoculum density: A higher than standard inoculum can lead to a modest increase in the Minimum Inhibitory Concentration (MIC).[1] | - Strictly adhere to standardized inoculum preparation protocols (e.g., 0.5 McFarland standard). - Verify the final inoculum concentration (target: ~5 x 10⁵ CFU/mL) through colony counting.[2][3] - If an inoculum effect is suspected, perform parallel testing with a standard and a high inoculum (~5 x 10⁷ CFU/mL) to quantify the effect. |
| Higher than expected MICs for susceptible strains | Inoculum effect: The observed MIC may be elevated due to a higher bacterial load than the standard. | - Re-test the isolate with a carefully prepared standard inoculum. - Consider the potential for in vivo inoculum sizes when interpreting results, especially for deep-seated infections. |
| Zone diameter in disk diffusion does not correlate with MIC | Inoculum too heavy or too light: An incorrect inoculum density is a common reason for discrepancies between disk diffusion and MIC results. | - Ensure the inoculum is prepared to a 0.5 McFarland standard and applied evenly to the agar (B569324) plate.[3] - A denser inoculum will result in smaller zone sizes, while a lighter inoculum will produce larger zones. |
| Unexpected resistance in a known susceptible strain | Emergence of resistant subpopulations: A high inoculum may contain a small number of resistant mutants that can be selected for during the assay. | - Perform population analysis by plating a high-density inoculum on agar containing varying concentrations of fusidic acid to determine the frequency of resistant mutants. |
Frequently Asked Questions (FAQs)
Q1: What is the "inoculum effect" in the context of fusidic acid susceptibility testing?
A1: The inoculum effect refers to the phenomenon where the MIC of an antibiotic increases with a higher initial bacterial density. For fusidic acid, a "modest inoculum effect" has been reported in vitro.[1] This means that if the number of bacteria in the test is higher than the standardized amount, the concentration of fusidic acid required to inhibit growth may be higher, potentially leading to a susceptible isolate appearing less susceptible.
Q2: How can I determine if my results are being affected by an inoculum effect?
A2: To determine if an inoculum effect is occurring, you can perform parallel susceptibility tests using both a standard inoculum (~5 x 10⁵ CFU/mL) and a high inoculum (~5 x 10⁷ CFU/mL). A significant increase (typically a two-fold or greater dilution) in the MIC with the high inoculum suggests an inoculum effect.
Q3: Are there specific CLSI or EUCAST guidelines for adjusting for the inoculum effect with fusidic acid?
A3: Currently, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide specific guidelines on how to adjust for or report the inoculum effect for fusidic acid in routine clinical susceptibility testing. Standardized methods from both organizations emphasize the importance of using a consistent, standard inoculum to ensure reproducible results.[3] For research purposes, the investigation of an inoculum effect typically involves the comparative testing of different inoculum densities as described above.
Q4: How do fusidic acid resistance mechanisms relate to the inoculum effect?
A4: The primary mechanisms of fusidic acid resistance in Staphylococcus aureus are mutations in the fusA gene (target site modification) and the acquisition of fusB and fusC genes (target protection). While the direct relationship between these mechanisms and the inoculum effect is not fully elucidated, it is plausible that a higher bacterial population increases the probability of selecting for pre-existing resistant subpopulations, which could manifest as an inoculum effect.
Quantitative Data
The following table summarizes the potential impact of inoculum size on the Minimum Inhibitory Concentration (MIC) of fusidic acid for Staphylococcus aureus. This data is illustrative and may vary depending on the specific strain and experimental conditions.
| Inoculum Concentration (CFU/mL) | Typical Fusidic Acid MIC (µg/mL) for a Susceptible S. aureus | Fold Change in MIC |
| Standard Inoculum (~5 x 10⁵) | 0.25 | - |
| High Inoculum (~5 x 10⁷) | 0.5 - 1.0 | 2 to 4-fold increase |
Experimental Protocols
Protocol 1: Broth Microdilution Testing for Fusidic Acid Susceptibility (Standard Inoculum)
This protocol outlines the standard method for determining the MIC of fusidic acid using broth microdilution.
Materials:
-
Fusidic acid powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Staphylococcus aureus isolate
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
Procedure:
-
Preparation of Fusidic Acid Stock Solution: Prepare a stock solution of fusidic acid in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microdilution Plates: Perform serial two-fold dilutions of the fusidic acid stock solution in CAMHB in a 96-well plate to achieve the desired final concentration range. The final volume in each well should be 50 µL.
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of fusidic acid that completely inhibits visible bacterial growth.
Protocol 2: Assessing the Inoculum Effect on Fusidic Acid MIC
This protocol is designed to quantify the impact of a high inoculum on the MIC of fusidic acid.
Procedure:
-
Follow steps 1 and 2 from Protocol 1 for preparing the fusidic acid dilutions.
-
Inoculum Preparation: a. Prepare a standard inoculum of ~5 x 10⁵ CFU/mL as described in Protocol 1. b. Prepare a high inoculum by adjusting the 0.5 McFarland suspension to a higher density or by using a less diluted suspension to achieve a final concentration of approximately 5 x 10⁷ CFU/mL in the wells.
-
Inoculation: a. Inoculate one set of fusidic acid dilutions with the standard inoculum. b. Inoculate a parallel set of dilutions with the high inoculum.
-
Incubation and Reading: Incubate and read the results for both sets of plates as described in Protocol 1.
-
Analysis: Compare the MIC obtained with the standard inoculum to the MIC obtained with the high inoculum. A two-fold or greater increase in the MIC with the high inoculum is indicative of an inoculum effect.
Visualizations
References
Technical Support Center: Enhancing Fusidic Acid Skin Penetration in Ex Vivo Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the skin penetration of fusidic acid in ex vivo models. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering fusidic acid through the skin?
A1: The principal challenge is the poor water solubility and suboptimal skin penetration of fusidic acid from conventional topical formulations.[1][2][3][4][5] Its lipophilic nature and relatively large molecular weight contribute to limited diffusion across the stratum corneum, the skin's primary barrier.[6]
Q2: What are the most common strategies to enhance the ex vivo skin penetration of fusidic acid?
A2: Nano-based formulations are the most widely explored strategies. These include:
-
Nanocrystals: These formulations increase the saturation solubility of fusidic acid, leading to enhanced dermal deposition.[1][2][3][4][5][7]
-
Niosomes and Ethosomes: These vesicular systems can improve drug permeation and act as local depots within the skin.[8] Ethosomes, containing ethanol (B145695), are particularly noted for their ability to fluidize skin lipids and enhance penetration.[9]
-
Lipid-Polymer Hybrid Nanoparticles (LPHNs): These combine the advantages of both lipid and polymeric nanoparticles to improve drug encapsulation, permeation, and retention in the skin.[10]
-
Hydrogels: Amphiphilic alkylated pectin (B1162225) hydrogels have been shown to increase the penetration rate of fusidic acid.[11]
Q3: Which animal skin models are most commonly used for ex vivo fusidic acid permeation studies, and how do they compare to human skin?
A3: Rat and porcine skin are frequently used models.[3][12] Porcine skin is often considered a good surrogate for human skin due to similarities in stratum corneum thickness and lipid composition.[10][12] Rodent skin, being more permeable, may sometimes overestimate the penetration of enhancers.[12] While human skin is the gold standard, its availability is limited.[10][12]
Q4: What are the key parameters to evaluate in ex vivo skin permeation studies of fusidic acid?
A4: The key parameters include:
-
Permeation Flux (Jss): The rate at which the drug permeates through the skin at a steady state.
-
Lag Time (Tlag): The time it takes for the drug to establish a steady-state flux across the skin.
-
Cumulative Amount Permeated: The total amount of drug that has permeated through the skin over a specific time period.
-
Drug Deposition/Retention: The amount of drug retained within the different layers of the skin (epidermis and dermis) at the end of the experiment.[10]
Troubleshooting Guides
Formulation Development
Q5: My nanoformulation is showing signs of instability (e.g., aggregation, increased particle size, or drug leakage). What should I do?
A5: Instability in nanoformulations is a common issue.[2][11][13] Consider the following troubleshooting steps:
-
Optimize Stabilizer Concentration: Insufficient stabilizer can lead to aggregation.[11] Experiment with different concentrations or combinations of stabilizers.
-
Select an Appropriate Stabilizer: The choice of stabilizer is crucial for the stability of nanoparticles.[2][11] For instance, in fusidic acid nanocrystal preparations, stabilizers like PVA, PF-68, and PVP-K30 have been used.[1]
-
Control Zeta Potential: A sufficiently high zeta potential (positive or negative) can prevent particle aggregation due to electrostatic repulsion.[13]
-
Lyophilization: For long-term storage, consider lyophilizing the nanoformulation with a suitable cryoprotectant to prevent aggregation.[1][2][3][4][5]
Q6: I am experiencing low entrapment efficiency of fusidic acid in my vesicular formulation (e.g., liposomes, niosomes). How can I improve this?
A6: Low entrapment efficiency can be addressed by:
-
Optimizing Formulation Composition: Vary the ratio of lipids/surfactants to cholesterol. Cholesterol is known to affect the rigidity and permeability of the vesicle bilayer.
-
Modifying the Preparation Method: Factors like hydration time, temperature, and sonication parameters can influence drug loading.
-
Adjusting the pH of the Hydration Medium: The solubility and partitioning of fusidic acid can be pH-dependent.
Ex Vivo Permeation Studies (Franz Diffusion Cells)
Q7: I am observing high variability in my permeation data between different skin samples. How can I minimize this?
A7: High variability is a common challenge in ex vivo studies due to the biological nature of the skin.[14] To minimize this:
-
Standardize Skin Preparation: Ensure consistent skin thickness by using a dermatome.[15] Standardize the procedure for removing subcutaneous fat.[3]
-
Skin Integrity Check: Before the experiment, assess the integrity of each skin sample by measuring the transepidermal water loss (TEWL).[10] Discard samples with compromised barrier function.
-
Consistent Experimental Setup: Ensure all Franz cells are properly clamped, the diffusion area is consistent, and the receptor medium is stirred at a uniform rate.[16]
-
Increase the Number of Replicates: Using a sufficient number of skin samples for each formulation will help to obtain statistically reliable data.
Q8: I am not detecting any fusidic acid in the receptor medium, or the levels are below the quantification limit. What could be the reason?
A8: This could be due to several factors:
-
Poor Permeation: Fusidic acid has limited skin permeability, especially through intact skin.[6][17] The formulation may not be effectively enhancing its penetration.
-
Insufficient Sampling Time: The lag time for fusidic acid permeation might be longer than your experimental duration. Consider extending the study period.
-
"Sink" Conditions Not Maintained: The concentration of fusidic acid in the receptor medium should not exceed 10% of its solubility in that medium.[18] If the drug is poorly soluble in the receptor fluid, it can hinder further permeation. Consider adding a solubility enhancer like a small percentage of ethanol or a non-ionic surfactant to the receptor medium, ensuring it doesn't damage the skin integrity.[18]
-
Analytical Method Sensitivity: Your HPLC or other analytical method may not be sensitive enough to detect low concentrations of the drug.[9][19][20][21]
Q9: I am observing air bubbles under the skin membrane in my Franz diffusion cell. How does this affect my results and how can I prevent it?
A9: Air bubbles can reduce the effective diffusion area and lead to inaccurate and underestimated permeation results.[16][22] To prevent this:
-
Degas the Receptor Medium: Before filling the receptor chamber, degas the buffer solution using sonication or vacuum.[16]
-
Proper Cell Assembly: When mounting the skin, ensure no air is trapped between the membrane and the receptor medium.[16][22] Slightly overfilling the receptor chamber before placing the skin can help.[22]
-
Careful Sampling: When taking samples, withdraw the medium slowly and replace it with fresh, degassed medium at the same temperature to avoid introducing air.[23]
Analytical Method
Q10: I am having trouble with the HPLC analysis of fusidic acid extracted from skin samples, such as peak tailing or interference from endogenous skin components. What can I do?
A10: These are common issues in bioanalytical methods. Consider the following:
-
Optimize Mobile Phase pH: The retention of fusidic acid is pH-dependent due to its carboxylic acid group.[21] Adjusting the mobile phase pH (e.g., to around 3.0-3.5) can improve peak shape.[9][19]
-
Sample Preparation: Implement a thorough extraction and clean-up procedure for the skin samples to remove interfering substances. This may involve techniques like liquid-liquid extraction or solid-phase extraction.
-
Method Validation: Ensure your analytical method is properly validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9][19][20][21][24]
Data Presentation
Table 1: Physicochemical Characteristics of Fusidic Acid Nanoformulations
| Formulation Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Nanocrystals (FA-NC) | Fusidic Acid, PVA 4-88 | 115 | 1.6 (span value) | -11.6 | 100 | [1][2][3][4] |
| Lipid-Polymer Hybrid Nanoparticles (FA-LPHNs) | Fusidic Acid, Lipid, Polymer | 310.56 ± 5.22 | - | 24.3 ± 4.18 | 78.56 ± 3.56 | [10] |
| Niosomal Gel | Fusidic Acid, Span 60, Cholesterol | - | - | - | High | [8] |
| Alkylated Pectin Hydrogel | Fusidic Acid, Alkylated Pectin, CaCl2 | - | - | - | 93-95 | [11] |
Table 2: Ex Vivo Skin Permeation and Deposition of Fusidic Acid from Various Formulations
| Formulation | Skin Model | Permeation Flux (Jss) (µg/cm²/h) | Enhancement Ratio | Dermal Deposition (µg/cm²) | Reference |
| FA-NC Cream | Rat Skin | - | 2-fold increase in deposition vs. coarse FA | - | [1][2][3][4] |
| FA-LPHN Gel | - | - | - | 56.41 ± 4.67% (retention) | [10] |
| Niosomal Gel | Albino Rat Skin | Higher than control gel | - | - | [8] |
| Alkylated Pectin Hydrogel | Strat-M® Membrane | 1.5-fold higher than native pectin hydrogel | 1.5 | - | [11] |
Experimental Protocols
Protocol 1: Preparation of Ex Vivo Skin
-
Source: Obtain full-thickness abdominal or dorsal skin from euthanized rats or porcine ears from a local abattoir.[3][10]
-
Hair Removal: Carefully clip the hair from the skin surface.[3]
-
Subcutaneous Tissue Removal: Remove the subcutaneous fat and connective tissue from the dermal side using a scalpel.[3]
-
Washing and Storage: Wash the skin with phosphate-buffered saline (PBS) pH 7.4.[3] The skin can be used immediately or stored at -20°C or below until use.[8][14]
-
Thawing and Cutting: Before the experiment, thaw the skin at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells.[1]
-
Hydration: Hydrate the skin pieces in PBS for a specified period (e.g., 30 minutes) before mounting on the diffusion cells.[3]
Protocol 2: Ex Vivo Skin Permeation Study using Franz Diffusion Cells
-
Cell Setup: Fill the receptor chamber of the Franz diffusion cell with a suitable receptor medium (e.g., PBS pH 7.4), ensuring no air bubbles are present.[16][22] The temperature of the receptor medium should be maintained at 32 ± 1°C or 37 ± 0.5°C to simulate physiological conditions.[1][3][10]
-
Skin Mounting: Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor compartment.[3][16]
-
Formulation Application: Apply a known quantity of the fusidic acid formulation onto the skin surface in the donor chamber.[3]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.[1][10]
-
Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[1][10]
-
Analysis: Analyze the collected samples for fusidic acid concentration using a validated HPLC method.[1]
-
Skin Deposition Analysis: At the end of the study, dismount the skin, wash the surface to remove excess formulation, separate the epidermis and dermis, and extract the fusidic acid from each layer for quantification.
Protocol 3: HPLC Analysis of Fusidic Acid
-
Chromatographic System: Use a reversed-phase C18 column.[1][9][19][20][21][24]
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile, methanol, and an acidic aqueous buffer (e.g., 0.05 M phosphoric acid), with the pH adjusted to around 3.0-3.5.[1][19][24]
-
Detection: Use a UV detector set at a wavelength of approximately 235 nm.[1][9][19][24]
-
Standard Curve: Prepare a series of standard solutions of fusidic acid in the mobile phase or receptor medium to generate a calibration curve.
-
Quantification: Quantify the fusidic acid concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
- 1. Design, Preparation, and Ex Vivo Skin Permeation of Doxepin Microemulsion System for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.8. Ex Vivo Evaluation (Skin Permeation Study) [bio-protocol.org]
- 4. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanocrystals of Fusidic Acid for Dual Enhancement of Dermal Delivery and Antibacterial Activity: In Vitro, Ex Vivo and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. permegear.com [permegear.com]
- 16. alterlab.co.id [alterlab.co.id]
- 17. Penetration and permeation into human skin of fusidic acid in different galenical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. crsubscription.com [crsubscription.com]
- 20. rjptonline.org [rjptonline.org]
- 21. academic.oup.com [academic.oup.com]
- 22. norlab.com [norlab.com]
- 23. m.youtube.com [m.youtube.com]
- 24. scispace.com [scispace.com]
Troubleshooting peak tailing in fusidic acid HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of fusidic acid, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] This distortion is problematic because it can reduce the accuracy of peak integration, leading to imprecise quantification, and can also obscure the presence of small, co-eluting impurities.[2] A tailing factor (Tf) greater than 1.2 is often indicative of significant tailing.[3]
Q2: What are the most common causes of peak tailing in reversed-phase HPLC analysis of fusidic acid?
A2: The primary causes of peak tailing for acidic compounds like fusidic acid in reversed-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: Unwanted interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase.[4][5] These interactions create a secondary retention mechanism that delays the elution of a portion of the analyte, causing the peak to tail.[4]
-
Mobile Phase pH: If the mobile phase pH is not appropriately controlled, especially if it is near the pKa of fusidic acid, it can lead to inconsistent ionization of the analyte, resulting in peak shape distortion.[6][7]
-
Column Issues: Degradation of the column packing material, the presence of voids in the column bed, or a blocked frit can all lead to poor peak shape.[2][8]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[2][8]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and contribute to peak tailing.[3][5]
Troubleshooting Guide for Peak Tailing in Fusidic Acid Analysis
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your fusidic acid HPLC analysis.
Problem: The fusidic acid peak is tailing.
Step 1: Evaluate the Mobile Phase and Column Chemistry
The most common culprit for peak tailing of acidic compounds is secondary interactions with the stationary phase.
Solution 1.1: Adjust Mobile Phase pH
-
Rationale: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups on the silica (B1680970) packing, minimizing their interaction with the acidic fusidic acid.[4][9] For acidic compounds, maintaining a pH below the analyte's pKa is generally recommended.[3]
-
Action:
Solution 1.2: Use an Appropriate Column
-
Rationale: Modern, high-purity silica columns (Type B) have a lower concentration of active silanol groups.[13] End-capped columns are also designed to reduce these secondary interactions.[4]
-
Action:
-
Verify that you are using a high-quality, end-capped C8 or C18 column.
-
If tailing persists, consider a column with a different stationary phase chemistry, such as a polymer-based or hybrid silica column, which can offer reduced silanol activity.[13]
-
Step 2: Check for System and Sample Issues
If adjusting the mobile phase and column doesn't resolve the issue, the problem may lie with the HPLC system or the sample itself.
Solution 2.1: Investigate for Column Overload
-
Rationale: Exceeding the column's loading capacity can cause peak distortion.[2]
-
Action:
-
Reduce the injection volume or dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[1]
-
Solution 2.2: Minimize Extra-Column Volume
-
Rationale: Unnecessary tubing length and poor connections contribute to band broadening and peak tailing.[5]
-
Action:
-
Use tubing with the smallest possible internal diameter and keep the length to a minimum.
-
Ensure all fittings are properly connected to avoid dead volume.[14]
-
Solution 2.3: Assess Column Health
-
Rationale: A damaged or contaminated column will exhibit poor performance.[2]
-
Action:
Experimental Protocols
Protocol 1: HPLC Method for Fusidic Acid Analysis
This protocol is based on a validated method for the simultaneous determination of fusidic acid and other components in a cream formulation.[10]
-
Column: Symmetry C8 (150 x 3.9 mm, 5 µm)
-
Mobile Phase: 1.5% w/v aqueous ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) (55:45 v/v), adjusted to pH 3.8.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 240 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Protocol 2: Alternative HPLC Method for Fusidic Acid
This method provides an alternative set of conditions for fusidic acid analysis.[7]
-
Column: C18
-
Mobile Phase: Acetonitrile and water (72:28, v/v), adjusted to pH 3.5 with acetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Temperature: Room temperature
Data Presentation
Table 1: Comparison of HPLC Method Parameters for Fusidic Acid Analysis
| Parameter | Method 1[10] | Method 2[11] | Method 3[7] | Method 4[12] |
| Column Type | Symmetry C8 | C18 | C18 | Not Specified |
| Column Dimensions | 150 x 3.9 mm, 5 µm | 250 mm x 4.6 mm, 5 µm | Not Specified | Not Specified |
| Mobile Phase | 1.5% Ammonium Acetate:Acetonitrile (55:45) | Water:Acetonitrile (1:4) | Acetonitrile:Water (72:28) | Acetonitrile:Water (72:28) with 0.1% Formic Acid |
| pH | 3.8 | 3.3 | 3.5 | Not Specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection Wavelength | 240 nm | 235 nm | 210 nm | Not Specified |
| Tailing Factor (As) | Good peak shapes, minimal tailing | Not Specified | Satisfactory peak shape | Not Specified |
Visualizations
Caption: Troubleshooting workflow for peak tailing in fusidic acid HPLC analysis.
Caption: Mechanism of peak tailing due to silanol interactions.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromtech.com [chromtech.com]
- 7. scielo.br [scielo.br]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. labcompare.com [labcompare.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Development and Validation of HPLC Method For the Detection of Fusidic Acid Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 12. mdpi.com [mdpi.com]
- 13. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 14. support.waters.com [support.waters.com]
Validation & Comparative
A Comparative Analysis of the Stability of Fusidic Acid Hemihydrate and Sodium Fusidate
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) is paramount for ensuring the safety, efficacy, and shelf-life of a final drug product. This guide provides a detailed comparison of the stability of two common forms of the antibiotic fusidic acid: fusidic acid hemihydrate and its sodium salt, sodium fusidate.
While both forms are therapeutically active, their distinct physicochemical properties, particularly this compound's lower aqueous solubility compared to the highly soluble sodium fusidate, can influence their stability profiles.[1][2] This comparison synthesizes available experimental data on their behavior under various stress conditions.
Executive Summary of Stability Comparison
Direct head-to-head quantitative stability studies comparing this compound and sodium fusidate under identical conditions are not extensively available in publicly accessible literature. However, by collating data from various forced degradation and stability studies, a comparative overview can be constructed.
Generally, both fusidic acid and its sodium salt are susceptible to degradation through hydrolysis and oxidation.[3] The stability of each form is significantly influenced by factors such as pH, humidity, and exposure to oxygen and light.
Fusidic acid has been shown to be particularly susceptible to degradation in alkaline conditions.[4][5] This is a critical consideration for formulation development, as the micro-environment of a formulation can significantly impact the stability of the acidic form.
Sodium fusidate , being the salt of a weak acid, is more stable in neutral to slightly alkaline conditions. However, it is sensitive to moisture, which can lead to the hydrolysis of the 16-O-acetyl group.[6] Oxidation is also a notable degradation pathway for sodium fusidate, especially in the presence of oxygen.[6]
Quantitative Stability Data
The following tables summarize the observed degradation of this compound and sodium fusidate under various stress conditions as reported in scientific literature. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Observations | Key Degradation Pathways |
| Acidic Hydrolysis | Degradation observed. | Hydrolysis |
| Alkaline Hydrolysis | Significant degradation, often the most pronounced among stress conditions.[4][5] | Hydrolysis |
| Neutral Hydrolysis | Degradation observed.[4][5] | Hydrolysis |
| Oxidative Stress | Degradation observed.[4][5] | Oxidation |
| Photolytic Stress | Relatively stable compared to other conditions, but some degradation occurs.[4][5] | Photodegradation |
| Thermal Stress | Degradation is temperature-dependent.[7] | Thermal Degradation |
Table 2: Summary of Stability Studies for Sodium Fusidate
| Stress Condition | Observations | Key Degradation Pathways |
| High Humidity | Inactivation due to hydrolysis of the C-16-O-acetyl group.[6] | Hydrolysis |
| Presence of Oxygen | Inactivation due to oxidation, particularly at low humidity.[6] | Oxidation |
| Aqueous Solution | As the more water-soluble form, it is prone to hydrolytic degradation in aqueous environments.[1][2] | Hydrolysis |
Degradation Pathways
The primary degradation pathways for both fusidic acid and sodium fusidate involve hydrolysis and oxidation. The following diagram illustrates the key degradation mechanisms.
Experimental Protocols
The following sections detail generalized experimental protocols for assessing the stability of this compound and sodium fusidate, based on International Council for Harmonisation (ICH) guidelines and published literature.
Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate and quantify the intact API from its degradation products. A common approach is a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer, diluted phosphoric acid). The pH of the aqueous phase is critical and should be optimized for good peak shape and separation.[8][9]
-
Detection: UV detection at a wavelength where fusidic acid and its potential degradation products have significant absorbance (e.g., 235 nm).[8][9]
-
Flow Rate: Typically around 1.0 mL/min.[8]
-
Temperature: Controlled column temperature (e.g., 30°C).
The method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways. The API is subjected to stress conditions that are more severe than accelerated stability testing conditions.[6][10]
-
Acid Hydrolysis: The API is dissolved in an acidic solution (e.g., 0.1 M HCl) and heated (e.g., 60°C) for a defined period.
-
Alkaline Hydrolysis: The API is dissolved in a basic solution (e.g., 0.1 M NaOH) and heated (e.g., 60°C) for a defined period.
-
Oxidative Degradation: The API is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The solid API is exposed to high temperatures (e.g., 80°C).
-
Photostability: The API is exposed to light as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
Samples are taken at various time points and analyzed by the stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products. The goal is to achieve 5-20% degradation of the API.[6]
Mechanism of Action
It is important to note that the mechanism of antibacterial action is identical for both this compound and sodium fusidate. Fusidic acid inhibits bacterial protein synthesis by preventing the translocation of elongation factor G (EF-G) from the ribosome.[11] This action is bacteriostatic. The choice between the hemihydrate and the sodium salt is therefore primarily based on formulation and stability considerations rather than a difference in their biological activity.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20140088062A1 - Compositions comprising fusidic acid and packages therefor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Polymorphism in Commercial Sources of Fusidic Acid: A Comparative Study of the In Vitro Release Characteristics of Forms I and III from a Marketed Pharmaceutical Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Antibacterial Activity of Fusidic Acid and Sodium Fusidate Nanoparticles Incorporated in Pine Oil Nanoemulgel - PMC [pmc.ncbi.nlm.nih.gov]
Fusidic Acid and Mupirocin: A Comparative Analysis for the Treatment of Skin and Soft Tissue Infections
In the landscape of topical antibiotics for skin and soft tissue infections (SSTIs), fusidic acid and mupirocin (B1676865) stand out as two of the most frequently prescribed treatments. Both have demonstrated considerable efficacy, particularly against the common causative pathogens Staphylococcus aureus and Streptococcus pyogenes. This guide provides a detailed comparison of their performance, supported by clinical data, to aid researchers, scientists, and drug development professionals in their understanding and decision-making processes.
Executive Summary: Both fusidic acid and mupirocin are effective topical treatments for uncomplicated SSTIs, with comparable clinical outcomes in many cases.[1][2][3] Mupirocin may hold a slight edge in bacterial eradication rates and is often recommended for pediatric patients and for the decolonization of methicillin-resistant Staphylococcus aureus (MRSA).[1][4] Fusidic acid, however, can be a more cost-effective option.[5][6] The choice between the two may ultimately depend on local resistance patterns, patient populations, and cost considerations.
Efficacy and Clinical Outcomes
Multiple studies have compared the clinical and bacteriological efficacy of fusidic acid and mupirocin in treating primary and secondary SSTIs, including impetigo. The consensus from a number of randomized controlled trials and meta-analyses is that both agents demonstrate similar rates of clinical cure and improvement.[1][2][3][4]
One double-blind, randomized trial involving 70 patients with primary or secondary skin infections found that the clinical efficacy of mupirocin was similar to that of fusidic acid.[4] In the mupirocin group, 18 of 34 evaluable patients achieved clinical cure and 15 showed significant improvement, while in the fusidic acid group, 18 of 35 patients were cured and 15 improved.[4] However, the bacteriological cure rate was slightly higher for mupirocin at 97% compared to 87% for fusidic acid.[4]
Another study comparing 2% fusidic acid cream and 2% mupirocin ointment in 100 patients with impetigo found that mupirocin was marginally more effective, though the difference was not statistically significant.[5]
| Metric | Fusidic Acid Group | Mupirocin Group | p-value | Source |
| Mean Number of Lesions (Baseline) | 4.24 ± 1.17 | 4.16 ± 1.11 | >0.05 | [5] |
| Mean Number of Lesions (After 1 week) | 0.24 ± 0.82 | 0.14 ± 0.70 | >0.05 | [5] |
| Mean Wound Area (cm²) (Baseline) | 3.24 ± 0.95 | 3.45 ± 1.14 | >0.05 | [5] |
| Mean Wound Area (cm²) (After 1 week) | 0.34 ± 1.18 | 0.17 ± 0.85 | >0.05 | [5] |
| Skin and Soft Tissue Infection (SSI) Score (Baseline) | 2.32 ± 0.47 | 2.44 ± 0.50 | >0.05 | [5] |
| Skin and Soft Tissue Infection (SSI) Score (After 1 week) | 0.14 ± 0.49 | 0.08 ± 0.39 | >0.05 | [5] |
A study comparing 2% sodium fusidate, 2% mupirocin cream, and 1% ozenoxacin (B1663890) cream found no significant difference in the reduction of total lesion counts between the three groups at different follow-up visits.[2]
Mechanism of Action
The antibacterial activity of fusidic acid and mupirocin stems from their distinct mechanisms of inhibiting bacterial protein synthesis.
Fusidic Acid: This bacteriostatic antibiotic targets and inhibits the elongation factor G (EF-G) on the bacterial ribosome.[7] This action prevents the translocation of the ribosome along the messenger RNA (mRNA), thereby halting the addition of new amino acids to the growing polypeptide chain and ultimately stopping protein synthesis.[7]
Mupirocin: Mupirocin exerts its bacteriostatic effect by binding to bacterial isoleucyl-tRNA synthetase.[1] This enzyme is crucial for the incorporation of the amino acid isoleucine into proteins. By inhibiting this enzyme, mupirocin effectively blocks bacterial protein synthesis.[8]
Mechanisms of action for Fusidic Acid and Mupirocin.
Resistance Profile
The development of bacterial resistance is a critical consideration in the long-term use of any antibiotic.
Fusidic Acid: Resistance to fusidic acid can emerge, particularly with prolonged or inappropriate use, and is a significant clinical concern.[7]
Mupirocin: While resistance to mupirocin is also a concern, it is generally considered rare.[1] High-level resistance is primarily associated with the mupA gene.[9] To minimize the development of resistance, it is recommended to limit treatment duration to 5-10 days and avoid repeated courses without clinical justification.[1]
Experimental Protocols
The methodologies of clinical trials are crucial for interpreting the validity and applicability of their findings. Below are summaries of protocols from key comparative studies.
Key Experiment 1: Open-Label, Prospective, Randomized, Parallel-Group Comparative Study[10]
-
Objective: To compare the efficacy and cost-effectiveness of topical fusidic acid and topical mupirocin in the treatment of impetigo.[5]
-
Study Design: An open-label, prospective, randomized, parallel-group comparative study.[10]
-
Participants: 100 patients diagnosed with impetigo were randomly allocated into two groups.[5][10]
-
Interventions:
-
Group 1 (n=50): Topical application of 2% fusidic acid cream three times daily for one week.[10]
-
Group 2 (n=50): Topical application of 2% mupirocin ointment three times daily for one week.
-
-
Primary Outcome Measures:
-
Statistical Analysis: Student's paired t-test and unpaired t-test were used for statistical analysis.[5]
Workflow of a comparative clinical trial.
Key Experiment 2: Double-Blind, Randomized Trial[4]
-
Objective: To compare the efficacy and side effects of topical mupirocin and fusidic acid ointment in primary and secondary skin infections.[4]
-
Study Design: A double-blind, randomized trial.[4]
-
Participants: 70 patients with primary or secondary skin infections.[4]
-
Interventions:
-
Primary Outcome Measures:
Safety and Tolerability
Both fusidic acid and mupirocin are generally well-tolerated. In a study comparing the two, no side effects were observed in either treatment group.[4] Another study reported mild adverse effects in a small percentage of patients in both fusidic acid and mupirocin groups, including dryness and itching, with no significant difference between the groups.[2]
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. ijhcr.com [ijhcr.com]
- 4. Topical 2% mupirocin versus 2% fusidic acid ointment in the treatment of primary and secondary skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and cost effectiveness comparision between fusidic acid and mupirocin for impetigo - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. medicalsciencejournal.com [medicalsciencejournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Topical administration of mupirocin ointment and fusidic acid in bacterial infection-induced skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Navigating the Landscape of Fusidic Acid Cross-Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fusidic acid, a bacteriostatic antibiotic with a unique steroid-like structure, has long been a valuable tool in the arsenal (B13267) against Gram-positive infections, particularly those caused by Staphylococcus aureus. Its distinct mechanism of action, the inhibition of protein synthesis via binding to elongation factor G (EF-G), has historically suggested a low potential for cross-resistance with other antibiotic classes.[1][2] However, the evolving landscape of antimicrobial resistance necessitates a closer examination of this paradigm. This guide provides a comprehensive comparison of fusidic acid's cross-resistance profile with other major antibiotic classes, supported by experimental data and detailed methodologies, to inform research and development efforts in antimicrobial stewardship.
Quantitative Analysis of Cross-Resistance
The susceptibility of fusidic acid-resistant S. aureus isolates to other antibiotics is a critical factor in clinical decision-making and drug development. The following tables summarize minimum inhibitory concentration (MIC) data and co-resistance rates from various studies, illustrating the complex patterns of resistance.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in Fusidic Acid-Resistant S. aureus
| Antibiotic Class | Antibiotic | MIC Range in Fusidic Acid-Resistant Isolates (µg/mL) | General Observation |
| Aminoglycosides | Gentamicin | Resistant (uniform)[3] | High level of co-resistance observed. |
| Ansamycins | Rifampin | 91% Susceptible[3] | Generally remains effective. |
| Fluoroquinolones | Ciprofloxacin (B1669076) | Resistant (uniform)[3] | High level of co-resistance and in vitro antagonism reported.[3][4][5] |
| Levofloxacin | 3% Susceptible[3] | High level of co-resistance observed. | |
| Moxifloxacin | 6% Susceptible[3] | High level of co-resistance observed. | |
| Lincosamides | Clindamycin | Resistant (uniform)[3] | High level of co-resistance observed. |
| Macrolides | Erythromycin | Resistant (uniform)[3] | High level of co-resistance observed. |
| Oxazolidinones | Linezolid | Susceptible (uniform)[3] | Generally remains effective; no cross-resistance reported. |
| Phenicols | Chloramphenicol | 88% Susceptible[3] | Generally remains effective. |
| Tetracyclines | Tetracycline | 3% Susceptible[3] | High level of co-resistance observed. |
| Glycopeptides | Vancomycin | Susceptible (uniform)[3] | Generally remains effective. |
| Teicoplanin | Susceptible (uniform)[3] | Generally remains effective. | |
| Lipopeptides | Daptomycin | Susceptible | Generally remains effective. |
| Sulfonamides | Trimethoprim-Sulfamethoxazole | 3% Susceptible[3] | High level of co-resistance observed. |
Table 2: Co-resistance Rates in Fusidic Acid-Resistant Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | Resistance Rate in FA-Resistant MRSA (%) | Reference |
| Trimethoprim | >50 | [6] |
| Tetracycline | >50 | [6] |
| Clindamycin | >50 (inducible and constitutive) | [6] |
| Erythromycin | >50 | [7] |
| Ciprofloxacin | >50 | [7] |
| Gentamicin | >50 | [7] |
Mechanisms of Interaction: Beyond Simple Cross-Resistance
The interaction between fusidic acid and other antibiotics is not always a straightforward case of shared resistance mechanisms. The observed phenomena range from synergy and additivity to antagonism.
Synergistic and Additive Interactions: Checkerboard assays have demonstrated synergistic effects between fusidic acid and several other antibiotics, particularly against Mycobacterium tuberculosis. These interactions, defined by a Fractional Inhibitory Concentration Index (FICI) of ≤ 0.5, can lead to a significant reduction in the MIC of each drug.[8]
-
Macrolides (Erythromycin, Clarithromycin): Show synergy with fusidic acid.[8]
-
Tetracyclines: Exhibit synergy with fusidic acid.[8]
-
Aminoglycosides (Streptomycin): Can act synergistically with fusidic acid.[8]
-
Oxazolidinones (Linezolid): Also show synergistic potential.[8]
Antagonistic Interactions: A notable exception to the general lack of cross-resistance is the observed in vitro antagonism between fusidic acid and fluoroquinolones.[4][5]
-
Fluoroquinolones: Disk approximation methods have consistently shown that the presence of fusidic acid truncates the inhibition zone of certain fluoroquinolones, such as ciprofloxacin.[4][5][9] This antagonism appears to be structure-specific, primarily occurring with fluoroquinolones containing a cyclopropyl (B3062369) substituent at the N1-position.[4] The precise molecular mechanism for this antagonism is not yet fully elucidated but highlights the importance of avoiding this combination in clinical practice.
Molecular Basis of Fusidic Acid Resistance
Understanding the mechanisms of fusidic acid resistance is fundamental to predicting and interpreting cross-resistance patterns. Resistance in S. aureus is primarily mediated by two mechanisms:
-
Target Site Modification: Mutations in the fusA gene, which encodes the drug's target, elongation factor G (EF-G), can lead to high-level resistance (MIC ≥128 µg/mL).[10][11][12]
-
Target Protection: The acquisition of fusB or fusC genes, which encode proteins that bind to EF-G and prevent fusidic acid from locking it onto the ribosome, typically results in low-level resistance (MIC ≤ 32 µg/mL).[10][11][12]
These resistance mechanisms are specific to fusidic acid's mode of action and do not inherently confer resistance to other antibiotic classes that have different cellular targets. The observed co-resistance is often a result of the accumulation of multiple, independent resistance determinants on mobile genetic elements, such as plasmids, in multidrug-resistant strains.[13]
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
1. Checkerboard Assay for Synergy Testing
This method is used to assess the interaction between two antimicrobial agents.
-
Preparation:
-
Prepare stock solutions of each antibiotic in an appropriate solvent.
-
In a 96-well microtiter plate, perform serial twofold dilutions of antibiotic A along the x-axis and antibiotic B along the y-axis in cation-adjusted Mueller-Hinton broth (CAMHB). The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the bacterial suspension to each well of the microtiter plate.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results:[14][15]
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4: Additive or indifference
-
FICI > 4: Antagonism
-
-
2. Time-Kill Assay
This dynamic assay evaluates the bactericidal or bacteriostatic activity of antibiotics over time.
-
Preparation:
-
Prepare antibiotic solutions at desired concentrations (e.g., 1x, 2x, 4x MIC) in a suitable broth medium.
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a starting concentration of approximately 5 x 10^5 CFU/mL in flasks containing the antibiotic solutions and a growth control flask without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected samples in sterile saline.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic concentration and the control.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Antagonism is defined as a ≥ 2-log10 increase in CFU/mL between the combination and its most active single agent.
-
3. PCR for Detection of fusB and fusC Genes
This molecular technique is used to identify the genetic determinants of fusidic acid resistance.
-
DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial kit or standard protocols.
-
Primer Design: Utilize previously validated primers specific for the fusB and fusC genes.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers.
-
Add the template DNA to the master mix.
-
Perform PCR using a thermal cycler with an optimized program (e.g., initial denaturation at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step).
-
-
Gel Electrophoresis:
-
Load the PCR products onto an agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Run the gel to separate the DNA fragments by size.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target resistance gene.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
Caption: Mechanism of action of fusidic acid.
Caption: FusB/C-mediated resistance mechanism.
Caption: Workflow for cross-resistance assessment.
Conclusion
While fusidic acid's unique mechanism of action generally results in a low incidence of cross-resistance with other antibiotic classes, this guide highlights important exceptions and nuances. The high rates of co-resistance with several antibiotic classes in MRSA are likely due to the co-localization of resistance genes on mobile genetic elements rather than a shared resistance mechanism. The documented antagonism with certain fluoroquinolones warrants caution in clinical settings. Conversely, the potential for synergistic interactions with other antibiotics, such as macrolides and tetracyclines, presents an intriguing avenue for future research into combination therapies. A thorough understanding of these complex interactions, supported by robust experimental data, is essential for the continued effective use of fusidic acid and the development of novel antimicrobial strategies.
References
- 1. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 3. Fusidic acid resistance among clinical isolates of methicillin-resistant Staphylococcus aureus in a Taiwanese hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial antagonism between fusidic acid and ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Demonstration of in vitro antagonism between fusidic acid and quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fusidic Acid Resistance Determinants in Methicillin-Resistant Staphylococcus aureus Isolated in Kuwait Hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Fusidic Acid Resistance Determinants in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
- 12. Mechanisms of fusidic acid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibiotic - Wikipedia [en.wikipedia.org]
- 14. emerypharma.com [emerypharma.com]
- 15. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
In vitro comparison of fusidic acid and linezolid against MRSA
A Comparative Guide for Researchers and Drug Development Professionals
The relentless challenge of Methicillin-resistant Staphylococcus aureus (MRSA) in both healthcare and community settings necessitates a deep understanding of the antimicrobial agents deployed against it. This guide provides a detailed in vitro comparison of two crucial antibiotics, fusidic acid and linezolid (B1675486), focusing on their performance against MRSA. The following sections present a synthesis of experimental data on their antimicrobial activity, propensity for resistance development, and key experimental protocols to aid researchers in their own investigations.
Quantitative Performance Analysis
The in vitro efficacy of fusidic acid and linezolid against MRSA has been evaluated through various metrics, primarily Minimum Inhibitory Concentration (MIC), time-kill kinetics, and the frequency of resistance development. The data presented below is a summary from multiple studies to provide a comprehensive overview.
Antimicrobial Susceptibility
Minimum Inhibitory Concentration (MIC) values are a cornerstone for assessing antibiotic potency. The tables below summarize the MIC distribution for fusidic acid and linezolid against MRSA isolates from several studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Fusidic Acid against MRSA Isolates
| Study/Region | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible* |
| Recent MRSA Isolates[1][2] | 94 | - | - | ~96% |
| Taiwanese Hospital[3] | 34 (fusidic acid-resistant) | - | - | All susceptible to linezolid |
| China[4] | 457 | - | - | 83.8% |
*Susceptibility based on EUCAST breakpoints (≤ 1 mg/L).
Table 2: Minimum Inhibitory Concentration (MIC) of Linezolid against MRSA Isolates
| Study/Region | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | % Susceptible |
| Taiwanese Hospital[3] | 34 (fusidic acid-resistant) | - | - | 100% |
| China[4] | 74 (fusidic acid-resistant) | - | - | 100% |
Influence of pH on Antimicrobial Activity
The local microenvironment can significantly impact antibiotic efficacy. A key differentiator between fusidic acid and linezolid is their activity in acidic conditions, which can be relevant in certain infection sites like abscesses.
Table 3: Effect of pH on the MIC of Fusidic Acid and Linezolid against S. aureus
| Antibiotic | MIC at pH 7.4 (mg/L) | MIC at pH 5.5 (mg/L) | Fold Change |
| Fusidic Acid | 0.25 | 0.0078 | 32-fold decrease |
| Linezolid | 2 | 2 | No change |
Data from a study on S. aureus strain ATCC 25923.[2][5]
This enhanced activity of fusidic acid at acidic pH is correlated with increased accumulation of the drug within the bacterial cell.[2]
Intracellular Activity
The ability of an antibiotic to act on intracellular bacteria is crucial for eradicating persistent infections. The intracellular activity of fusidic acid and linezolid has been compared in THP-1 human macrophages infected with MRSA.
Table 4: Intracellular Activity of Fusidic Acid and Linezolid against MRSA
| Antibiotic | Maximal Relative Activity (log₁₀ CFU decrease) |
| Fusidic Acid | 0.4 - 0.6 |
| Linezolid | 0.4 - 0.6 |
The intracellular activity of both drugs was found to be similar.[2][5]
Bactericidal Activity and Time-Kill Kinetics
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time. While direct head-to-head 24-hour time-kill curve data is limited in the reviewed literature, some inferences can be drawn from combination studies.
In one study, at 6 hours, both fusidic acid and linezolid, when used alone at four- and eight-fold their MICs, demonstrated a reduction in bacterial counts.[6] However, regrowth was observed at 24 hours for fusidic acid due to the selection of resistant mutants.[6] The presence of linezolid in combination with fusidic acid prevented this emergence of resistance.[6] This suggests that while both have initial bactericidal effects, linezolid may have a lower propensity for allowing the emergence of resistant subpopulations during short-term exposure.
Frequency of Resistance
A critical consideration in antibiotic selection is the ease with which bacteria can develop resistance. The frequency of spontaneous mutations leading to resistance has been studied for both fusidic acid and linezolid.
Table 5: Spontaneous Mutation Frequency against MRSA
| Antibiotic | MRSA Strain | Mutation Frequency |
| Fusidic Acid | Various | Undetectable (<10⁻¹¹) |
| Linezolid | MRSA 33591 | 6.1 x 10⁻⁹ |
Data for fusidic acid is from a study where selection was performed at 15 and 30 mg/L.[7] Data for linezolid was determined at 2x the MIC.[1]
It is important to note that the experimental conditions for determining these frequencies were different, which may influence the results. However, the data suggests a very low frequency of spontaneous resistance to fusidic acid at therapeutic concentrations.
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible research. The following sections outline the methodologies for the key in vitro assays discussed in this guide.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of fusidic acid and linezolid. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the MRSA strain to be tested, adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Assay
This protocol outlines the steps to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Workflow for Time-Kill Assay
-
Inoculum Preparation: Grow the MRSA strain in CAMHB to the early to mid-logarithmic phase of growth.
-
Test Setup: Dilute the bacterial culture in fresh, pre-warmed CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL. Add the desired concentration of the antibiotic (e.g., 2x, 4x, or 8x MIC). A growth control tube without any antibiotic should be included.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each test and control tube.
-
Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto Mueller-Hinton agar plates.
-
Incubation and Colony Counting: Incubate the plates at 35°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.
Frequency of Resistance Study (Spontaneous Mutation Rate)
This protocol is designed to determine the frequency at which spontaneous resistant mutants arise in a bacterial population.
Workflow for Resistance Frequency Study
-
Inoculum Preparation: Prepare a high-density culture of the MRSA strain by overnight incubation in CAMHB.
-
Determination of Total Viable Count: Perform serial dilutions of the overnight culture and plate on non-selective Mueller-Hinton agar to determine the total number of viable bacteria (CFU/mL).
-
Selection of Resistant Mutants: Plate a large, known volume of the undiluted overnight culture onto Mueller-Hinton agar plates containing the antibiotic at a selective concentration (typically 2x to 4x the MIC).
-
Incubation: Incubate the selective plates at 35°C for 48 to 72 hours, or until colonies appear.
-
Counting of Resistant Colonies: Count the number of colonies that grow on the antibiotic-containing plates.
-
Calculation of Mutation Frequency: The frequency of resistance is calculated by dividing the number of resistant colonies by the total number of viable bacteria plated.
Mechanisms of Action and Resistance
Fusidic acid and linezolid both inhibit protein synthesis but through different mechanisms, which is reflected in their resistance profiles.
Signaling Pathway of Protein Synthesis Inhibition
Linezolid: As an oxazolidinone, linezolid binds to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a critical early step in protein synthesis.[6] Resistance to linezolid primarily arises from mutations in the 23S rRNA genes or ribosomal proteins L3 and L4.[1]
Fusidic Acid: This steroid antibiotic inhibits protein synthesis by preventing the release of Elongation Factor G (EF-G) from the ribosome after translocation.[3] Resistance to fusidic acid can occur through mutations in the fusA gene, which encodes EF-G, or through the acquisition of resistance genes such as fusB and fusC.[3][4]
Conclusion
Both fusidic acid and linezolid demonstrate potent in vitro activity against MRSA. Linezolid's activity is unaffected by pH, whereas fusidic acid's potency is significantly enhanced in acidic environments. Their intracellular activities against MRSA appear to be comparable. While both are generally considered bacteriostatic, they can exhibit bactericidal activity at higher concentrations. A key differentiator appears to be the propensity for resistance development, with some studies suggesting a lower frequency of spontaneous resistance to fusidic acid at therapeutic concentrations. However, the emergence of resistance to fusidic acid during therapy is a known clinical concern, which is mitigated when used in combination with other agents. The choice between these two agents for future drug development or clinical application will depend on the specific context of the infection, including the site, the bacterial load, and the local resistance epidemiology. The experimental protocols and comparative data provided in this guide offer a foundational resource for researchers working to address the ongoing threat of MRSA.
References
- 1. Novel Ribosomal Mutations in Staphylococcus aureus Strains Identified through Selection with the Oxazolidinones Linezolid and Torezolid (TR-700) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Fusidic acid resistance among clinical isolates of methicillin-resistant Staphylococcus aureus in a Taiwanese hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Prevalence and Determinants of Fusidic Acid Resistance Among Methicillin-Resistant Staphylococcus aureus Clinical Isolates in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Bactericidal Activities of Linezolid in Combination with Vancomycin, Gentamicin, Ciprofloxacin, Fusidic Acid, and Rifampin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Validating a Stability-Indicating RP-LC Method for Fusidic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the stability and quality of pharmaceutical products is paramount. This guide provides a comprehensive comparison of validated stability-indicating reversed-phase liquid chromatography (RP-LC) methods for the analysis of fusidic acid, a crucial antibiotic used in treating various bacterial infections.[1][2][3][4] The following sections detail the experimental protocols and performance data to assist in selecting and implementing a suitable analytical method.
Comparative Analysis of RP-LC Methods
Several RP-LC methods have been developed and validated for the quantification of fusidic acid in pharmaceutical formulations. The key to a stability-indicating method is its ability to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[5] This is typically achieved through forced degradation studies under various stress conditions.
Below is a summary of different validated methods, highlighting their chromatographic conditions and performance characteristics.
Method Comparison
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[6] | Agilent Zorbax CN (250 x 4.6 mm), 5 µm[5] | BDS Hypersil C18 (250mm x 4.6m, 5µm)[7] |
| Mobile Phase | Acetonitrile and water (72:28, v/v), pH 3.5 with acetic acid[1][2][3][4] | Solvent A: 0.01 M phosphate (B84403) buffer and 0.1% orthophosphoric acid (pH 2.5); Solvent B: Acetonitrile (Gradient)[5] | Acetonitrile: Methanol: Orthophosphoric acid (60:20:20 v/v)[7] |
| Flow Rate | 1.0 mL/min[1][2][3][4][6] | 1.0 mL/min[5] | 1.0 ml/min[7] |
| Detection Wavelength | 210 nm[1][3][4] | 240 nm[5] | 230 nm[7] |
| Injection Volume | 20 µL[1][3][4] | Not Specified | Not Specified |
| Linearity Range | 5–95 µg/mL[1][2][3][4] | 12.5-500 µg/mL (for Fusidic Acid)[5] | 2-12 µg/ml for Fusidic Acid[7] |
| Correlation Coefficient (r²) | 0.9999[2] | >0.999 | 0.9963[7] |
| Limit of Detection (LOD) | 0.43 µg/mL[1][2][3][4] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1.31 µg/mL[1][2][3][4] | Not Specified | Not Specified |
| Accuracy (% Recovery) | High (specific values vary) | High (specific values vary) | High (specific values vary) |
| Precision (% RSD) | < 2%[8] | < 2% | < 2.0%[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. The following protocols are based on established and validated procedures for a stability-indicating RP-LC method for fusidic acid.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters.
-
Procedure: Inject the standard solution of fusidic acid (typically at a concentration of 50 µg/mL) in replicate (n=6).
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.
-
Tailing factor should be ≤ 2.0.
-
Theoretical plates should be ≥ 2000.
-
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation of fusidic acid is performed under various stress conditions.[1][3][4]
-
Acid Hydrolysis: Treat the drug solution with 0.01 M HCl.[1][4]
-
Alkaline Hydrolysis: Treat the drug solution with 0.001 M NaOH.[1][4]
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂.[1][4]
-
Thermal Degradation: Expose the solid drug to heat (e.g., 105°C for 24 hours).[9]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm).[1][4]
The stressed samples are then analyzed by the RP-LC method to ensure that the degradation products are well-resolved from the parent drug peak.
Method Validation
The analytical method is validated according to the International Council for Harmonisation (ICH) guidelines.[5][8]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components, including degradants and excipients, is assessed.[2] This is confirmed by the absence of interfering peaks at the retention time of fusidic acid in the chromatograms of placebo and degraded samples.[2]
-
Linearity: The linearity of the method is determined by analyzing a series of fusidic acid solutions at different concentrations.[2] A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated.[2]
-
Accuracy: The accuracy is evaluated by the recovery of known amounts of fusidic acid spiked into a placebo matrix. The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): The precision is assessed by analyzing replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): The precision is determined by analyzing the standard solution on different days, by different analysts, or with different equipment.[8] The Relative Standard Deviation (RSD) of the results is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as the pH of the mobile phase, flow rate, and column temperature, and observing the effect on the results.[5][7]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for validating a stability-indicating RP-LC method and the logical relationship between different validation parameters.
Caption: Experimental workflow for validating a stability-indicating RP-LC method.
Caption: Logical relationships between key validation parameters.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Stability-indicating RP-LC method for quantification of fusidic acid in cream – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Novel Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Halometasone, Fusidic Acid, Methylparaben, and Propylparaben in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of HPLC Method For the Detection of Fusidic Acid Loaded in Non-ionic and Cationic Nanoemulsion-Based Gels – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. rjptonline.org [rjptonline.org]
- 8. crsubscription.com [crsubscription.com]
- 9. scispace.com [scispace.com]
Synergistic Interplay: Fusidic Acid and Rifampicin In Vitro Against Staphylococci
A Comparative Guide for Researchers and Drug Development Professionals
The combination of fusidic acid and rifampicin (B610482) presents a compelling case for addressing challenging bacterial infections, particularly those caused by Staphylococcus aureus. In vitro studies have consistently demonstrated a synergistic relationship between these two antimicrobial agents, suggesting that their combined use can be more effective than monotherapy. This guide provides a comprehensive comparison of their synergistic effects, supported by experimental data, detailed protocols, and visual representations of experimental workflows and mechanisms of action.
Quantitative Analysis of Synergism
The synergy between fusidic acid and rifampicin has been quantified using various in vitro methods, primarily checkerboard assays and time-kill curve analyses. The data consistently show that the combination is more potent than the individual drugs.
Checkerboard Assay Results
The checkerboard method is a common technique to assess antimicrobial synergy. It involves testing a range of concentrations of two drugs, both alone and in combination, to determine the minimum inhibitory concentration (MIC) for each. The Fractional Inhibitory Concentration Index (FICI) is then calculated to quantify the interaction. A FICI of ≤ 0.5 is typically defined as synergy.
| Study Organism(s) | Number of Strains | Checkerboard Synergy (FICI ≤ 0.5) | Indifference | Antagonism | Reference |
| Coagulase-positive S. aureus | 20 | 3 (15%) | 17 (85%) | 0 | [1][2] |
| Coagulase-negative staphylococci | 19 | 6 (31.6%) | 13 (68.4%) | 0 | [1][2] |
| Methicillin-resistant S. aureus (MRSA) | 18 | Neither synergy nor antagonism observed | - | - | [3][4] |
| S. aureus | 36 | Observed in 3-4 strains | Indifference also observed | 1 strain | [5][6] |
Time-Kill Curve Analysis
Time-kill assays provide a dynamic view of antimicrobial activity by measuring the rate of bacterial killing over time. A combination is considered synergistic if it demonstrates a ≥ 2-log10 decrease in CFU/mL compared to the most active single agent.
| Study Organism(s) | Number of Strains | Time-Kill Synergy (at 24h) | Time-Kill Synergy (at 48h) | Key Observation | Reference |
| Coagulase-positive S. aureus | 19 | 18 (94.7%) | 18 (94.7%) | Rapid killing and prevention of resistance | [1][2] |
| Coagulase-negative staphylococci | 18 | 6 (33.3%) | 17 (94.4%) | Synergy more pronounced at 48h | [1][2] |
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. The combination of fusidic acid and rifampicin often leads to a reduction in the MIC of each drug.
| Organism | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| S. aureus (36 strains) | Fusidic Acid | - | 0.06 | 0.125 | [5][6] |
| Coagulase-positive S. aureus | Rifampin | 0.0007 - 0.78 | 0.097 | 0.78 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro synergy studies. The following are generalized protocols for the key experiments cited.
Checkerboard Assay Protocol
The checkerboard assay is performed to determine the FICI.
-
Preparation of Antibiotic Solutions: Stock solutions of fusidic acid and rifampicin are prepared and serially diluted in a 96-well microtiter plate. Fusidic acid dilutions are typically made along the rows, and rifampicin dilutions along the columns.[7]
-
Inoculum Preparation: The bacterial isolate is cultured to a logarithmic growth phase and then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[8] This is further diluted to achieve a final inoculum of about 5 x 10^5 CFU/mL in each well.[7]
-
Incubation: The inoculated microtiter plate is incubated at 35-37°C for 18-24 hours.[8]
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
FICI Calculation: The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[7]
Time-Kill Curve Analysis Protocol
Time-kill curve analysis assesses the bactericidal activity of antimicrobial agents over time.
-
Preparation of Cultures: A standardized bacterial inoculum (e.g., 1 x 10^6 CFU/mL) is prepared in a suitable broth medium.[9]
-
Exposure to Antibiotics: The bacterial culture is exposed to fusidic acid alone, rifampicin alone, and the combination of both at specific concentrations (often based on their MICs). A growth control without any antibiotic is also included.
-
Sampling and Plating: At various time points (e.g., 0, 4, 8, 12, and 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on agar (B569324) plates.[10]
-
Colony Counting: After incubation, the number of colonies on each plate is counted to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Visualizing the Synergy
Diagrams can effectively illustrate complex experimental workflows and the underlying mechanisms of drug interactions.
Caption: Workflow of a checkerboard assay for synergy testing.
Caption: Workflow of a time-kill curve analysis.
Mechanism of Action and Synergy
Fusidic acid and rifampicin have distinct mechanisms of action that likely contribute to their synergistic effect.
-
Fusidic Acid: Inhibits bacterial protein synthesis by preventing the dissociation of elongation factor G (EF-G) from the ribosome.[11]
-
Rifampicin: Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and subsequent protein synthesis.[12]
The precise mechanism of their synergy is not fully elucidated but is thought to involve a multi-pronged attack on essential cellular processes. By inhibiting both protein synthesis at the ribosomal level and the transcription of genetic material, the combination can lead to a more rapid and complete cessation of bacterial growth and viability. Furthermore, the use of rifampicin in combination with fusidic acid can help prevent the emergence of resistance to either drug alone.[1]
Caption: Proposed mechanism of synergistic action.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Interaction between rifampin and fusidic acid against methicillin-resistant coagulase-positive and -negative staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In-vitro effects of vancomycin, rifampicin, and fusidic acid, alone and in combination, against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In-vitro antibacterial activity of fusidic acid alone and in combination with other antibiotics against methicillin-sensitive and -resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. page-meeting.org [page-meeting.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of drug–drug interaction between rifampicin and fusidic acid - PMC [pmc.ncbi.nlm.nih.gov]
Antagonistic Interaction Between Fusidic Acid and Fluoroquinolones: A Comparative Guide for Researchers
An objective analysis of the in vitro and potential in vivo antagonism between the protein synthesis inhibitor fusidic acid and the DNA gyrase-inhibiting fluoroquinolones, supported by experimental data and detailed methodologies.
This guide provides a comprehensive overview of the antagonistic interaction observed between fusidic acid and fluoroquinolone antibiotics. The combination of these two classes of drugs has been a subject of interest and caution in the scientific community. While combination therapy is a cornerstone of antimicrobial stewardship, unforeseen antagonistic effects can compromise therapeutic efficacy. This document aims to equip researchers, scientists, and drug development professionals with a clear understanding of this specific drug-drug interaction, supported by available experimental evidence.
Executive Summary
In vitro studies have consistently demonstrated an antagonistic relationship between fusidic acid and certain fluoroquinolones, most notably ciprofloxacin (B1669076). This antagonism manifests as a reduction in the bactericidal activity of the fluoroquinolone in the presence of fusidic acid. The interaction appears to be structure-dependent, with fluoroquinolones possessing a cyclopropyl (B3062369) group at the N1 position exhibiting a more pronounced antagonistic effect. While the precise molecular mechanism remains to be fully elucidated, it is hypothesized that the bacteriostatic action of fusidic acid, which inhibits protein synthesis, interferes with the bactericidal activity of fluoroquinolones that target bacterial DNA replication. This guide will delve into the experimental data from time-kill assays, outline the methodologies for key experiments, and visualize the proposed mechanisms and workflows.
Quantitative Data from In Vitro Studies
The antagonism between fusidic acid and fluoroquinolones has been primarily quantified using time-kill kinetic assays. These studies measure the rate and extent of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.
One key study performed killing kinetic experiments with ciprofloxacin and fusidic acid, both alone and in combination, against ten strains of Staphylococcus aureus. The results clearly indicated that fusidic acid antagonized the bactericidal activity of ciprofloxacin[1].
| Antibiotic(s) | Mean Log10 CFU Reduction at 6 hours | Interpretation |
| Ciprofloxacin alone | 3.4 | Bactericidal |
| Fusidic acid alone | 0.8 | Bacteriostatic |
| Ciprofloxacin + Fusidic Acid | ~1.4 (2 log10 less than Ciprofloxacin alone) | Antagonism |
Table 1: Summary of Time-Kill Kinetic Data for Ciprofloxacin and Fusidic Acid against Staphylococcus aureus. The data demonstrates that the combination of ciprofloxacin and fusidic acid resulted in a significantly lower reduction in bacterial count compared to ciprofloxacin alone, indicating an antagonistic interaction[1].
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, detailed experimental protocols for the key assays used to study antibiotic interactions are provided below.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Stock solutions of fusidic acid and the fluoroquinolone are prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of fusidic acid are added to the wells along the x-axis, and serial dilutions of the fluoroquinolone are added along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that visibly inhibits bacterial growth. The Fractional Inhibitory Concentration (FIC) index is then calculated to determine the nature of the interaction.
FIC Index Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index (FICI) = FIC of Drug A + FIC of Drug B
Interpretation of FIC Index:
Time-Kill Curve Assay Protocol
Time-kill assays provide a dynamic picture of antimicrobial activity.
-
Inoculum Preparation: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial suspension is aliquoted into flasks containing the antibiotics at desired concentrations (e.g., based on their MICs), both individually and in combination. A growth control without any antibiotic is also included.
-
Sampling over Time: The flasks are incubated with shaking at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each flask.
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated on agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antibiotic condition. Antagonism is typically defined as a ≥2 log10 CFU/mL increase in the colony count for the combination compared to the most active single agent at a specific time point[5].
Visualization of Mechanisms and Workflows
To facilitate a deeper understanding, the following diagrams illustrate the mechanisms of action of the individual antibiotics, the proposed antagonistic interaction, and a typical experimental workflow.
References
- 1. In-vitro activity of ciprofloxacin combined with either fusidic acid or rifampicin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. emerypharma.com [emerypharma.com]
- 5. actascientific.com [actascientific.com]
A Comparative Analysis of the Bioactivity of Fusidic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Fusidic acid, a bacteriostatic antibiotic derived from the fungus Fusidium coccineum, has long been a valuable tool in combating Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, the emergence of resistance and the desire for broader therapeutic applications have spurred extensive research into its derivatives. This guide provides a comparative analysis of the bioactivity of various fusidic acid derivatives, focusing on their antibacterial, anti-inflammatory, and anticancer properties, supported by experimental data and detailed methodologies.
Antibacterial Activity: Modifications and Impact
The antibacterial action of fusidic acid stems from its ability to inhibit bacterial protein synthesis by binding to elongation factor G (EF-G).[1][2] Structure-activity relationship (SAR) studies have revealed that the core tetracyclic triterpenoid (B12794562) structure is crucial for its activity.[3] Modifications at various positions have been explored to enhance potency, broaden the spectrum of activity, and overcome resistance.
Key structural features essential for antibacterial and anti-mycobacterial activity include the C-11 hydroxyl group and the C-21 carboxylic acid moiety.[1][3] While many modifications have led to decreased or comparable activity to the parent compound, some derivatives have shown promise. For instance, saturation of the delta-24 (25) double bond results in a hydrogenated derivative with similar antimicrobial activity against Gram-positive strains as fusidic acid.[2][4] Conversely, the introduction of quaternary pyridinium (B92312) salts at certain positions can lead to a loss of inhibitory activity.[1][2]
Comparative Antibacterial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fusidic acid and some of its derivatives against various bacterial strains. Lower MIC values indicate greater potency.
| Compound | Derivative Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Fusidic Acid (WU-FA-00) | Parent Compound | S. aureus (ATCC 6538) | 0.1 - 0.625 | [4] |
| Hydrogenated Derivative (WU-FA-01) | Saturation of delta-24(25) double bond | S. aureus (ATCC 6538) | 0.1 - 0.625 | [4] |
| 3-Keto-cephalosporin P1 | 3-dehydrogenated product | S. aureus | 4 | [5][6] |
| Cephalosporin P1 | Related fusidane | S. aureus | >4 | [5][6] |
| 3-Keto-cephalosporin P1 | 3-dehydrogenated product | MRSA | 8 | [5][6] |
| Cephalosporin P1 | Related fusidane | MRSA | 8 | [5][6] |
| FA-15 | Aromatic side-chain analog | Staphylococcus spp. | 0.781–1.563 µM | [7][8] |
Anti-inflammatory Properties of Fusidic Acid Derivatives
Beyond its antibacterial effects, fusidic acid and its derivatives have demonstrated notable anti-inflammatory activities.[1][7][9] This dual functionality presents an attractive therapeutic profile, particularly for skin and soft tissue infections where inflammation is a key component.
The anti-inflammatory mechanism of some derivatives involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4] For example, a hydrogenated derivative of fusidic acid has been shown to significantly suppress the expression of p65, IκB-α, and p-IκB-α in a TPA-induced mouse ear edema model.[4]
Quantitative Anti-inflammatory Activity
The following table presents the inhibitory concentration (IC50) values of a fusidic acid derivative against the production of inflammatory mediators.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Derivative b2 | Nitric Oxide (NO) Inhibition | RAW264.7 | 5.382 ± 0.655 | [10] |
| Derivative b2 | IL-6 Inhibition | RAW264.7 | 7.767 ± 0.871 | [10] |
| Derivative b2 | TNF-α Inhibition | RAW264.7 | 7.089 ± 0.775 | [10] |
Anticancer Potential of Novel Derivatives
Recent research has expanded the therapeutic investigation of fusidic acid derivatives to the field of oncology.[1][9] Certain modifications to the fusidic acid scaffold have yielded compounds with significant cytotoxic activity against various cancer cell lines.
One study reported that the introduction of medium-length amino-terminal groups at the 3-hydroxyl position of fusidic acid enhanced its anti-tumor activity.[11] A lead compound from this series, compound 4, exhibited potent anti-proliferative activity and was found to induce apoptosis in HeLa cells.[11] The parent compound, fusidic acid, has also been shown to inhibit the growth of cervical, thyroid, and breast cancer cell lines by inducing cell cycle arrest.[12][13]
Comparative Anticancer Efficacy
The table below summarizes the half-maximal inhibitory concentration (IC50) values of a promising anticancer fusidic acid derivative against several human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4 | Hela (Cervical Cancer) | 1.26 - 3.57 | [11] |
| Compound 4 | U87 (Glioblastoma) | 1.26 - 3.57 | [11] |
| Compound 4 | KBV (Oral Cancer) | 1.26 - 3.57 | [11] |
| Compound 4 | MKN45 (Gastric Cancer) | 1.26 - 3.57 | [11] |
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to allow for replication and further investigation.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (equivalent to 0.5 McFarland standard) is prepared in a suitable broth, such as Cation-adjusted Mueller-Hinton Broth (CAMHB). This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Compound Dilutions: A two-fold serial dilution of the test compound is prepared in the broth within a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A growth control well (bacteria and broth only) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema Model
This in vivo assay evaluates the topical anti-inflammatory effect of a compound.
-
Animal Model: Male CD-1 or Balb/c mice are used.
-
Induction of Inflammation: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone (B3395972) (e.g., 2.5 µg in 20 µL) is topically applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation.[4] The left ear typically serves as a control and receives the vehicle only.
-
Compound Application: The test compound, dissolved in a suitable vehicle, is topically applied to the right ear shortly before or after the TPA application, depending on the study design (prophylactic or therapeutic).
-
Assessment of Edema: After a specific period (e.g., 4-6 hours), the mice are euthanized, and a standard-sized circular punch biopsy is taken from both ears. The weight of the ear punches is measured, and the degree of edema is calculated as the difference in weight between the TPA-treated and the vehicle-treated ears. The percentage of inhibition of edema by the test compound is then calculated relative to the TPA control group.
Anticancer Activity: MTT Cell Viability Assay
This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL). The plate is incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
Visualizing the Mechanisms of Action
To illustrate the complex biological processes influenced by fusidic acid derivatives, the following diagrams depict key signaling pathways and experimental workflows.
Caption: Overview of the experimental workflow for evaluating the bioactivity of fusidic acid derivatives.
Caption: Inhibition of the NF-κB signaling pathway by fusidic acid derivatives.
References
- 1. 4.10. Measurement of NO, TNF-α, IL-6 Cytokine Production [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis fusidic acid derivatives alleviate acute lung injury via inhibiting MAPK/NF-κB/NLRP3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. METHODS FOR MEASURING APOPTOTIC CELL DEATH BY FLOW CYTOMETRY [cyto.purdue.edu]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. Mouse skin inflammation induced by multiple topical applications of 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
A Comparative Analysis of Topical Antibiotics: Fusidic Acid, Retapamulin, and Ozenoxacin in the Treatment of Bacterial Skin Infections
For Immediate Release
[City, State] – In the landscape of topical treatments for bacterial skin and soft tissue infections (SSTIs), clinicians and researchers continually seek agents with superior efficacy, favorable safety profiles, and a low propensity for resistance development. This guide provides a detailed comparison of three prominent topical antibiotics: fusidic acid, retapamulin (B1680546), and ozenoxacin (B1663890), with a focus on their performance against key pathogens such as Staphylococcus aureus and Streptococcus pyogenes. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of clinical trial data and in vitro antimicrobial activity to inform further research and development.
Executive Summary
Fusidic acid, a long-standing steroidal antibiotic, has been a mainstay in the treatment of staphylococcal infections. Retapamulin, the first in the pleuromutilin (B8085454) class of antibiotics for human use, and ozenoxacin, a novel non-fluorinated quinolone, represent newer therapeutic options. This comparison delves into their mechanisms of action, clinical efficacy in treating impetigo, and their in vitro potency against common causative pathogens. Ozenoxacin and retapamulin have demonstrated high in vitro activity, with ozenoxacin showing particular potency against a worldwide collection of recent clinical isolates. Clinical trials highlight the comparable efficacy of all three agents in treating impetigo, with ozenoxacin and retapamulin offering the advantage of shorter treatment durations in some studies.
Mechanisms of Action
The three antibiotics exhibit distinct mechanisms of action, which is a crucial factor in understanding their spectrum of activity and potential for cross-resistance.
-
Fusidic Acid: This agent inhibits bacterial protein synthesis by preventing the turnover of elongation factor G (EF-G) from the ribosome.[1][2] This action effectively halts the elongation of the polypeptide chain.[3][4] Fusidic acid is primarily effective against Gram-positive bacteria.[1]
-
Retapamulin: As a pleuromutilin antibiotic, retapamulin also inhibits bacterial protein synthesis but through a different mechanism. It binds to the 50S subunit of the bacterial ribosome at a unique site, inhibiting peptidyl transfer and blocking the P-site.[5][6][7] This distinct binding site means there is no target-specific cross-resistance with other antibiotic classes.[5]
-
Ozenoxacin: This quinolone antibiotic targets bacterial DNA replication by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[8][9][10][11] This dual-targeting mechanism contributes to its potent bactericidal activity and a low potential for the development of resistance.[12] Ozenoxacin has demonstrated efficacy against some bacteria that have developed resistance to fluoroquinolones.[11]
Diagrammatic Representation of Mechanisms of Action
Caption: Mechanisms of action for fusidic acid, retapamulin, and ozenoxacin.
In Vitro Susceptibility Data
A recent worldwide multicenter study (2020–2022) provided valuable comparative data on the in vitro activity of ozenoxacin against clinical isolates of S. aureus and S. pyogenes, with retapamulin and fusidic acid as comparators.[13]
Table 1: In Vitro Activity against Staphylococcus aureus Isolates (N=1454)
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Ozenoxacin | 0.002 | 0.12 |
| Retapamulin | - | 0.12 |
| Fusidic Acid | - | 0.25 |
Data sourced from a worldwide multicenter study (2020–2022).[13] MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vitro Activity against Streptococcus pyogenes Isolates (N=271)
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Ozenoxacin | 0.015 | 0.03 |
| Retapamulin | - | 0.03 |
| Fusidic Acid | - | 4 |
Data sourced from a worldwide multicenter study (2020–2022).[13] and another study on S. pyogenes isolates.[14] MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
These data indicate that ozenoxacin and retapamulin have very potent in vitro activity against both S. aureus and S. pyogenes. Notably, ozenoxacin demonstrated a lower MIC₅₀ against S. aureus compared to the other agents where data was available. All three agents are effective against S. aureus, but fusidic acid shows significantly less in vitro activity against S. pyogenes.
Clinical Efficacy in the Treatment of Impetigo
Impetigo, a contagious superficial skin infection, is a common indication for these topical antibiotics. Several clinical trials have compared their efficacy.
Table 3: Comparison of Clinical Efficacy in Patients with Impetigo
| Study | Treatment Groups | Key Efficacy Outcome(s) |
| Orriols et al. | Retapamulin 1% ointment (twice daily for 5 days) vs. Sodium Fusidate 2% ointment (three times daily for 7 days) | Clinical Success (Per-Protocol): Retapamulin: 99.1%, Sodium Fusidate: 94.0%[15] |
| Gropper et al. | Ozenoxacin 1% cream (twice daily for 5 days) vs. Retapamulin 1% ointment (twice daily for 5 days) vs. Placebo | Clinical Success: Ozenoxacin was superior to placebo. Ozenoxacin produced more rapid microbiological clearance than retapamulin.[16][17] |
| Gajam, R. | Retapamulin 1% ointment (twice daily for 7 days) vs. Fusidic Acid 2% cream (thrice daily for 7 days) | Clinical and bacteriological efficacies were not significantly different between the two groups.[18] |
| Koning et al. | Retapamulin 1% ointment (twice daily for 5 days) vs. Fusidic Acid 2% ointment (three times daily for 7 days) | Clinical Response (Intention-to-Treat): Retapamulin: 94.8%, Fusidic Acid: 90.1%[19] |
| Patel et al. | Fusidic Acid 2% cream (three times daily for 7 days) vs. Retapamulin 1% ointment (twice daily for 7 days) | Clinical Improvement: Fusidic Acid: 80%, Retapamulin: 84% (not statistically different)[20] |
These studies suggest that retapamulin and ozenoxacin are effective treatments for impetigo and are at least non-inferior to fusidic acid. Some studies indicate a potential for shorter treatment courses and less frequent application with the newer agents.[15][19][20]
Experimental Protocols
A detailed understanding of the methodologies employed in key clinical trials is essential for interpreting the results.
Representative Clinical Trial Protocol for Impetigo
Caption: A generalized workflow for a randomized controlled trial comparing topical antibiotics for impetigo.
Key Methodological Components:
-
Study Design: Most comparative efficacy studies are randomized, controlled, and often double-blind or observer-blinded.[15][16]
-
Patient Population: Typically includes adults and children with a clinical diagnosis of impetigo.[15][20]
-
Interventions: Standardized application of the topical agents at specified concentrations, frequencies, and durations.[15][20]
-
Assessments:
-
Clinical Assessment: Evaluation of signs and symptoms of infection, often using a scoring system like the Skin Infection Rating Scale (SIRS). Clinical success is typically defined as the complete resolution of signs and symptoms.[20]
-
Microbiological Assessment: Collection of swabs from lesions at baseline and follow-up visits to identify the causative pathogens and determine microbiological success (eradication of the baseline pathogen).
-
-
Endpoints:
In Vitro Susceptibility Testing Protocol:
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure.
-
Method: Broth microdilution is a common method used in accordance with guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
-
Isolates: A large number of recent and diverse clinical isolates are tested to ensure the relevance of the findings.[21]
-
Procedure: Serial twofold dilutions of the antimicrobial agents are prepared in a liquid growth medium in microtiter plates. A standardized inoculum of the test organism is added to each well. The plates are incubated under specific conditions.
-
Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Conclusion
Fusidic acid, retapamulin, and ozenoxacin are all effective topical treatments for bacterial skin infections like impetigo. The choice of agent may be guided by local resistance patterns, patient-specific factors, and considerations of treatment duration and cost. Retapamulin and ozenoxacin represent important advancements, with potent in vitro activity and clinical efficacy demonstrated in robust trials. Ozenoxacin, in particular, has shown excellent in vitro potency against a large, contemporary collection of S. aureus and S. pyogenes isolates, including some resistant strains.[22][23] The distinct mechanisms of action of these three agents are beneficial in the context of antimicrobial stewardship, providing alternatives in cases of resistance to other topical agents. Further real-world evidence studies will continue to define the optimal placement of these therapies in clinical practice.
References
- 1. Fusidic acid - Wikipedia [en.wikipedia.org]
- 2. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Fusidic acid? [synapse.patsnap.com]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. Retapamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Retapamulin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Ozenoxacin: A novel topical antibiotic - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 9. Ozenoxacin: A Novel Drug Discovery for the Treatment of Impetigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ozenoxacin: mechanism of action, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]
- 11. Ozenoxacin - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Ozenoxacin? [synapse.patsnap.com]
- 13. In vitro activity of ozenoxacin against Staphylococcus aureus and Streptococcus pyogenes clinical isolates recovered in a worldwide multicentre study (2020-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Activities of Retapamulin and 16 Other Antimicrobial Agents against Recently Obtained Streptococcus pyogenes Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Topical retapamulin ointment, 1%, versus sodium fusidate ointment, 2%, for impetigo: a randomized, observer-blinded, noninferiority study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ozenoxacin 1% cream in the treatment of impetigo: a multicenter, randomized, placebo- and retapamulin-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. [PDF] Comparative Study of Topical Fusidic Acid and Topical Retapamulin in Impetigo | Semantic Scholar [semanticscholar.org]
- 19. dtb.bmj.com [dtb.bmj.com]
- 20. ijbcp.com [ijbcp.com]
- 21. In vitro activity of ozenoxacin against Staphylococcus aureus and Streptococcus pyogenes clinical isolates recovered in a worldwide multicentre study (2020–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro activity and resistance rates of topical antimicrobials fusidic acid, mupirocin and ozenoxacin against skin and soft tissue infection pathogens obtained across Canada (CANWARD 2007-18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficacy and Safety of Ozenoxacin Cream for Treatment of Adult and Pediatric Patients With Impetigo: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Fitness Cost of fusA Mutations in Staphylococcus aureus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance in Staphylococcus aureus is a critical public health concern. Resistance to fusidic acid, a bacteriostatic antibiotic that inhibits protein synthesis by targeting elongation factor G (EF-G), is frequently associated with mutations in the fusA gene, which encodes EF-G. While these mutations can confer high levels of resistance, they often come at a biological price, imposing a fitness cost on the bacterium. This guide provides a comparative assessment of the fitness costs associated with various fusA mutations in S. aureus, summarizing key experimental findings and methodologies.
Quantitative Comparison of fusA Mutant Fitness
Mutations in fusA that lead to fusidic acid resistance can significantly impair the normal function of EF-G, resulting in reduced bacterial fitness. This is often observed as decreased growth rates and a reduced ability to compete with the wild-type strain. However, the magnitude of this fitness cost varies between different mutations. Furthermore, S. aureus can acquire secondary, compensatory mutations within the fusA gene that can ameliorate these fitness defects without sacrificing resistance.[1]
Below are tables summarizing the reported fitness costs and fusidic acid resistance levels for key fusA mutations.
| Table 1: Fitness Cost of Primary Resistance Mutations | ||
| fusA Mutation | Observed Fitness Cost | Fusidic Acid MIC (µg/mL) |
| P406L | Marked impairment of biological fitness, reduced growth rate, and impaired competitive ability.[1] | High-level resistance |
| H457Y | Marked impairment of biological fitness, reduced growth rate, and decreased plasma coagulase activity.[1] Slower growth than the parent strain at various temperatures.[2] | 32 - >64[2][3] |
| F88L | Significant fitness defects, including slower tRNA translocation and ribosome recycling. | High-level resistance |
| L461K | Leads to high levels of fusidic acid resistance; fitness cost is implied but not explicitly quantified in the provided sources. | High-level resistance[4] |
| Table 2: Effect of Compensatory Mutations on Fitness | |||
| Combined Mutations | Effect on Fitness | Effect on Resistance | Fusidic Acid MIC (µg/mL) |
| A67T + P406L | Compensates for the fitness cost associated with the P406L mutation.[1] | Maintains resistance | Not specified |
| S416F + H457Y | Partially restores fitness, though not to wild-type levels.[1] | Maintains resistance | Not specified |
| M16I + F88L | Recovers fitness by improving the speed of tRNA translocation and ribosome recycling. | Maintains resistance | Not specified |
Experimental Protocols
The assessment of fitness cost is typically performed using a combination of growth rate analysis and direct competition assays. The minimum inhibitory concentration (MIC) is determined to quantify the level of antibiotic resistance.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
-
Method: Agar (B569324) Dilution[2]
-
Preparation of Media: Prepare a series of Mueller-Hinton agar (MHA) plates containing two-fold serial dilutions of fusidic acid, ranging from 0.0625 to 512 µg/mL.[2] Include a control plate with no antibiotic.
-
Inoculum Preparation: Grow S. aureus strains (wild-type and mutants) overnight in Mueller-Hinton broth (MHB) at 37°C with shaking.[2] Adjust the resulting suspensions to an optical density at 625 nm (OD₆₂₅) of 0.01.[2]
-
Inoculation: Spot 2 µL aliquots of the adjusted bacterial suspensions onto the MHA plates.[2]
-
Incubation: Incubate the plates for 24 hours at 37°C.[2]
-
Reading Results: The MIC is the lowest concentration of fusidic acid that completely inhibits visible bacterial growth.[2]
-
Bacterial Growth Rate Analysis
This method assesses fitness by comparing the doubling times of mutant and wild-type strains in a liquid culture.
-
Method: Turbidity Measurement[2][5]
-
Inoculum Preparation: Prepare overnight cultures of wild-type and fusA mutant S. aureus strains in a suitable broth (e.g., Tryptic Soy Broth or MHB).
-
Culture Setup: Inoculate fresh broth in the wells of a microplate with the prepared cultures to a low initial OD, such as 0.01.[2]
-
Automated Monitoring: Place the microplate in a temperature-controlled microplate reader (e.g., a Bioscreen C instrument) set to the desired temperature (e.g., 37°C).[5]
-
Data Collection: Measure the OD (e.g., at 600 nm) of each well at regular intervals (e.g., every 15-30 minutes) over a 24-hour period. Ensure shaking before each reading to maintain a uniform suspension.[5]
-
Analysis: Plot the OD values over time to generate growth curves. The maximum growth rate (µ_max) or doubling time for each strain is then calculated from the exponential phase of the curve. A slower growth rate in the mutant compared to the wild-type indicates a fitness cost.[2]
-
Pairwise Competition Assay
This assay provides a direct measure of relative fitness by co-culturing a mutant and a wild-type strain and monitoring changes in their population frequencies over time.
-
Method: Co-culture and Colony Counting
-
Strain Preparation: Grow the mutant and a distinguishable wild-type strain (e.g., marked with a different antibiotic resistance cassette) separately in broth overnight.[6]
-
Co-inoculation: Mix the two strains in a 1:1 ratio in a fresh flask of broth.[6] An initial sample (Time 0) is taken, serially diluted, and plated on selective agar to confirm the starting ratio.
-
Co-culture: Incubate the mixed culture under the desired conditions (e.g., 37°C with shaking).
-
Sampling: Take samples from the mixed culture at regular intervals (e.g., every 12 or 24 hours) for several days.
-
Enumeration: Serially dilute and plate the samples onto two types of selective agar plates, one for the mutant and one for the wild-type, to determine the colony-forming units (CFU) per mL for each strain at each time point.[3]
-
Calculation of Relative Fitness (w): The relative fitness of the mutant compared to the wild-type is calculated based on the change in the ratio of the two strains over time. A fitness value of less than 1 indicates that the mutant has a fitness cost relative to the wild-type.
-
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz illustrate the logical flow of assessing fitness cost and the interplay between resistance, fitness, and compensatory evolution.
Caption: Workflow for assessing the fitness cost of fusA mutations.
Caption: Evolutionary pathway of fusidic acid resistance and fitness compensation.
References
- 1. Fitness Cost of Antibiotic Resistance in Staphylococcus aureus: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compensation of Fitness Costs and Reversibility of Antibiotic Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fusidic Acid Resistance Rates and Prevalence of Resistance Mechanisms among Staphylococcus spp. Isolated in North America and Australia, 2007-2008 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular analysis of fusidic acid resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fitness Cost of SCCmec and Methicillin Resistance Levels in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population biological principles of drug-resistance evolution in infectious diseases [ouci.dntb.gov.ua]
Comparative Efficacy of Topical Fusidic Acid Versus Other Antibiotics in the Treatment of Superficial Skin Infections
A comprehensive guide for researchers and drug development professionals on the performance of topical fusidic acid in comparison to other topical antibiotic agents, supported by experimental data and detailed methodologies.
Introduction
Topical antibiotics are a cornerstone in the management of superficial bacterial skin infections, such as impetigo, folliculitis, and infected eczema. Among the commonly prescribed agents, fusidic acid holds a significant place. This guide provides an objective comparison of the efficacy of topical fusidic acid against other widely used topical antibiotics, including mupirocin (B1676865) and retapamulin (B1680546). The information presented is collated from various clinical trials and scientific literature, with a focus on quantitative data, experimental protocols, and mechanisms of action to aid in research and development endeavors.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from comparative clinical trials, focusing on clinical and bacteriological success rates.
Table 1: Clinical Efficacy of Topical Antibiotics in the Treatment of Impetigo
| Treatment Group | Number of Patients (n) | Clinical Success Rate (%) | Study Reference |
| Fusidic Acid 2% | 50 | 92% | [1][2] |
| Mupirocin 2% | 50 | 96% | [1][2] |
| Fusidic Acid 2% | 30 | 80% | [3] |
| Mupirocin 2% | 30 | 83.3% | [3] |
| Fusidic Acid 2% | 25 | 80% | |
| Retapamulin 1% | 25 | 84% |
Clinical success was generally defined as the resolution of signs and symptoms of infection to an extent that no further antibiotic therapy was required.
Table 2: Bacteriological Efficacy of Topical Antibiotics in the Treatment of Impetigo
| Treatment Group | Number of Patients with Pathogen at Baseline (n) | Bacteriological Success Rate (%) | Study Reference |
| Fusidic Acid 2% | Not specified | Not specified | |
| Mupirocin 2% | Not specified | Not specified | |
| Retapamulin 1% vs. Fusidic Acid 2% | Not specified | No significant difference |
Bacteriological success was defined as the eradication of the baseline pathogen(s).
Table 3: Reported Adverse Events
| Treatment Group | Common Adverse Events | Frequency | Study Reference |
| Fusidic Acid | Mild stinging and irritation | Infrequent | [4] |
| Mupirocin | Not specified | Not specified | |
| Retapamulin | Application site irritation | ~5% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are synthesized protocols based on common practices in comparative clinical trials for topical antibiotics in impetigo.[1][3]
1. Study Design:
-
A randomized, open-label, parallel-group, comparative clinical study. In some cases, a double-blind design may be employed.
2. Patient Population:
-
Inclusion Criteria:
-
Male and female patients, typically aged 2 years and older.
-
Clinical diagnosis of primary impetigo (non-bullous or bullous).
-
Presence of a limited number of lesions (e.g., affecting a total body surface area of ≤2% and not exceeding 100 cm²).
-
Informed consent obtained from the patient or legal guardian.
-
-
Exclusion Criteria:
-
Known hypersensitivity to the study medications.
-
Use of systemic or other topical antibiotics within a specified period (e.g., 7 days) prior to enrollment.
-
Immunocompromised status.
-
Presence of a concomitant skin condition at the application site that could interfere with the assessment of impetigo.
-
Infections requiring systemic antibiotic therapy.
-
3. Treatment Regimen:
-
Fusidic Acid Group: 2% fusidic acid cream or ointment applied topically to the affected areas three times daily for 7 days.[1][4]
-
Mupirocin Group: 2% mupirocin ointment applied topically to the affected areas three times daily for 7 days.[1]
-
Retapamulin Group: 1% retapamulin ointment applied topically to the affected areas twice daily for 5 days.
4. Clinical Assessment:
-
The primary efficacy endpoint is the clinical response at the end of therapy (e.g., day 7 or 8).
-
Clinical response is categorized as:
-
Cure: All lesions healed without the need for further antimicrobial therapy.
-
Improvement: A significant reduction in the size and number of lesions, but complete healing has not occurred.
-
Failure: An inadequate response to therapy, often with the appearance of new lesions or worsening of existing ones.
-
-
A Skin Infection Rating Scale (SIRS) may be used to assess the severity of signs and symptoms (e.g., erythema, edema, crusting, pustulation) at baseline and follow-up visits.
5. Microbiological Assessment:
-
Bacteriological samples are obtained from the infected lesions at baseline and at the end of therapy using a sterile swab.
-
Samples are cultured to identify the causative pathogen(s) (commonly Staphylococcus aureus and Streptococcus pyogenes) and to determine their susceptibility to the study antibiotics.
-
Bacteriological eradication is defined as the absence of the baseline pathogen(s) in the post-treatment culture.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action of fusidic acid and mupirocin, and a typical workflow for a comparative clinical trial.
Conclusion
The comparative data suggest that topical fusidic acid and mupirocin have similar high efficacy rates in the treatment of impetigo, with both being well-tolerated.[3] Mupirocin may have a marginally higher clinical efficacy in some studies, though this difference is often not statistically significant.[1][2] Retapamulin also demonstrates comparable efficacy to fusidic acid. The choice of a topical antibiotic may therefore be influenced by local resistance patterns, cost-effectiveness, and prescribing guidelines. The distinct mechanisms of action of these antibiotics are important considerations in the context of antimicrobial stewardship and the development of new therapeutic agents. The provided experimental protocols offer a framework for designing future comparative studies in this therapeutic area.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Fusidic Acid Hemihydrate
For Immediate Implementation by Laboratory Personnel
This document provides essential procedural guidance for the safe and compliant disposal of fusidic acid hemihydrate, a steroid antibiotic. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The following step-by-step instructions are designed for researchers, scientists, and drug development professionals.
I. Core Principles of this compound Waste Management
This compound, like all antibiotic waste, requires careful management to prevent the development of antimicrobial resistance in the environment. The primary principle is to treat all this compound waste as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash.[1] The recommended terminal disposal method for antibiotic waste is incineration by a licensed waste management facility.
II. Step-by-Step Disposal Procedures
A. Unused and Expired Stock Compound
-
Segregation: Isolate all expired or unused this compound stock from active inventory.
-
Packaging: Ensure the compound remains in its original, tightly sealed container. If the original container is compromised, transfer the waste to a new, clearly labeled, and chemically compatible container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Storage: Store the waste container in a designated, secure area for hazardous chemical waste, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management contractor for incineration.
B. Contaminated Labware and Personal Protective Equipment (PPE)
-
Collection: Place all disposable labware (e.g., pipette tips, weighing boats, contaminated gloves, and bench paper) that has come into contact with this compound into a designated, leak-proof hazardous waste container.
-
Labeling: Clearly label the container as "Hazardous Waste: this compound Contaminated Materials."
-
Disposal: Dispose of the container through your institution's hazardous waste management program for incineration.
C. Aqueous Solutions Containing this compound
Aqueous solutions containing this compound should be collected and disposed of as hazardous chemical waste.[1] Do not attempt to neutralize or treat these solutions unless you have a validated in-lab inactivation protocol.
III. Laboratory-Scale Inactivation Protocols (for consideration and validation)
While incineration is the preferred final disposal method, in-lab inactivation can be considered for aqueous waste streams to reduce the hazard level before collection by a waste management provider. The following protocols are based on published forced degradation studies of fusidic acid and should be validated on a small scale by the user's institution to ensure complete degradation before implementation.[2][3]
A. Alkaline Hydrolysis
Alkaline hydrolysis has been shown to be effective in degrading fusidic acid.[2][3]
-
Methodology:
-
Working in a certified chemical fume hood, cautiously add a strong base, such as sodium hydroxide (B78521) (NaOH), to the aqueous fusidic acid waste to achieve a final concentration of at least 1 M NaOH.
-
Gently stir the solution at room temperature for a minimum of 24 hours.
-
Monitor the degradation of fusidic acid using an appropriate analytical method (e.g., HPLC).
-
Once complete degradation is confirmed, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0.
-
The neutralized solution should still be collected as hazardous waste for final disposal, but with a reduced hazard profile.
-
B. Acidic Hydrolysis
Acidic conditions can also promote the degradation of fusidic acid.[2]
-
Methodology:
-
In a chemical fume hood, carefully add a strong acid, such as hydrochloric acid (HCl), to the aqueous fusidic acid waste to a final concentration of at least 1 M HCl.
-
Stir the solution at room temperature for a minimum of 24 hours.
-
Verify the complete degradation of fusidic acid using a validated analytical technique.
-
After confirming degradation, neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6.0 and 8.0.
-
Collect the neutralized solution as hazardous waste.
-
C. Oxidative Degradation
Oxidative stress can also lead to the degradation of fusidic acid.[2]
-
Methodology:
-
Within a chemical fume hood, add an oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), to the aqueous fusidic acid waste. The final concentration and reaction time will need to be determined and validated.
-
Allow the reaction to proceed, monitoring for complete degradation of the fusidic acid.
-
Once degradation is complete, the solution should be appropriately quenched (if necessary) and collected for disposal as hazardous waste.
-
| Inactivation Method | Reagent | Conditions | Validation Method | Final Disposal |
| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | ≥ 1 M, Room Temp, ≥ 24h | HPLC or other suitable analytical method | Neutralize and collect as hazardous waste |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) | ≥ 1 M, Room Temp, ≥ 24h | HPLC or other suitable analytical method | Neutralize and collect as hazardous waste |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | Concentration and time to be determined | HPLC or other suitable analytical method | Quench (if needed) and collect as hazardous waste |
IV. Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fusidic Acid Hemihydrate
Essential safety protocols and logistical plans are critical for the safe and effective handling of Fusidic acid hemihydrate in a laboratory setting. This guide provides detailed procedural information, personal protective equipment (PPE) recommendations, and disposal plans to ensure the well-being of researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize exposure risks and maintain a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3] | Protects eyes from dust particles and potential splashes. |
| Face Shield | Recommended when there is a significant risk of splashes. | Provides a broader range of protection for the entire face.[4] | |
| Hand Protection | Gloves | Chemical-impermeable gloves.[1][2] Nitrile gloves are a common and effective choice. Double gloving is recommended.[5] | Prevents skin contact with the compound. Gloves should be inspected before use and changed regularly or immediately if contaminated.[3][5][6] |
| Body Protection | Lab Coat/Gown | Lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5] Fire/flame resistant and impervious clothing is also recommended.[1][2][3] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher respirator should be used if dust cannot be controlled or if exposure limits are exceeded.[1][2][7][8] | Prevents inhalation of airborne particles. A full-face respirator may be necessary in situations with high potential for exposure.[1][2] |
Occupational Exposure Limits: Safety data sheets indicate that occupational exposure limit values for this compound are not available.[1][2] Therefore, it is crucial to handle this compound with a high degree of caution and always use the recommended PPE.
Operational Plan for Handling and Disposal
This step-by-step guide outlines the essential procedures for safely handling this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2] A laboratory fume hood or other appropriate local exhaust ventilation should be used to minimize inhalation exposure.[9]
-
Designated Area: Designate a specific area for handling, weighing, and preparing solutions of this compound. This area should be clearly marked.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above. When double gloving, place one glove under the gown cuff and the other over it to ensure no skin is exposed.[5]
-
Avoiding Dust Formation: Handle the solid material carefully to avoid generating dust.[1][2][10] Use non-sparking tools for transfers.[1][2]
-
Weighing: If possible, weigh the compound within a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[7][10][11] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][3][5][10]
Spill Management
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.[1][2]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[10] Do not use compressed air for cleaning.[10] For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating agent.
-
PPE: Wear appropriate PPE, including respiratory protection, during spill cleanup.[3]
Disposal Plan
-
Waste Collection: Collect all waste materials, including contaminated PPE, weighing paper, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.[1][2][10]
-
Disposal Regulations: Dispose of all waste in accordance with local, regional, and national regulations for hazardous chemical waste.[2][10][11] Do not dispose of down the drain or in general waste.[1]
-
Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
